molecular formula C7H7N3O6 B1586027 dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate CAS No. 59694-23-4

dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1586027
CAS No.: 59694-23-4
M. Wt: 229.15 g/mol
InChI Key: RRANRLASTUBGSJ-UHFFFAOYSA-N
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Description

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate (CAS 59694-23-4) is a high-purity, multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The presence of both nitro and ester functional groups on the aromatic ring makes it a versatile and reactive intermediate for constructing more complex molecular architectures. Its molecular formula is C7H7N3O6, with a molecular weight of 229.15 g/mol . In research applications, this compound serves as a key precursor in the synthesis of pyrazole derivatives, which are investigated for a wide spectrum of biological activities, including potential use as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents . The reactive nitro group facilitates further functionalization, such as reduction to amines, while the ester groups can be hydrolyzed to carboxylic acids or transformed via other reactions, offering multiple pathways for structural diversification. Pyrazole derivatives hold a significant place in the chemical industry, particularly in the development of new pharmaceuticals and agrochemicals . This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For safe handling, always use personal protective equipment, ensure adequate ventilation, and avoid breathing dust or mist. Store sealed in a dry, cool place (2-8°C) . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O6/c1-15-6(11)3-5(10(13)14)4(9-8-3)7(12)16-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRANRLASTUBGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362905
Record name dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
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Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59694-23-4
Record name 3,5-Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
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Record name 1H-Pyrazole-3,5-dicarboxylic acid, 4-nitro-, 3,5-dimethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific dimethyl ester is a niche research chemical, this guide synthesizes data from its parent acid, 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, and its well-documented analogue, diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

The pyrazole nucleus is recognized as a "privileged structure" in pharmacology, forming the core of numerous therapeutic agents with a wide array of activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The addition of a nitro group and two carboxylate esters to this scaffold creates a highly versatile and functionalized building block for the synthesis of novel bioactive molecules and advanced materials.[1]

Physicochemical Properties and Identification

While a dedicated CAS number for this compound is not readily found in major chemical databases, its core structural relatives are well-documented. For the purpose of this guide, we will extrapolate the properties of the target compound based on these known analogues.

PropertyValue (Predicted/Calculated)Reference CompoundCAS Number
IUPAC Name This compound--
Molecular Formula C₇H₇N₃O₆--
Molecular Weight 229.15 g/mol --
Parent Acid 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid62078-43-7[1]
Diethyl Ester Analogue Diethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate58381-22-9[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached in a two-step process: the creation of the core nitrated pyrazole dicarboxylic acid, followed by a standard esterification.

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

The formation of the parent dicarboxylic acid is a key step, which can be achieved through the nitration and subsequent oxidation of a suitable pyrazole precursor.[1]

Experimental Protocol: Synthesis of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

  • Nitration of 3,5-Dimethyl-1H-pyrazole: 3,5-Dimethyl-1H-pyrazole is subjected to nitration using a nitrating agent such as nitric acid. This reaction is typically catalyzed by an acid and can proceed at room temperature.[4]

  • Oxidation: The resulting 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6) is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[1][5][6][7] This step converts the methyl groups at the C3 and C5 positions into carboxylic acids.

  • Work-up and Isolation: Following the oxidation, the reaction mixture is worked up to isolate the 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. This typically involves filtration to remove manganese dioxide, followed by acidification to precipitate the dicarboxylic acid product.

Step 2: Fischer Esterification to this compound

With the dicarboxylic acid in hand, the target dimethyl ester can be synthesized via a classic Fischer esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of methanol.

Experimental Protocol: Dimethyl Ester Synthesis

  • Reaction Setup: 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid is suspended in an excess of dry methanol.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The final product can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_0 Step 1: Parent Acid Synthesis cluster_1 Step 2: Esterification 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Nitration\n(HNO3) Nitration (HNO3) 3,5-Dimethyl-1H-pyrazole->Nitration\n(HNO3) 3,5-Dimethyl-4-nitro-1H-pyrazole 3,5-Dimethyl-4-nitro-1H-pyrazole Nitration\n(HNO3)->3,5-Dimethyl-4-nitro-1H-pyrazole Oxidation\n(KMnO4) Oxidation (KMnO4) 3,5-Dimethyl-4-nitro-1H-pyrazole->Oxidation\n(KMnO4) 4-Nitro-1H-pyrazole-3,5-dicarboxylic_acid 4-Nitro-1H-pyrazole-3,5-dicarboxylic_acid Oxidation\n(KMnO4)->4-Nitro-1H-pyrazole-3,5-dicarboxylic_acid Esterification\n(Methanol, H+) Esterification (Methanol, H+) 4-Nitro-1H-pyrazole-3,5-dicarboxylic_acid->Esterification\n(Methanol, H+) Dimethyl_4-nitro-1H-pyrazole-3,5-dicarboxylate Dimethyl_4-nitro-1H-pyrazole-3,5-dicarboxylate Esterification\n(Methanol, H+)->Dimethyl_4-nitro-1H-pyrazole-3,5-dicarboxylate

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Development and Materials Science

The structural motifs present in this compound suggest its utility in several high-value research areas.

  • Scaffold for Novel Therapeutics: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[8][9] The presence of two ester groups provides reactive handles for the synthesis of more complex molecules, such as amides or hydrazides, which can be explored for various therapeutic targets, including kinases and other enzymes.[2] The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the ring and participate in key binding interactions with biological targets.

  • Building Block for Metal-Organic Frameworks (MOFs): Pyrazole-dicarboxylic acids are effective ligands for the construction of MOFs.[1] These materials have applications in gas storage, catalysis, and sensing. The dimethyl ester can be hydrolyzed in situ to form the dicarboxylate linker, or it can be used in post-synthetic modification of existing frameworks.

Analytical Characterization Workflow

Confirmation of the structure and purity of synthesized this compound would be achieved through a standard battery of analytical techniques.

Analytical_Workflow cluster_workflow Characterization Protocol Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI, HRMS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure Purity->Final

Sources

An In-Depth Technical Guide on Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into the compound's chemical structure, a proposed synthetic pathway, detailed spectroscopic characterization, and an analysis of its chemical reactivity, offering field-proven insights and methodologies.

Introduction and Molecular Overview

This compound belongs to the class of nitropyrazoles, which are known for their diverse applications in pharmaceuticals and energetic materials.[1][2] The presence of a nitro group at the C4 position of the pyrazole ring, flanked by two methyl ester functionalities at C3 and C5, imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H proton and the overall reactivity of the pyrazole core. This guide will explore these characteristics in detail.

The molecular formula for this compound is C₇H₇N₃O₆, and its exact mass is 229.033485 g/mol .[3]

Proposed Synthesis of this compound

The proposed reaction involves the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with a nitro group. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent for such transformations. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Synthesis of this compound cluster_reactants Reactants cluster_product Product reactant Dimethyl 1H-pyrazole-3,5-dicarboxylate product This compound reactant->product Nitration reagents HNO₃ / H₂SO₄

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed with all necessary safety precautions in a well-ventilated fume hood.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.

  • Slowly add dimethyl 1H-pyrazole-3,5-dicarboxylate to the cooled sulfuric acid with constant stirring, ensuring the temperature does not rise above 10 °C.

  • Once the substrate is completely dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • If a precipitate does not form, neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Elucidation and Characterization

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Characterization Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR Structure Structural Confirmation MS->Structure NMR->Structure IR->Structure

Caption: Workflow for the structural characterization of the target compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

Technique Expected/Reported Data
¹H NMR Predicted: δ ~3.9-4.0 ppm (s, 6H, 2 x OCH₃), δ ~13-14 ppm (br s, 1H, NH). The exact chemical shift of the NH proton can vary depending on the solvent and concentration.
¹³C NMR Predicted: δ ~53-54 ppm (2 x OCH₃), δ ~130-145 ppm (C3, C4, C5), δ ~158-162 ppm (2 x C=O). The C4 carbon bearing the nitro group is expected to be significantly downfield.
IR (KBr, cm⁻¹) Predicted: ~3100-3300 (N-H stretch), ~1720-1740 (C=O stretch of esters), ~1530-1560 and ~1340-1370 (asymmetric and symmetric NO₂ stretch).
Mass Spec (GC-MS) Reported: Molecular Ion (M⁺) at m/z 229.[5]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the two ester functionalities on the pyrazole ring.

  • Acidity: The N-H proton is expected to be significantly acidic due to the inductive and resonance effects of the nitro and ester groups, making it susceptible to deprotonation by bases.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, particularly at the positions ortho and para to the nitro group (C3 and C5), makes it a potential substrate for nucleophilic aromatic substitution reactions, although the presence of the ester groups might sterically hinder such reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up avenues for further functionalization and the synthesis of a variety of substituted pyrazoles, which are valuable scaffolds in medicinal chemistry.[6]

  • Reactions of the Ester Groups: The methyl ester groups can undergo typical ester reactions such as hydrolysis to the corresponding dicarboxylic acid or amidation to form diamides.

The unique structural features of this compound make it a promising building block for the synthesis of more complex heterocyclic systems and as a potential pharmacophore in drug discovery programs. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of a broad chemical space for biological activity.

Conclusion

This technical guide has provided a detailed overview of this compound, including a plausible synthetic route, comprehensive characterization data, and an analysis of its chemical reactivity. While a dedicated synthetic procedure is yet to be published, the proposed direct nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate offers a logical and experimentally feasible approach. The spectroscopic data provided, including a reported mass spectrum, will be invaluable for the identification and characterization of this compound. The insights into its reactivity highlight its potential as a versatile intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

Sources

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of significant interest within contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its structural framework, featuring a pyrazole core functionalized with both nitro and dimethyl ester groups, imparts a unique combination of reactivity and potential for molecular interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its application in synthesis, drug design, and the development of novel materials.

Chemical Identity and Molecular Structure

Chemical Name: this compound CAS Number: 59694-23-4 Molecular Formula: C₇H₇N₃O₆ Molecular Weight: 229.15 g/mol

The molecular architecture of this compound is characterized by a five-membered pyrazole ring. This aromatic heterocycle is substituted at the C4 position with a strongly electron-withdrawing nitro group (-NO₂), and at the C3 and C5 positions with methoxycarbonyl groups (-COOCH₃). The presence of these functional groups significantly influences the electronic distribution within the pyrazole ring, impacting its reactivity and intermolecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, experimental values for properties such as melting and boiling points are not yet widely reported in the literature.

PropertyValueSource
Molecular Weight 229.15 g/mol Calculated
Molecular Formula C₇H₇N₃O₆
CAS Number 59694-23-4
Appearance Not explicitly reported, likely a solidInferred
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Not experimentally determined

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information for confirming its molecular weight. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton of the pyrazole ring, with its chemical shift being highly dependent on the solvent and concentration. Two singlets are anticipated for the two non-equivalent methyl groups of the ester functionalities.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two carbonyl carbons of the ester groups, the two methyl carbons, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons will be significantly influenced by the electron-withdrawing nitro group.

For comparison, the ¹H and ¹³C NMR spectra of the parent compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, have been reported.[2][3] These can serve as a foundational reference for interpreting the spectra of its nitrated derivative.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • N-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

  • C=O stretch: Strong absorption bands in the region of 1700-1750 cm⁻¹ due to the carbonyl stretching of the two ester groups.

  • N-O stretch (nitro group): Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric), are characteristic of the nitro group.

  • C-N and C-C stretches: Absorptions corresponding to the pyrazole ring vibrations will be present in the fingerprint region.

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available literature. However, a plausible synthetic route would involve the nitration of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate.

The general approach to the nitration of pyrazole derivatives often involves the use of a nitrating agent, such as nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid.[4] The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve selective nitration at the C4 position and to manage the exothermic nature of the reaction.

Synthesis_Workflow Start Dimethyl 1H-pyrazole-3,5-dicarboxylate Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Reaction Reaction Mixture Nitration->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Dimethyl 4-nitro-1H-pyrazole- 3,5-dicarboxylate Purification->Product

Caption: A conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol (Hypothetical)

It is crucial to emphasize that the following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized and validated under appropriate laboratory safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent (e.g., concentrated sulfuric acid) in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C). The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction. The precipitated product can then be collected by vacuum filtration.

  • Purification: The crude product should be purified to remove any unreacted starting material and byproducts. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography would be suitable purification methods.

Safety, Handling, and Stability

Polynitrated aromatic and heterocyclic compounds are often energetic materials and should be handled with caution. The thermal stability of nitropyrazoles is a significant area of research, as the nitro group can initiate decomposition.[5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[6]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] Avoid creating dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

Given the presence of the nitro group, it is prudent to assume that this compound may have some degree of thermal sensitivity. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine its decomposition temperature and thermal stability profile.

Conclusion

This compound is a compound with considerable potential, yet a comprehensive experimental characterization of its physical properties is still emerging in the scientific literature. This guide has consolidated the available information on its chemical identity, and provided a framework for its synthesis, characterization, and safe handling based on data from analogous structures. Further experimental investigation is necessary to fully elucidate its properties, which will undoubtedly pave the way for its broader application in scientific research and development.

References

  • T. Edward, S. M. Solange, & J. L. Wardell. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. Retrieved from [Link]

  • ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • T. S. I. Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • A. R. de Oliveira, et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • ResearchGate. (PDF) 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. Retrieved from [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]

  • PubChem. 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

  • SpectraBase. 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • PubChem. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • PubChem. 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented in two pivotal stages: the formation of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, and its subsequent regioselective nitration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a robust framework for its successful laboratory-scale preparation.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile building block, with the nitro group and two ester functionalities providing multiple avenues for further chemical modification.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a two-step process. The initial step involves the synthesis of the pyrazole core with the desired ester functionalities at the 3- and 5-positions. The second, and more critical, step is the regioselective introduction of a nitro group at the 4-position of the pyrazole ring.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration 3,5-Pyrazoledicarboxylic_Acid 3,5-Pyrazoledicarboxylic Acid Dimethyl_1H-pyrazole-3,5-dicarboxylate Dimethyl 1H-pyrazole-3,5-dicarboxylate 3,5-Pyrazoledicarboxylic_Acid->Dimethyl_1H-pyrazole-3,5-dicarboxylate Methanol, Acid Catalyst Dimethyl_4-nitro-1H-pyrazole-3,5-dicarboxylate This compound Dimethyl_1H-pyrazole-3,5-dicarboxylate->Dimethyl_4-nitro-1H-pyrazole-3,5-dicarboxylate HNO3/H2SO4

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, is readily prepared from 3,5-pyrazoledicarboxylic acid.

Mechanistic Considerations

The synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate is a classic Fischer esterification. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which enhances its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Experimental Protocol

A well-established method for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate involves the use of methanol and a strong acid catalyst.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-Pyrazoledicarboxylic acid156.1031.7 g0.203
Methanol32.04125 mL-
Gaseous HCl36.46Saturated-

Procedure:

  • A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared in a suitable reaction vessel.

  • The mixture is saturated with gaseous hydrogen chloride.

  • The reaction mixture is then heated to reflux for a period of 3 hours.

  • Following the reflux, the mixture is allowed to stand at room temperature overnight.

  • The resulting precipitate is collected by filtration and washed with a small amount of cold methanol.

  • The collected solid is dried to yield the final product, dimethyl 1H-pyrazole-3,5-dicarboxylate, as a white crystalline solid.

Expected Yield: 23.5 g (63%).

Physical Properties:

PropertyValue
Melting Point142-143 °C
AppearanceWhite crystalline solid

Step 2: Synthesis of this compound

The second and final step is the nitration of the synthesized dimethyl 1H-pyrazole-3,5-dicarboxylate.

Mechanistic Insights: Regioselectivity of Nitration

The nitration of pyrazoles is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. The nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the nitration is directed to the 4-position of the pyrazole ring. This is due to the electronic effects of the two nitrogen atoms and the two ester groups. The nitrogen at the 1-position is pyridine-like, while the nitrogen at the 2-position is pyrrole-like. The electron-withdrawing nature of the two ester groups at the 3- and 5-positions deactivates the ring towards electrophilic attack. However, the 4-position remains the most electron-rich and sterically accessible site for the incoming nitronium ion.

Nitration_Mechanism Start Dimethyl 1H-pyrazole-3,5-dicarboxylate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack at C4 Nitronium NO2+ Nitronium->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic nitration at the C4 position of the pyrazole ring.

Experimental Protocol

The following protocol is adapted from established procedures for the nitration of pyrazole derivatives and provides a reliable method for the synthesis of the target compound.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Dimethyl 1H-pyrazole-3,5-dicarboxylate184.1510.0 g0.054
Fuming Nitric Acid63.0120 mL-
Concentrated Sulfuric Acid98.0820 mL-

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, 20 mL of concentrated sulfuric acid is cooled to 0 °C in an ice bath.

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 0.054 mol) is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • A mixture of 20 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid is prepared and cooled to 0 °C.

  • This cold nitrating mixture is added dropwise to the solution of the pyrazole derivative over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Expected Outcome:

The product, this compound, is expected to be a solid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Melting Point: To determine the purity of the crystalline products.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the nitration.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the esters, N-H of the pyrazole, and the nitro group).

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

Safety Considerations

  • Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Fuming nitric acid is highly toxic and corrosive. Avoid inhalation of its vapors.

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

Conclusion

This guide has detailed a robust and reliable two-step pathway for the synthesis of this compound. By following the outlined experimental protocols and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for its application in the synthesis of novel chemical entities with potential therapeutic applications. The provided mechanistic insights offer a deeper understanding of the underlying chemical transformations, empowering scientists to optimize and adapt these procedures for their specific research needs.

References

  • Synthesis of 3, 5-dimethyl azopyrazole derivatives. Journal of Organic Chemistry and Pharmaceutical Research.
  • 3,5-Dimethylpyrazole. Wikipedia.
  • Synthesis of 3,5-dimethylpyrazole. Scribd.
  • A general route to pyrazole derivatives.
  • Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole. ChemicalBook.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Pyrazoles are key structures in numerous compounds of therapeutic importance.
  • Dimethyl 1H-pyrazole-3,5-dicarboxyl
  • Preparation of pyrazole derivatives as factor XIa inhibitors.

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An In-depth Technical Guide to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitropyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] The introduction of a nitro group onto the pyrazole ring, as seen in dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, significantly modulates the electronic properties of the scaffold. This modification can enhance binding affinities to biological targets and open new avenues for derivatization, making it a compound of considerable interest for drug discovery and development.[6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles.

Physicochemical Properties and Identification

This compound is a distinct chemical entity with the following identifiers:

PropertyValueSource
IUPAC Name This compoundInferred from nomenclature rules
CAS Number 59694-23-4Vendor Information
Molecular Formula C₇H₇N₃O₆Calculated
Molecular Weight 229.15 g/mol Calculated
Canonical SMILES COC(=O)C1=C([O-])C(=NN1)C(=O)OCInferred from structure

While extensive experimental data for this specific compound is not widely published, its structure suggests it is a crystalline solid with moderate polarity. Spectroscopic analysis is crucial for its definitive identification, with expected characteristic signals in NMR and IR spectroscopy reflecting the pyrazole core, the nitro group, and the two methyl ester functionalities. A gas chromatography-mass spectrometry (GC-MS) spectrum is available, which can aid in its identification.[7]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be logically approached through two primary synthetic strategies: the nitration of a pre-formed pyrazole diester or the esterification of a nitrated pyrazole dicarboxylic acid. Both pathways leverage well-established and reliable chemical transformations.

Pathway 1: Electrophilic Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This approach begins with the readily available dimethyl 1H-pyrazole-3,5-dicarboxylate. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is electronically favored for nitration.

Experimental Protocol: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to dimethyl 1H-pyrazole-3,5-dicarboxylate with continuous stirring.

  • Once the substrate is fully dissolved and the solution is cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C. The addition of a nitrating mixture to the pyrazole substrate is a standard and effective method for nitration.[8]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich pyrazole ring.

  • Maintaining a low temperature throughout the reaction is critical to prevent over-nitration and decomposition of the starting material and product.

  • The final workup with a bicarbonate solution neutralizes the strong acids, and extraction isolates the organic product from the aqueous phase.

G start Dimethyl 1H-pyrazole-3,5-dicarboxylate reaction Electrophilic Nitration start->reaction reagents Conc. HNO3 / Conc. H2SO4 reagents->reaction workup Quenching, Neutralization, Extraction reaction->workup product This compound workup->product

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Fischer Esterification of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

An alternative and equally viable route involves the esterification of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid. The Fischer esterification is a classic and robust method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Experimental Protocol: Esterification of 4-Nitro-1H-pyrazole-3,5-dicarboxylic Acid

Materials:

  • 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid

  • Reflux condenser

  • Calcium chloride guard tube

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 4-nitro-1H-pyrazole-3,5-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The use of thionyl chloride is a highly effective method for this type of esterification.[9] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating the esterification.

  • Refluxing the reaction mixture provides the necessary activation energy for the esterification to proceed at a reasonable rate.

  • The aqueous workup removes the acid catalyst and any unreacted dicarboxylic acid, while the brine wash helps to remove residual water from the organic phase.

G start 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid reaction Fischer Esterification start->reaction reagents Methanol / SOCl2 reagents->reaction workup Neutralization, Extraction, Drying reaction->workup product This compound workup->product

Caption: Synthetic workflow for Pathway 2.

Potential Applications in Drug Development

While specific biological data for this compound is not yet available in the public domain, the broader class of pyrazole derivatives has shown immense therapeutic potential.[2][10] The presence of the nitro group and two ester functionalities on the pyrazole core of this molecule makes it an attractive scaffold for several reasons:

  • Scaffold for Library Synthesis: The ester groups are amenable to hydrolysis and subsequent amidation, allowing for the facile generation of a library of diverse amide derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR).

  • Modulator of Electronic Properties: The electron-withdrawing nitro group can significantly influence the pKa of the pyrazole N-H and the overall electronic distribution of the molecule, which can be critical for target binding.

  • Potential as a Bioisostere: The pyrazole ring itself is often used as a bioisostere for other aromatic or heteroaromatic systems, offering advantages in terms of metabolic stability and synthetic accessibility.[1]

Given the known activities of other nitropyrazole derivatives, this compound could be investigated for a range of biological targets.[6] For instance, many pyrazole-containing compounds have demonstrated potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[3] Others have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4]

G CoreScaffold This compound AntiInflammatory Anti-inflammatory Activity CoreScaffold->AntiInflammatory COX Inhibition Anticancer Anticancer Activity CoreScaffold->Anticancer Kinase Inhibition Antimicrobial Antimicrobial Activity CoreScaffold->Antimicrobial Enzyme Inhibition CNS CNS Activity CoreScaffold->CNS Receptor Modulation

Caption: Potential therapeutic areas for nitropyrazole derivatives.

Conclusion and Future Directions

This compound represents a synthetically accessible and chemically versatile scaffold with significant potential in drug discovery. The well-defined synthetic routes, coupled with the known biological relevance of the pyrazole nucleus, make it a compelling candidate for further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The exploration of its activity against a panel of kinases, inflammatory mediators, and microbial targets would be a logical next step in unlocking the value of this promising molecule.

References

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • PMC. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • MDPI. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • OUCI. (2022). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Springer. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

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An In-depth Technical Guide on the Starting Materials for Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, imparted by the electron-withdrawing nitro group and the ester functionalities, make it a versatile building block for the synthesis of a wide array of functional molecules. Nitropyrazole compounds, in general, are of significant interest in the field of energetic materials due to their high energy, high density, and low sensitivity.[1] They also serve as crucial intermediates in the synthesis of pharmaceuticals and pesticides.[1][2] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in the preparation of this compound, offering insights into the rationale behind experimental choices and detailed procedural outlines.

Core Synthetic Strategy: Nitration of a Pre-functionalized Pyrazole Ring

The most direct and commonly employed route to this compound involves the nitration of a pre-existing pyrazole-3,5-dicarboxylate core. This approach leverages the relative stability of the pyrazole ring and the directing effects of the ester groups.

Primary Starting Material: Dimethyl 1H-pyrazole-3,5-dicarboxylate

The cornerstone of this synthesis is dimethyl 1H-pyrazole-3,5-dicarboxylate . Its synthesis is well-established and begins with even more fundamental precursors.

Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The preparation of this key intermediate is typically achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid.

Starting Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate

  • Methanol

  • Thionyl chloride or gaseous HCl[3]

Rationale for Experimental Choices: The esterification is an acid-catalyzed reaction. Thionyl chloride or gaseous HCl serves as the catalyst, protonating the carboxylic acid groups and making them more susceptible to nucleophilic attack by methanol.[3] Methanol acts as both the solvent and the esterifying agent. The reaction is typically heated to reflux to drive it to completion.[3]

Experimental Protocol: Esterification of 1H-pyrazole-3,5-dicarboxylic acid [3]

  • Dissolve 1H-pyrazole-3,5-dicarboxylic acid monohydrate (1 equivalent) in methanol.

  • Under a nitrogen atmosphere and at 0°C, slowly add thionyl chloride (3 equivalents).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.

The following diagram illustrates the synthesis of the key intermediate, dimethyl 1H-pyrazole-3,5-dicarboxylate.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 1H-pyrazole-3,5-dicarboxylic_acid 1H-pyrazole-3,5-dicarboxylic acid Reaction Esterification (Reflux) 1H-pyrazole-3,5-dicarboxylic_acid->Reaction Substrate Methanol Methanol Methanol->Reaction Reagent/Solvent Thionyl_chloride Thionyl Chloride (SOCl₂) or HCl (gas) Thionyl_chloride->Reaction Catalyst Dimethyl_pyrazole_dicarboxylate Dimethyl 1H-pyrazole-3,5-dicarboxylate Reaction->Dimethyl_pyrazole_dicarboxylate

Caption: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate.

Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

With the key intermediate in hand, the subsequent step is the regioselective nitration at the C4 position of the pyrazole ring.

Starting Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Fuming nitric acid

  • Concentrated sulfuric acid

Rationale for Experimental Choices: The nitration of aromatic and heteroaromatic rings is a classic electrophilic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The ester groups at the C3 and C5 positions are deactivating and direct the incoming electrophile to the C4 position.

Experimental Protocol: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

  • Slowly add dimethyl 1H-pyrazole-3,5-dicarboxylate to the cooled nitrating mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring its progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain this compound.

The overall synthetic pathway from the dicarboxylic acid is depicted below.

G cluster_intermediate Intermediate Synthesis cluster_reagents Nitrating Agents cluster_product Final Product Dimethyl_pyrazole_dicarboxylate Dimethyl 1H-pyrazole-3,5-dicarboxylate Nitration Electrophilic Nitration (0°C to RT) Dimethyl_pyrazole_dicarboxylate->Nitration Substrate Nitric_acid Fuming HNO₃ Nitric_acid->Nitration Sulfuric_acid Conc. H₂SO₄ Sulfuric_acid->Nitration Target_Molecule This compound Nitration->Target_Molecule

Caption: Nitration of the pyrazole intermediate.

Alternative Starting Materials and Synthetic Routes

While the nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate is the most direct route, other starting materials can be envisioned, although they may involve more complex synthetic transformations.

Synthesis from Substituted Pyrazoles

An alternative approach could involve starting with a pyrazole that is already substituted at the 3, 4, and 5 positions, followed by modification of the substituents. For instance, one could start with 3,5-dimethyl-4-nitropyrazole and perform oxidation of the methyl groups followed by esterification.

Starting Material: 3,5-Dimethyl-4-nitropyrazole[4]

Synthetic Steps:

  • Oxidation: The methyl groups at the C3 and C5 positions would need to be oxidized to carboxylic acids. This can be a challenging transformation requiring strong oxidizing agents like potassium permanganate or chromic acid.

  • Esterification: The resulting 4-nitro-1H-pyrazole-3,5-dicarboxylic acid would then be esterified using the method described previously.

Challenges and Considerations:

  • Harsh Oxidation Conditions: The oxidation of the methyl groups requires harsh conditions that could potentially degrade the pyrazole ring or the nitro group.

  • Yield: The overall yield of this multi-step process is likely to be lower than the more direct nitration route.

The synthesis of the starting material, 3,5-dimethyl-4-nitropyrazole, can be achieved through the nitration of 3,5-dimethylpyrazole.[4]

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole [4]

  • Dissolve 3,5-dimethylpyrazole in concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Allow the reaction to proceed at room temperature.

  • Work-up involves pouring the reaction mixture into ice water and neutralizing with a base to precipitate the product.

Data Summary of Starting Materials
Starting MaterialKey TransformationReagentsPurpose
1H-Pyrazole-3,5-dicarboxylic acidEsterificationMethanol, Thionyl Chloride/HClTo form the dimethyl ester intermediate.[3]
Dimethyl 1H-pyrazole-3,5-dicarboxylateNitrationFuming Nitric Acid, Conc. Sulfuric AcidTo introduce the nitro group at the C4 position.
3,5-DimethylpyrazoleNitrationConc. Nitric Acid, Conc. Sulfuric AcidTo produce 3,5-dimethyl-4-nitropyrazole as a potential precursor.[4]

Conclusion

The synthesis of this compound predominantly relies on the strategic nitration of the readily accessible dimethyl 1H-pyrazole-3,5-dicarboxylate. This approach is efficient and allows for good control over the regiochemistry of the nitration. The starting materials for this key intermediate are commercially available and the synthetic procedures are well-documented. While alternative routes starting from other substituted pyrazoles are conceivable, they often involve more challenging chemical transformations and may result in lower overall yields. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis of this important building block is crucial for the successful design and execution of their research programs.

References

An In-depth Technical Guide to the Solubility of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, with a primary focus on its solubility characteristics. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical methodologies for solubility determination and quantification.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyrazole core, a nitro group, and two methyl ester functionalities. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties, including its solubility, and may impart specific biological activities. Understanding the solubility of this compound is paramount for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

Predicted Physicochemical Properties and Solubility Profile

The presence of the two methyl ester groups provides some capacity for hydrogen bonding with protic solvents, while the pyrazole ring itself has a dipole moment. However, the overall molecule is relatively nonpolar. The nitro group is highly polar, but its contribution to water solubility can be complex; while it can participate in hydrogen bonding, the overall effect is often a decrease in water solubility for many organic compounds. Aromatic nitro compounds are generally sparingly soluble or insoluble in water but readily soluble in organic solvents[1].

Based on the solubility of similar compounds like 3,5-dimethylpyrazole, which dissolves well in polar organic solvents, and the general characteristics of nitroaromatic compounds, a predicted solubility profile is presented below.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to InsolubleThe hydrophobic pyrazole ring and methyl esters likely dominate over the polar nitro group.
MethanolSolubleThe polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate dissolution.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of favorable interactions.
AcetoneSolubleA polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Ethyl AcetateModerately SolubleA solvent of intermediate polarity; solubility is expected to be moderate.
DichloromethaneSolubleA nonpolar aprotic solvent that should effectively solvate the nonpolar regions of the molecule.
ChloroformSolubleSimilar to dichloromethane, it is a good solvent for many organic compounds.
TolueneSparingly SolubleA nonpolar aromatic solvent; solubility is expected to be limited due to the polar functional groups.
HexanesInsolubleA nonpolar aliphatic solvent; unlikely to effectively solvate the polar functional groups of the molecule.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of the parent compound, dimethyl 1H-pyrazole-3,5-dicarboxylate. The synthesis of the precursor can be achieved through the esterification of 1H-pyrazole-3,5-dicarboxylic acid.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This step involves the esterification of 1H-pyrazole-3,5-dicarboxylic acid with methanol, typically under acidic catalysis.

Protocol:

  • To a suspension of 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl 1H-pyrazole-3,5-dicarboxylate.

Step 2: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The final step is the electrophilic nitration of the pyrazole ring at the C4 position.

Protocol:

  • Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain this compound.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration start1 1H-pyrazole-3,5-dicarboxylic acid reagents1 Methanol, H₂SO₄ (cat.) reflux Reflux reagents1->reflux workup1 Neutralization & Extraction reflux->workup1 product1 Dimethyl 1H-pyrazole-3,5-dicarboxylate workup1->product1 start2 Dimethyl 1H-pyrazole-3,5-dicarboxylate product1->start2 reagents2 HNO₃, H₂SO₄ reaction2 0-5 °C reagents2->reaction2 workup2 Ice Quench & Filtration reaction2->workup2 product2 This compound workup2->product2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Solubility Determination

The isothermal saturation method is a reliable technique for determining the solubility of a compound in various solvents.

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each vial using a pre-warmed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

  • Calculate the solubility in units of mg/mL or mol/L.

Analytical Quantification via HPLC-UV

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for the quantification of aromatic nitro compounds[2].

Proposed HPLC-UV Method
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could start at 30% acetonitrile and increase to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (a UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength, likely around 254 nm or 270 nm, which are common for nitroaromatic compounds).

  • Quantification: A calibration curve should be prepared using standard solutions of the purified compound of known concentrations.

AnalyticalWorkflow sample Saturated Supernatant dilution Dilution sample->dilution hplc HPLC Injection dilution->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection data Data Analysis & Quantification detection->data

Sources

An In-Depth Technical Guide to the Stability and Storage of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a multifaceted heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the stability and recommended storage conditions for this compound. We will delve into its inherent chemical properties, predict potential degradation pathways based on the reactivity of its functional groups, and offer evidence-based protocols for its handling, storage, and stability assessment. This document is intended to be a vital resource for researchers to ensure the integrity of their samples and the reproducibility of their experimental outcomes.

Chemical Profile of this compound

At its core, the stability of this compound is governed by the interplay of its three key functional components: the pyrazole ring, the nitro group, and the two dimethyl carboxylate moieties.

  • The Pyrazole Core: The 1H-pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This aromaticity confers a degree of inherent stability. Pyrazole derivatives are known to be metabolically stable, a feature that has led to their prevalence in a number of approved drugs.[1]

  • The Nitro Group: The presence of a nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring. As a potent electron-withdrawing group, it enhances the thermal sensitivity of the molecule. Nitropyrazoles are a class of energetic materials, and their thermal decomposition is often initiated by reactions involving the nitro group.[2][3]

  • Dimethyl Carboxylate Groups: The two ester functional groups at the C3 and C5 positions are susceptible to hydrolysis, particularly under basic or acidic conditions. The stability of these ester linkages is a critical consideration for the long-term storage and handling of the compound in solution.[4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Key Stability Considerations and Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for maintaining the integrity of this compound.

Thermal Stability

As a nitropyrazole derivative, this compound should be considered potentially thermally sensitive. The thermal decomposition of nitropyrazoles can be complex, often involving autocatalytic behavior.[6] The decomposition process is typically initiated by the cleavage of the C-NO2 bond or intramolecular reactions involving the nitro group.[2]

Key Points:

  • Avoid exposure to high temperatures.

  • The presence of impurities can lower the decomposition temperature.

  • Thermal decomposition can lead to the release of nitrogen oxides (NOx) and other gaseous products.[7]

Hydrolytic Stability

The ester functional groups are the most probable sites of hydrolytic degradation. This can occur under both acidic and basic conditions, though base-catalyzed hydrolysis is typically faster for esters.

Predicted Degradation Products:

  • Mono-hydrolysis: Hydrolysis of one ester group would yield methyl 4-nitro-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid or methyl 4-nitro-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid.

  • Di-hydrolysis: Complete hydrolysis of both ester groups would result in 4-nitro-1H-pyrazole-3,5-dicarboxylic acid.

Hydrolysis_Pathway parent This compound mono_acid Mono-carboxylic Acid Derivative parent->mono_acid H₂O / H⁺ or OH⁻ di_acid 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid mono_acid->di_acid H₂O / H⁺ or OH⁻ Handling_Workflow start Retrieve from Storage ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Prepare Solution (if needed) weigh->dissolve use Use in Experiment dissolve->use dispose Dispose of Waste Properly use->dispose end Return to Storage dispose->end

Caption: Recommended laboratory handling workflow.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. [8]

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for a shorter period (e.g., 1-4 hours) due to expected rapid degradation. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound under the same conditions.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

    • Determine the primary degradation pathways based on the results.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. Its stability is influenced by its susceptibility to thermal degradation, driven by the nitro group, and hydrolytic degradation of the ester functionalities. By adhering to the recommended storage conditions of a cool, dry, and dark environment under an inert atmosphere, researchers can significantly mitigate the risk of degradation. The provided forced degradation protocol offers a framework for a systematic evaluation of the compound's stability profile, ensuring the reliability of experimental data in drug discovery and development endeavors.

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The Pivotal Role of the Nitro Group in Pyrazole Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a nitro moiety onto the pyrazole scaffold profoundly alters its chemical character, unlocking a vast landscape of synthetic possibilities and diverse applications. This guide provides an in-depth exploration of the multifaceted role of the nitro group in pyrazole chemistry. We will delve into the fundamental electronic effects of this powerful electron-withdrawing group, dissect its influence on the reactivity of the pyrazole ring towards electrophilic and nucleophilic reagents, and survey the key synthetic strategies for the preparation of nitropyrazoles. Furthermore, this guide will illuminate the subsequent transformations of the nitro group, a critical gateway to a myriad of functionalized pyrazole derivatives. With a focus on practical utility for researchers in drug discovery and materials science, we will present detailed experimental protocols, comparative data, and mechanistic insights to empower the rational design and synthesis of novel pyrazole-based compounds.

Introduction: The Enduring Significance of Pyrazoles and the Transformative Power of the Nitro Group

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4][5] Their structural versatility and ability to engage in a wide range of biological interactions have led to their incorporation into numerous approved therapeutics.[5] The functionalization of the pyrazole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. Among the vast arsenal of functional groups, the nitro group stands out for its profound impact on the electronic landscape and reactivity of the pyrazole core.

The strongly electron-withdrawing nature of the nitro group serves as a powerful tool for synthetic chemists, enabling a diverse array of chemical transformations that are often challenging or impossible with unsubstituted pyrazoles.[6][7] This guide will provide a comprehensive overview of the pivotal role of the nitro group, from its influence on fundamental reactivity to its application in the synthesis of high-value compounds.

The Electronic Influence of the Nitro Group on the Pyrazole Ring

The nitro group exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. This significantly depletes the electron density of the pyrazole ring, impacting its aromaticity and reactivity.[7] The extent of this electron withdrawal can be influenced by the position of the nitro group on the ring and the presence of other substituents.[6] This electronic perturbation is the fundamental reason for the altered chemical behavior of nitropyrazoles compared to their non-nitrated counterparts.

Synthetic Routes to Nitropyrazoles: A Methodological Overview

The introduction of a nitro group onto a pyrazole ring can be achieved through several synthetic strategies. The choice of method often depends on the desired regioisomer and the nature of the substituents already present on the pyrazole core.

Direct Electrophilic Nitration

Direct nitration is a common method for introducing a nitro group, typically at the C4 position of the pyrazole ring, which is the most electron-rich position and less sterically hindered.[8]

  • Typical Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most frequently employed nitrating agent.[8][9] Fuming nitric acid and fuming sulfuric acid can be used for less reactive substrates.[10]

  • Regioselectivity: For N-unsubstituted or N-alkyl pyrazoles, nitration predominantly occurs at the C4 position.[6][8] If the C4 position is blocked, nitration can occur at the C3 or C5 positions, though this is less common.[11]

N-Nitration and Thermal Rearrangement

An alternative two-step approach involves the initial N-nitration of the pyrazole followed by a thermal or acid-catalyzed rearrangement to afford C-nitropyrazoles.[9][12]

  • N-Nitration: This is typically achieved using nitrating agents like nitric acid/acetic anhydride or N-nitro-2,4,6-collidinium tetrafluoroborate.

  • Rearrangement: The resulting N-nitropyrazole can be rearranged to 3-nitropyrazole or 4-nitropyrazole depending on the reaction conditions.[9][13] For instance, rearrangement in an organic solvent like anisole or benzonitrile often yields 3-nitropyrazole, while rearrangement in sulfuric acid can lead to 4-nitropyrazole.[9]

Cycloaddition Reactions

[3+2] Cycloaddition reactions offer a powerful method for constructing the pyrazole ring with a nitro group already incorporated.[14][15][16][17] This approach allows for the synthesis of highly functionalized nitropyrazoles that may be difficult to access through direct nitration. A common strategy involves the reaction of a nitrile imine with a nitro-substituted dipolarophile, such as a nitroalkene.[14]

Visualizing Synthetic Pathways

The following diagram illustrates the primary synthetic routes to mononitrated pyrazoles.

Synthesis_of_Nitropyrazoles Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole N-Nitration Four_Nitropyrazole 4-Nitropyrazole Pyrazole->Four_Nitropyrazole Direct Nitration N_Nitropyrazole->Four_Nitropyrazole Rearrangement Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Rearrangement Nitrating_Agent1 HNO₃/H₂SO₄ Nitrating_Agent2 HNO₃/Ac₂O Rearrangement_Solvent Heat, Solvent (e.g., Anisole) Rearrangement_Acid H₂SO₄ Cycloaddition_Precursors Nitrile Imine + Nitroalkene Functionalized_Nitropyrazole Functionalized Nitropyrazole Cycloaddition_Precursors->Functionalized_Nitropyrazole [3+2] Cycloaddition

Caption: Key synthetic strategies for the preparation of nitropyrazoles.

Reactivity of Nitropyrazoles: A Tale of Deactivation and Activation

The presence of a nitro group dramatically alters the reactivity of the pyrazole ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Electrophilic Substitution: Deactivation and Direction

The electron-withdrawing nitro group deactivates the pyrazole ring towards electrophilic substitution reactions.[9] However, when such reactions do occur, the nitro group acts as a meta-directing group in the context of the overall aromatic system. For an incoming electrophile, this typically means substitution will occur at a position that is not adjacent to the nitro group. In the case of 3-nitropyrazole, electrophilic attack is directed to the C5 position, while for 4-nitropyrazole, the C3 and C5 positions are deactivated, making further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution: A Gateway to Functionalization

The strong electron-withdrawing nature of the nitro group makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAAr).[18][19][20] This is a particularly valuable transformation as it allows for the introduction of a wide range of nucleophiles onto the pyrazole core.

  • Substitution of a Leaving Group: In nitropyrazoles bearing a suitable leaving group (e.g., a halogen), the nitro group activates the ring for displacement of that leaving group by a nucleophile.

  • Substitution of the Nitro Group: In some cases, the nitro group itself can act as the leaving group, particularly in highly nitrated pyrazoles.[19][20] For instance, in 3,4-dinitropyrazoles, the nitro group at the 3-position can be regioselectively substituted by various nucleophiles.[19]

  • cine-Substitution: Nucleophilic attack on N-nitropyrazoles can lead to a cine-substitution, where the incoming nucleophile attaches to a position adjacent to the one originally bearing the nitro group, which is subsequently eliminated.[18]

The following table summarizes the outcomes of nucleophilic substitution on various nitropyrazole substrates.

SubstrateNucleophilePosition of AttackProductReference
N-nitro-4-halopyrazolePiperidineC55-Piperidinyl-4-halopyrazole[18]
1,4-Dinitro-3-methylpyrazolePiperidineC53(5)-Methyl-4-nitro-5(3)-piperidylpyrazole[18]
3,4-DinitropyrazoleS-, O-, N-nucleophilesC33-Substituted-4-nitropyrazole[19]
3,4,5-TrinitropyrazoleAmines, ThiolsC44-Substituted-3,5-dinitropyrazole[19]

Functionalization of the Nitro Group: The Amino Transformation

One of the most synthetically useful transformations of the nitro group is its reduction to an amino group.[6][21][22] This conversion is critical as it transforms an electron-withdrawing group into a versatile electron-donating group, which can then be further functionalized. The resulting aminopyrazoles are valuable intermediates in the synthesis of a wide range of biologically active compounds.[21][22][23]

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.

Reducing AgentConditionsAdvantagesDisadvantagesReference
H₂/Pd-CCatalyticHigh yields, clean reactionCan reduce other functional groups[24]
SnCl₂/HClAcidicMild, selectiveStoichiometric tin salts produced[25]
Fe/NH₄Cl or Fe/AcOHAcidicInexpensive, mildRequires filtration of iron salts[25][24]
Ni-Re/HydrazineNeutralEffective for di-nitro compoundsRequires specialized catalyst[25]
Na₂SBasicCan be selective for one nitro groupNot effective for aliphatic nitro groups[24]

Visualizing the Key Transformation

The reduction of a nitropyrazole to an aminopyrazole is a pivotal step in many synthetic sequences.

Nitro_Reduction Nitropyrazole Nitropyrazole Derivative Aminopyrazole Aminopyrazole Derivative Nitropyrazole->Aminopyrazole Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) Further_Functionalization Further Functionalization (e.g., acylation, alkylation) Aminopyrazole->Further_Functionalization

Caption: The reduction of nitropyrazoles to aminopyrazoles enables further derivatization.

Applications of Nitropyrazoles: From Pharmaceuticals to Energetic Materials

The unique chemical properties of nitropyrazoles make them valuable intermediates in several fields.

Medicinal Chemistry

The nitro group itself can be a pharmacophore, but more often, nitropyrazoles serve as precursors to other functionalized pyrazoles with diverse biological activities.[3][5][26] The ability to convert the nitro group to an amino group, and subsequently to a wide array of other functionalities, allows for the exploration of a vast chemical space in the search for new therapeutic agents.[6][23] For example, the addition of electron-withdrawing groups like the nitro group has been shown to enhance the antinociceptive efficacy of some pyrazole derivatives.[26]

Energetic Materials

Nitropyrazoles are a significant area of research in the field of energetic materials.[9] The high nitrogen content and the presence of the energy-rich nitro groups contribute to their potential as explosives, propellants, and pyrotechnics.[9] The introduction of multiple nitro groups onto the pyrazole ring can lead to compounds with high density, good thermal stability, and impressive detonation performance.[9][27]

Detailed Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol is adapted from a one-pot, two-step method that provides a high yield of 4-nitropyrazole.[10]

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Deionized water

Procedure:

  • Formation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to pyrazole with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution from step 1, ensuring the temperature does not exceed 50°C.

  • Reaction: Once the addition is complete, continue stirring the reaction mixture at 50°C for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated product, 4-nitropyrazole, is collected by filtration, washed with cold deionized water until the washings are neutral, and then dried.

Expected Yield: Under optimized conditions, this method can achieve a yield of up to 85%.[10]

Conclusion

The nitro group is a transformative functional group in pyrazole chemistry. Its powerful electron-withdrawing properties fundamentally alter the reactivity of the pyrazole ring, deactivating it towards electrophiles while enabling a rich and diverse chemistry of nucleophilic substitution. The synthetic routes to nitropyrazoles are well-established, and the subsequent reduction of the nitro group to an amine provides a crucial entry point for further functionalization. The applications of nitropyrazoles are expanding, with significant contributions to both medicinal chemistry and the development of advanced energetic materials. This guide has provided a comprehensive overview of the core principles and practical methodologies associated with the chemistry of nitropyrazoles, with the aim of empowering researchers to harness the full potential of these versatile building blocks in their scientific endeavors.

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An In-depth Technical Guide to the Properties and Applications of Pyrazole-3,5-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Architectural Versatility of the Pyrazole Core

Within the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a privileged structure, consistently featured in molecules of significant industrial and medicinal importance.[1][2] This guide focuses on a particularly versatile derivative: pyrazole-3,5-dicarboxylic acid (H₃pzdc). Its unique architecture, combining an aromatic heterocyclic ring with two carboxylic acid moieties, imparts a remarkable combination of reactivity, coordination capability, and biological potential. This document serves as a technical deep-dive into the synthesis, properties, and applications of H₃pzdc and its derivatives, designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to harness its potential. We will move beyond simple recitation of facts to explore the causal relationships that govern its behavior, from synthetic strategy to its role in constructing advanced materials and novel therapeutics.

The Molecular Blueprint: Core Structure and Physicochemical Profile

Pyrazole-3,5-dicarboxylic acid is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms, with carboxylic acid groups substituted at the 3- and 5-positions.[3] The presence of both acidic carboxylate groups and the pyrazole's N-H group, which is also slightly acidic, makes it a fascinating subject for chemical modification and coordination chemistry.[4]

Key Physicochemical Data

For practical laboratory use and theoretical modeling, a clear understanding of the fundamental properties of the parent compound, often utilized as its stable monohydrate, is essential.

PropertyValueSource
Molecular Formula C₅H₄N₂O₄ (anhydrous)[3][5]
C₅H₄N₂O₄ · H₂O (monohydrate)
Molar Mass 156.10 g/mol (anhydrous)[3]
174.11 g/mol (monohydrate)[6]
Appearance White crystalline solid[7]
Melting Point 292-295 °C (decomposes)[5][8]
IUPAC Name 1H-pyrazole-3,5-dicarboxylic acid[3]
CAS Number 3112-31-0 (anhydrous)[3]
303180-11-2 (monohydrate)[6]

Causality Insight: The high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the two carboxylic acid groups and the pyrazole N-H proton, creating a stable crystal lattice. This stability is a key consideration for its use in creating robust materials like Metal-Organic Frameworks (MOFs).

Synthesis and Derivatization: Crafting the Molecular Toolkit

The utility of H₃pzdc is fundamentally linked to its accessibility and the ease with which it can be chemically modified. The primary synthetic route involves the oxidation of a readily available precursor.

Core Synthesis: Oxidation of 3,5-Dimethylpyrazole

A common and effective method for synthesizing the parent H₃pzdc is the strong oxidation of 3,5-dimethylpyrazole using an agent like potassium permanganate (KMnO₄).[7]

Diagram of the Synthesis Pathway:

G cluster_start Starting Material cluster_reagent Reagents & Conditions cluster_product Product start 3,5-Dimethylpyrazole reagent 1. KMnO₄, H₂O, Heat (70-90°C) 2. Acidification (HCl, pH 2) start->reagent Oxidation product Pyrazole-3,5-dicarboxylic acid reagent->product

Caption: General workflow for the synthesis of Pyrazole-3,5-dicarboxylic acid.

Experimental Protocol: Synthesis of Pyrazole-3,5-dicarboxylic Acid

This protocol is a self-validating system; successful execution will yield a product whose identity can be confirmed by standard analytical techniques (¹H NMR, melting point).

Materials:

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Potassium permanganate (KMnO₄) (4.0 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole in deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the solution to approximately 70°C to ensure complete dissolution.[7]

  • Oxidation: Slowly and portion-wise, add potassium permanganate to the heated solution. Causality Note: This addition must be controlled to manage the exothermic reaction and maintain the temperature below 90°C to prevent unwanted side reactions.[7] The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: Continue stirring at this temperature until the purple color persists, indicating the reaction is complete.

  • Quenching and Filtration: Cool the mixture to room temperature. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water to ensure all the product is collected in the filtrate.

  • Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated HCl to pH 2. Trustworthiness Check: The product is a diacid; it is soluble in its salt form at neutral/basic pH and will precipitate out upon acidification.

  • Isolation and Purification: Allow the mixture to stand overnight to ensure complete precipitation.[7] Collect the white precipitate by filtration, wash with cold water, and dry under vacuum at 100°C.[8] The product can be further purified by recrystallization from water or ethanol.[8]

Coordination Chemistry: The Architect of Advanced Materials

The true elegance of pyrazole-3,5-dicarboxylic acid lies in its function as a multidentate organic linker. The two carboxylate groups and the pyrazole nitrogen atoms provide multiple coordination sites, making it an exceptional building block for coordination polymers and Metal-Organic Frameworks (MOFs).[4][9]

Role as a Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The dicarboxylate functionality of H₃pzdc is perfectly suited to bridge metal centers, while the pyrazole ring provides structural rigidity and additional potential coordination sites.[4] This allows for the rational design of porous materials with tailored properties for applications in:

  • Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tuned to selectively adsorb specific gases.[9]

  • Catalysis: The metal nodes can act as catalytic sites, with the framework providing high surface area and site isolation.[9]

  • Sensing: Changes in the framework upon interaction with analytes can lead to detectable signals.

A prominent example is the synthesis of porous Fe(III)-MOFs, where H₃pzdc acts as a V-shaped linker to connect trinuclear iron clusters, forming layered structures with significant porosity and thermal stability.[4][10]

Diagram of Coordination Modes:

G cluster_ligand Pyrazole-3,5-dicarboxylate Ligand cluster_metals Metal Ions (M) L N-N(H)-C(COO⁻)-C-C(COO⁻) M1 M L->M1 Carboxylate Bridging M2 M L->M2 Carboxylate Chelation M3 M L->M3 Pyrazole-N Coordination

Caption: Common coordination modes of the pyrazole-3,5-dicarboxylate ligand.

Medicinal Chemistry: A Scaffold for Bioactive Agents

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, found in drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[11][12][13] Derivatives of pyrazole-3,5-dicarboxylic acid are actively explored as novel therapeutic agents.

The dicarboxylic acid functional groups are particularly valuable. They can be esterified to create prodrugs that improve membrane permeability, or they can be converted to amides to explore new interactions with biological targets. Furthermore, these groups can enhance water solubility, a critical factor in drug formulation.

Spectrum of Biological Activities

Research has demonstrated that modifying the core H₃pzdc structure can lead to compounds with significant biological effects.

Derivative TypeBiological ActivityKey InsightReference
Nitric Oxide (NO) Hybrids Anti-inflammatory, AntibacterialCombining the pyrazole scaffold with NO-donor moieties (e.g., nitrate esters) can produce synergistic effects, enhancing anti-inflammatory action with reduced ulcerogenic risk.[14]
Substituted Carboxylic Acids AntifungalSpecific derivatives have shown inhibitory effects against pathogenic fungi like Candida species.[15]
General Pyrazole Carboxylates Anticancer, Antiviral, AntimicrobialThe pyrazole carboxylic acid scaffold is a versatile platform for developing a wide range of therapeutic agents.[2][11]

Logical Framework for Drug Design:

G cluster_mods Chemical Modifications cluster_props Altered Properties cluster_out Therapeutic Outcomes Core Pyrazole-3,5-dicarboxylic Acid (H₃pzdc) Ester Esterification (R-COOH -> R-COOR') Core->Ester Amide Amidation (R-COOH -> R-CONR'₂) Core->Amide NSub N-Substitution (>N-H -> >N-R') Core->NSub Lipo Increased Lipophilicity (Better Membrane Permeation) Ester->Lipo Hbond Modified H-Bonding (New Target Interactions) Amide->Hbond Sol Altered Solubility (Pharmacokinetics) NSub->Sol Bio Enhanced Biological Activity (e.g., Anti-inflammatory, Anticancer) Lipo->Bio Hbond->Bio Sol->Bio

Caption: Logical workflow from core scaffold modification to therapeutic outcome.

Conclusion and Future Horizons

Pyrazole-3,5-dicarboxylic acid is far more than a simple chemical intermediate; it is a versatile molecular platform. Its robust synthesis, predictable reactivity, and multivalent coordination capabilities make it an invaluable tool for both materials scientists and medicinal chemists. In materials science, its role as a linker in creating stable, porous MOFs continues to drive innovation in catalysis and separations.[4] In drug development, its derivatives serve as a rich source of novel compounds with a broad spectrum of biological activities, from anti-inflammatory to anticancer agents.[2][11] The future of H₃pzdc research will likely focus on the development of multifunctional materials where catalytic or sensing properties are combined with biological compatibility, and on the design of highly targeted therapeutics that leverage the unique stereoelectronic properties of the pyrazole core.

References

  • Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond. Vertex AI Search.
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  • Synthesis and Crystal Structure of Two Fe(III)
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  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles.
  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem. PubChem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
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  • 3,5-Pyrazoledicarboxylic acid 97 303180-11-2 - Sigma-Aldrich. Sigma-Aldrich.
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  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates.

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Methodological & Application

Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol details a two-step synthetic route, commencing with the synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, followed by its electrophilic nitration. This guide emphasizes the causality behind experimental choices, robust safety protocols, and the mechanistic underpinnings of the pyrazole nitration. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Nitropyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties. The target molecule, this compound, incorporates a nitro group at the C4 position of the pyrazole ring, flanked by two electron-withdrawing methyl ester groups. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for more complex molecular architectures.

The synthesis leverages fundamental principles of heterocyclic chemistry. The pyrazole ring is an aromatic heterocycle, and like other aromatic systems, it can undergo electrophilic substitution. The position of substitution is dictated by the directing effects of the substituents already present on the ring. For an unsubstituted pyrazole, electrophilic attack readily occurs at the C4 position, which is the most electron-rich.[1] However, the presence of two deactivating carboxylate groups at the C3 and C5 positions in the precursor makes the ring electron-deficient, thus requiring more forcing conditions for the nitration to proceed.[2]

This protocol first establishes a reliable synthesis for the starting material, dimethyl 1H-pyrazole-3,5-dicarboxylate, before detailing the subsequent nitration step.

Mechanistic Considerations: Electrophilic Nitration of Pyrazole

The core of this synthesis is the electrophilic aromatic substitution (SEAr) reaction. The nitration of the pyrazole ring proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Mechanism of Nitronium Ion Formation and Electrophilic Attack:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

  • Electrophilic Attack: The π-electrons of the pyrazole ring attack the nitronium ion. This attack preferentially occurs at the C4 position to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[3] Attack at C3 or C5 would lead to a less stable intermediate where the positive charge is placed on a nitrogen atom adjacent to another positively charged nitrogen (azomethine cation), which is highly unfavorable.[1]

  • Rearomatization: A weak base (such as H₂O or HSO₄⁻) abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the pyrazole ring and yielding the final 4-nitro product.

The two methyl ester groups at C3 and C5 are strong electron-withdrawing groups, which deactivate the pyrazole ring towards electrophilic attack by pulling electron density away. This deactivation necessitates the use of a strong nitrating system (fuming nitric acid and concentrated sulfuric acid) and potentially elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the starting material and its subsequent nitration.

PART I: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This procedure is adapted from established methods for the esterification of pyrazoledicarboxylic acids.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
3,5-Pyrazoledicarboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Thionyl chloride (SOCl₂)≥99%Acros Organics
Dichloromethane (DCM)ACS GradeVWR Chemicals
Sodium bicarbonate (NaHCO₃)Saturated solution---
Anhydrous magnesium sulfate (MgSO₄)------

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3,5-pyrazoledicarboxylic acid (10.0 g, 64.1 mmol) in anhydrous methanol (150 mL).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (14.0 mL, 192.3 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Drying and Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.[4]

Expected Yield and Characterization:

  • Yield: 80-90%

  • Melting Point: 142-143 °C[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 (s, 1H, pyrazole C4-H), 3.96 (s, 6H, 2 x OCH₃).[4]

  • IR (KBr, cm⁻¹): 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch).[4]

PART II: Synthesis of this compound

Critical Safety Precautions:

Nitration reactions are highly energetic and potentially explosive if not controlled properly.[5]

  • ALWAYS work in a chemical fume hood with the sash positioned as low as possible.

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[5]

  • ALWAYS use an ice bath for temperature control during the addition of reagents. Exothermic reactions can lead to a dangerous thermal runaway.[6]

  • NEVER add water to concentrated acids. Always add acid to water slowly.

  • Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Dimethyl 1H-pyrazole-3,5-dicarboxylateAs prepared above---
Fuming Nitric Acid (HNO₃, ≥90%)ACS ReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄, 98%)ACS ReagentFisher Scientific
Ice------
Diethyl ether (Et₂O)ACS GradeVWR Chemicals

Step-by-Step Protocol:

  • Preparation of Nitrating Mixture: In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) to an ice bath. Slowly and dropwise, add fuming nitric acid (10 mL) to the sulfuric acid while maintaining the temperature below 10 °C. This mixture is highly corrosive and a strong oxidizing agent.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (5.0 g, 27.1 mmol) in concentrated sulfuric acid (25 mL). Cool this solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the pyrazole solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (a more polar spot should appear for the product).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step is highly exothermic. Perform this in the fume hood. A precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (test with pH paper).

  • Drying and Purification: Dry the collected solid in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a pale yellow solid.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part I: Precursor Synthesis cluster_part2 Part II: Nitration A Suspend 3,5-Pyrazoledicarboxylic acid in anhydrous MeOH B Cool to 0 °C A->B C Slowly add SOCl₂ B->C D Reflux for 4-6 hours C->D E Concentrate in vacuo D->E F Dissolve in DCM E->F G Wash with sat. NaHCO₃ F->G H Dry & Concentrate G->H I Recrystallize H->I J Product 1: Dimethyl 1H-pyrazole-3,5-dicarboxylate I->J L Dissolve Product 1 in conc. H₂SO₄ J->L Use as starting material K Prepare Nitrating Mixture (HNO₃/H₂SO₄) at <10 °C N Slowly add Nitrating Mixture (keep temp <10 °C) K->N M Cool to 0-5 °C L->M M->N O Stir at 0-5 °C, then RT N->O P Quench on ice O->P Q Filter precipitate P->Q R Wash with cold water Q->R S Dry & Recrystallize R->S T Final Product: This compound S->T Reaction_Mechanism cluster_reagents Nitronium Ion Generation cluster_reaction Electrophilic Attack & Rearomatization HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2O-NO2+->NO2+ - H₂O Pyrazole Dimethyl 1H-pyrazole- 3,5-dicarboxylate Sigma Sigma Complex (Resonance Stabilized) Pyrazole->Sigma + NO₂⁺ Product Dimethyl 4-nitro-1H-pyrazole- 3,5-dicarboxylate Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration on the pyrazole ring.

References

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link] [3]6. NIH. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link] [5]9. UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link] [7]10. Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link] [1]12. NIH. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

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The Versatile Intermediate: A Guide to the Synthesis and Application of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, pyrazole derivatives hold a place of distinction due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a versatile synthetic intermediate whose strategic placement of functional groups—a reactive nitro group flanked by two ester moieties on a pyrazole core—offers a wealth of opportunities for molecular diversification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and mechanistic insights to unlock the full potential of this valuable building block.

I. Synthesis of this compound: A Two-Step Approach

The preparation of the title compound is efficiently achieved through a two-step sequence commencing with the synthesis of the pyrazole core followed by electrophilic nitration.

Part A: Synthesis of the Precursor, Dimethyl 1H-pyrazole-3,5-dicarboxylate

The initial step involves the esterification of 3,5-pyrazoledicarboxylic acid. Several methods can be employed, with the acid-catalyzed reaction in methanol being a common and cost-effective choice.

Protocol 1: Acid-Catalyzed Esterification

This protocol details the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate from 3,5-pyrazoledicarboxylic acid using methanol and a strong acid catalyst.

Materials:

  • 3,5-Pyrazoledicarboxylic acid

  • Methanol (MeOH)

  • Gaseous Hydrogen Chloride (HCl) or Thionyl Chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure: [1]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,5-pyrazoledicarboxylic acid (1 equivalent) in methanol (approximately 4 mL per gram of dicarboxylic acid).

  • Cool the mixture in an ice bath.

  • Carefully saturate the methanolic suspension with gaseous hydrogen chloride (HCl) or slowly add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature overnight.

  • The product will precipitate as a white crystalline solid. Collect the precipitate by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to yield dimethyl 1H-pyrazole-3,5-dicarboxylate.

Reactant Product Yield Reference
3,5-Pyrazoledicarboxylic AcidDimethyl 1H-pyrazole-3,5-dicarboxylate~63%[1]

Workflow for the Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate:

cluster_0 Step 1: Esterification 3_5_Dicarboxylic_Acid 3,5-Pyrazoledicarboxylic Acid Reaction_Vessel Round-Bottom Flask 3_5_Dicarboxylic_Acid->Reaction_Vessel Methanol Methanol (Solvent/Reagent) Methanol->Reaction_Vessel Acid_Catalyst HCl (gas) or SOCl2 (Catalyst) Acid_Catalyst->Reaction_Vessel Reflux Heat to Reflux (3-4h) Reaction_Vessel->Reflux Stirring Precipitation Cooling & Precipitation Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Final_Product_1 Dimethyl 1H-pyrazole-3,5-dicarboxylate Filtration->Final_Product_1

Caption: Workflow for the synthesis of the pyrazole precursor.

Part B: Nitration of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The second step is the regioselective nitration at the C4 position of the pyrazole ring. The electron-withdrawing nature of the two ester groups deactivates the ring towards electrophilic substitution; however, the C4 position remains the most nucleophilic site. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are effective.

Protocol 2: Electrophilic Nitration

This protocol describes a representative procedure for the nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate. Note: This is a general protocol based on the nitration of similar pyrazole systems and should be optimized for safety and yield.[2][3]

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice/salt bath

  • Dropping funnel

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C using an ice/salt bath.

  • Slowly add dimethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to a small amount of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield this compound.

Reactant Product Expected Yield Reference
Dimethyl 1H-pyrazole-3,5-dicarboxylateThis compoundModerate to Good[2][3]

Synthetic Pathway Overview:

Caption: Overall synthetic route to the target intermediate.

II. Applications of this compound as a Synthetic Intermediate

The strategic arrangement of functional groups in this compound makes it a versatile platform for a variety of chemical transformations. The key reactive sites are the nitro group at the C4 position, which can be reduced or act as a leaving group in nucleophilic aromatic substitution, and the N-H of the pyrazole ring, which can be alkylated or acylated.

A. Reduction of the Nitro Group: Access to 4-Aminopyrazoles

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent derivatizations, such as amide bond formation, sulfonylation, and diazotization reactions. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 3: Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group to an amine using palladium on carbon as a catalyst.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a reaction flask, add this compound (1 equivalent) and the solvent (MeOH or EtOAc).

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate.

Starting Material Product Typical Yield
This compoundDimethyl 4-amino-1H-pyrazole-3,5-dicarboxylateHigh

Transformation Pathway: From Nitro to Amino Pyrazole:

cluster_1 Reduction of the Nitro Group Nitro_Pyrazole This compound Reaction Catalytic Hydrogenation Nitro_Pyrazole->Reaction H2_PdC H2, Pd/C (Catalyst) H2_PdC->Reaction Solvent Methanol or Ethyl Acetate Solvent->Reaction Amino_Pyrazole Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate Reaction->Amino_Pyrazole Filtration & Solvent Removal

Caption: Workflow for the reduction of the nitro group.

B. Nucleophilic Aromatic Substitution (SNAr): Displacement of the Nitro Group

The electron-withdrawing nitro group at the C4 position activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles at this position, displacing the nitro group. This reaction is particularly useful for creating C-C, C-O, C-S, and C-N bonds.[4][5]

Protocol 4: General Procedure for SNAr with a Thiol Nucleophile

This protocol provides a general method for the substitution of the nitro group with a thiol, a common transformation in medicinal chemistry.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl thiol)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aprotic polar solvent.

  • Add the base (1.5 equivalents) to the solvent.

  • Slowly add the thiol (1.2 equivalents) to the suspension and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1 equivalent) in a minimal amount of the same solvent dropwise to the reaction mixture.

  • The reaction may proceed at room temperature or require heating. Monitor the progress by TLC.

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-thio-substituted pyrazole.

Starting Material Nucleophile Product Typical Yield
This compoundThiol (R-SH)Dimethyl 4-(alkyl/arylthio)-1H-pyrazole-3,5-dicarboxylateVaries
C. N-Alkylation: Derivatization of the Pyrazole Ring

The N-H of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile, such as an alkyl halide, to introduce a substituent at the N1 position. This is a crucial step in modifying the pharmacokinetic properties of pyrazole-based drug candidates.[6][7]

Protocol 5: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the solvent.

  • Add the base (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated pyrazole.

Starting Material Electrophile Product Typical Yield
This compoundAlkyl Halide (R-X)Dimethyl 1-alkyl-4-nitro-1H-pyrazole-3,5-dicarboxylateGood to High

III. Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward two-step synthesis provides access to a scaffold rich in chemical handles. The strategic positioning of the nitro group and the two ester functionalities allows for a diverse array of subsequent transformations, including reduction, nucleophilic aromatic substitution, and N-alkylation. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this compound in the synthesis of novel and complex molecules for applications in drug discovery and materials science. As with all chemical procedures, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary to achieve the desired outcomes for specific substrates and scales.

IV. References

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2014). TSI Journals.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC.

  • Synthesis of 1,3,4,5-Substituted pyrazole derivatives. (2023). ResearchGate.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2020). Thieme Chemistry.

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis. ChemicalBook.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate.

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. ResearchGate.

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (2016). PMC.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ScienceDirect.

  • Direct nitration of five membered heterocycles. Semantic Scholar.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate. Benchchem.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed.

  • Nitration process. (1965). Google Patents.

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing.

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI.

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). The Royal Society of Chemistry.

  • dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. Chemical Synthesis Database.

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.

  • N-alkylation method of pyrazole. (1996). Google Patents.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). ResearchGate.

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PMC.

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado.

  • Dimethyl 1 H -pyrazole-3,5-dicarboxylate. ResearchGate.

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). PMC.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. (2011). PMC.

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.

  • Nitration process. (1998). Google Patents.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). The Royal Society of Chemistry.

References

The Ascendant Role of Nitropyrazoles in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of numerous blockbuster drugs.[1] The strategic introduction of a nitro group onto this versatile core gives rise to nitropyrazoles, a class of compounds with markedly enhanced and often distinct biological activities. This guide provides an in-depth exploration of the applications of nitropyrazoles in medicinal chemistry, offering detailed protocols for their synthesis and evaluation, and shedding light on the mechanistic underpinnings of their therapeutic potential.

The Nitropyrazole Scaffold: A Gateway to Enhanced Bioactivity

The electron-withdrawing nature of the nitro group significantly modulates the electronic landscape of the pyrazole ring, influencing its reactivity, binding interactions with biological targets, and pharmacokinetic properties. This functionalization has been a key strategy in the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[2] The synthesis of nitropyrazoles, particularly 4-nitropyrazole, is a critical first step in the exploration of their therapeutic utility.[3][4][5][6]

Synthesis of 4-Nitropyrazole: A Foundational Protocol

A robust and efficient synthesis of the 4-nitropyrazole building block is paramount for further derivatization and biological screening. A commonly employed and optimized method involves the direct nitration of pyrazole.[3][4]

Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [3][4]

  • Objective: To synthesize 4-nitropyrazole from pyrazole.

  • Principle: This method utilizes a mixture of fuming nitric acid and fuming sulfuric acid as the nitrating agent to achieve efficient and regioselective nitration at the C4 position of the pyrazole ring, after the initial formation of pyrazole sulfate.[3]

  • Materials:

    • Pyrazole

    • Concentrated sulfuric acid

    • Fuming nitric acid (98%)

    • Fuming sulfuric acid (20% oleum)

    • Ice

    • Deionized water

    • Ethyl ether

    • Hexane

    • Round-bottom flask

    • Magnetic stirrer

    • Ice-water bath

    • Reflux condenser

    • Buchner funnel and flask

    • Vacuum source

  • Procedure:

    • Step 1: Formation of Pyrazole Sulfate. In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to pre-cooled concentrated sulfuric acid with continuous stirring.

    • Step 2: Nitration. To the pyrazole sulfate mixture, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise, maintaining the temperature below 10°C.

    • Reaction. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 50°C for 1.5 hours.[3]

    • Work-up. Carefully pour the reaction mixture onto crushed ice with stirring.

    • Isolation. Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

    • Washing. Wash the solid with cold deionized water until the filtrate is neutral.

    • Purification. Recrystallize the crude product from a mixture of ethyl ether and hexane to obtain pure 4-nitropyrazole.

    • Drying. Dry the purified product under vacuum.

  • Expected Outcome: A white crystalline solid of 4-nitropyrazole with a yield of up to 85%.[3]

  • Characterization: The structure and purity of the synthesized 4-nitropyrazole can be confirmed by IR, NMR, and mass spectrometry.[4]

Nitropyrazoles in Oncology: Targeting Kinase-Driven Malignancies

A significant area of application for nitropyrazole derivatives is in the development of anticancer agents.[7][8][9][10] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.[2][7] The nitro group can be a key pharmacophoric element, contributing to the binding affinity and selectivity of these inhibitors.[2]

Mechanism of Action: Kinase Inhibition

Nitropyrazole-based compounds have been identified as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptors (VEGFRs).[2][8] The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, while the nitro-substituted ring and other substituents explore different pockets of the ATP-binding site, contributing to potency and selectivity.

Diagram: Generalized Kinase Inhibition by a Nitropyrazole Derivative

G cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Hinge Hinge Region Nitropyrazole Nitropyrazole Inhibitor Nitropyrazole->ATP_pocket Hydrophobic/Electrostatic Interactions Nitropyrazole->Hinge H-bonds ATP ATP ATP->ATP_pocket Competitive Binding

Caption: Competitive inhibition of ATP binding by a nitropyrazole derivative.

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of novel nitropyrazole derivatives as kinase inhibitors, a robust and quantitative in vitro assay is essential. Luminescence-based assays that measure ATP consumption are widely used for their sensitivity and high-throughput compatibility.

Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay [11]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a nitropyrazole compound against a specific protein kinase.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the luminescence is proportional to the kinase activity.

  • Materials:

    • Recombinant protein kinase of interest

    • Specific peptide substrate for the kinase

    • ATP

    • Nitropyrazole test compounds

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

    • Staurosporine (as a positive control)

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the nitropyrazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

    • Kinase Reaction: a. In a white, opaque 96-well plate, add the serially diluted nitropyrazole compound or DMSO (vehicle control) to the appropriate wells. b. Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding the substrate/ATP mixture to each well. d. Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: a. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Data Presentation: The results should be presented in a table summarizing the IC50 values for the nitropyrazole compounds against the target kinase and any off-target kinases tested for selectivity profiling.

Kinase TargetNitropyrazole DerivativeIC50 (µM)
Aurora A KinaseCompound X0.16
HCT116 (cell-based)Compound X0.39
MCF7 (cell-based)Compound X0.46
Table 1: Example of IC50 data for a nitropyrazole-based Aurora A kinase inhibitor.[2]

Nitropyrazoles as Antimicrobial Agents: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Nitropyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[12][13][14] The nitro group can enhance the antimicrobial potency of the pyrazole core.

Mechanism of Action: Disruption of Essential Bacterial Processes

The precise mechanisms of action for many nitropyrazole-based antimicrobials are still under investigation. However, some studies suggest that they may interfere with essential bacterial processes such as DNA synthesis, cell wall integrity, or key metabolic pathways. For instance, some pyrazole derivatives have been shown to target bacterial topoisomerases.[15]

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

A fundamental assay to determine the in vitro efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[16][17][18][19][20]

Protocol: Broth Microdilution Method for MIC Determination [16][18]

  • Objective: To determine the MIC of a nitropyrazole compound against a panel of pathogenic bacteria and fungi.

  • Principle: This method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[18]

  • Materials:

    • Nitropyrazole test compounds

    • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium for fungi

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

    • Ciprofloxacin (for bacteria) and Fluconazole (for fungi) as positive controls

  • Procedure:

    • Inoculum Preparation: a. From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: a. Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

    • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

    • Reading and Interpretation: a. Visually inspect the plates for turbidity (growth). b. The MIC is the lowest concentration of the nitropyrazole compound at which there is no visible growth.

  • Data Presentation: The MIC values should be tabulated for each compound against the tested microbial strains.

Microbial StrainNitropyrazole DerivativeMIC (µg/mL)
Escherichia coliCompound Y0.25
Staphylococcus epidermidisCompound Z0.25
Aspergillus nigerCompound A1.0
Table 2: Example of MIC data for nitropyrazole derivatives.[12]

Nitropyrazoles in the Amelioration of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[21][22][23][24] The incorporation of a nitro group can modulate the anti-inflammatory properties of the pyrazole scaffold.

Mechanism of Action: Modulation of Inflammatory Pathways

Nitropyrazole-based compounds may exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.[23] Some pyrazole derivatives have also been shown to inhibit nitric oxide synthase (NOS).

Diagram: Experimental Workflow for In Vivo Anti-inflammatory Assay

G Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Compound_Administration Administration of Nitropyrazole/ Vehicle/Standard Drug Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection (into hind paw) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at different time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and Calculation of % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rodents is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[25][26][27][28][29]

Protocol: Carrageenan-Induced Paw Edema Assay [25][27]

  • Objective: To evaluate the in vivo anti-inflammatory activity of a nitropyrazole compound.

  • Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Nitropyrazole test compounds

    • Carrageenan (1% w/v suspension in sterile saline)

    • Diclofenac sodium or Indomethacin (as a standard drug)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

    • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Compound Administration: Administer the nitropyrazole compound, vehicle, or standard drug orally or intraperitoneally.

    • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]

    • Data Analysis: a. Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Data Presentation: The results should be presented as the mean paw volume ± SEM for each group at different time points, and the percentage inhibition of edema.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium100.32 ± 0.0362.3
Nitropyrazole Compound100.45 ± 0.0447.1
Nitropyrazole Compound200.35 ± 0.0358.8
Table 3: Example of data from a carrageenan-induced paw edema assay. p < 0.05 compared to vehicle control.

Conclusion and Future Perspectives

Nitropyrazoles represent a fertile ground for the discovery of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them an attractive scaffold for medicinal chemists. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the potential of nitropyrazole derivatives in various disease contexts. Future research in this area will likely focus on the development of more selective and potent nitropyrazole-based inhibitors, the elucidation of their detailed mechanisms of action, and their advancement into preclinical and clinical development.

References

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Application Notes & Protocols: The Synthesis and Utility of 4-Aminopyrazoles from Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone scaffold in modern medicinal chemistry, renowned for its broad therapeutic potential.[1][2] Pyrazole-containing molecules exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] A key intermediate for accessing this chemical diversity is dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate . While a stable compound, its primary value lies not in its direct use but in its role as a precursor to the corresponding 4-amino derivative.

The transformation of the electron-withdrawing nitro group into a nucleophilic amine is a critical step, unlocking a versatile synthetic handle for further molecular elaboration. The resulting compound, dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate [3], serves as a powerful building block for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics in drug discovery programs.[4][5][6]

This guide provides a detailed overview of the primary synthetic transformation of this compound—its reduction to a primary amine—and outlines robust, field-proven protocols for achieving this conversion efficiently and safely.

Core Reaction: Reduction of the C4-Nitro Group

The most strategically important reaction for this substrate is the reduction of the aromatic nitro group at the C4 position to a primary amine. This conversion dramatically alters the electronic character of the pyrazole ring, transforming an electron-deficient system into one bearing a versatile nucleophilic center. This amine group can then readily participate in a vast array of subsequent reactions, including amide bond formation, sulfonylation, and cross-coupling reactions, to generate libraries of potential drug candidates.

The two most common and reliable methods for this reduction are catalytic hydrogenation and chemical reduction using metal salts.

Reaction_Workflow Start This compound Reagents Reduction Conditions (e.g., H₂, Pd/C or SnCl₂, HCl) Start->Reagents Reaction Product Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate Reagents->Product Yields Application Further Functionalization (Amide Coupling, etc.) Product->Application Enables

Caption: Overall workflow from the nitropyrazole starting material to the key aminopyrazole intermediate and its subsequent application.

Mechanism Overview: Nucleophilic Aromatic Substitution (SNAr)

While the primary focus of this guide is the reduction of the nitro group, it is crucial to understand the underlying reactivity of the starting material. The pyrazole ring in this compound is highly electron-deficient. This is due to the powerful electron-withdrawing effects of the nitro group and the two flanking dimethyl carboxylate groups. This electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a fundamental reaction for modifying aromatic systems.[7][8][9]

The SNAr mechanism typically proceeds in two steps:

  • Addition: A nucleophile attacks an electron-poor carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Elimination: A leaving group (often a halide, but can be other groups) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

For this compound, this inherent electrophilicity is the reason it is an excellent substrate for various transformations, although direct displacement of the nitro group by amines is less common than its reduction.

SNAr_Mechanism General SNAr Mechanism Aryl-LG Ar-LG + Nu⁻ Meisenheimer [Ar(LG)(Nu)]⁻ (Meisenheimer Complex) Aryl-LG->Meisenheimer Addition (Slow Step) Product Ar-Nu + LG⁻ Meisenheimer->Product Elimination (Fast Step)

Caption: The two-step addition-elimination pathway of the SNAr mechanism.

Experimental Protocols

Safety First: this compound and related nitrated aromatic compounds should be handled with care. They can be skin and eye irritants.[10][11] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[12][13][14]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the cleanest and often most efficient method, typically providing high yields with simple workup procedures. The primary consideration is the requirement for a hydrogen source and specialized equipment for handling flammable gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet (typically 5-10 mol%)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite™ or another filtration aid

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask or a dedicated hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Dissolve or suspend the starting material in the chosen solvent (e.g., MeOH, approx. 0.1 M concentration).

  • Inerting: Carefully purge the vessel with an inert gas, such as nitrogen or argon. This step is critical to prevent the formation of explosive mixtures of hydrogen and air.

  • Catalyst Addition: Under the inert atmosphere, add the 10% Pd/C catalyst (0.05 - 0.10 eq). Causality Note: Adding the catalyst under an inert atmosphere is crucial as dry Pd/C can be pyrophoric and ignite flammable solvents upon exposure to air.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or connect the vessel to a hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Experimental Insight: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully purge the vessel again with an inert gas to remove all residual hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry completely in the air, as residual palladium can ignite the solvent. Quench the filter cake with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate, which can often be used without further purification or can be recrystallized if necessary.

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This method is an excellent alternative when hydrogenation equipment is unavailable or if the substrate contains functional groups sensitive to catalytic reduction (e.g., alkynes, certain protecting groups). The workup is more involved than with catalytic hydrogenation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the solution. The mixture may become a thick suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. The reaction progress can be monitored by TLC. Causality Note: Heating is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Workup - Quenching: After the reaction is complete (typically 3-12 hours), cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts. Be cautious as CO₂ gas will be evolved. Continue adding base until the pH of the aqueous layer is ~8.

  • Extraction: The resulting thick, white suspension is diluted with ethyl acetate and filtered through Celite™ to remove the bulk of the tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the desired aminopyrazole. The crude product may require purification by column chromatography on silica gel.

Data Summary: Comparison of Reduction Protocols

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Chemical Reduction (SnCl₂)
Primary Reagents H₂, 10% Pd/CSnCl₂·2H₂O, HCl (often generated in situ)
Solvent MeOH, EtOH, EtOAcEtOH, EtOAc
Temperature Room TemperatureReflux (e.g., ~78 °C in EtOH)
Reaction Time 2 - 6 hours3 - 12 hours
Workup Complexity Simple (filtration)Moderate (neutralization, extraction)
Typical Yield > 90%70 - 90%
Key Advantage High yield, clean product, simple workupNo specialized pressure equipment needed
Key Disadvantage Requires H₂ gas and pressure equipmentStoichiometric metal waste, more complex workup

Conclusion

This compound is a valuable and highly activated substrate for synthetic chemistry. Its reduction to dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate is a robust and essential transformation that provides researchers in drug discovery with a versatile platform for synthesizing novel bioactive compounds. The choice between catalytic hydrogenation and chemical reduction will depend on available equipment and substrate compatibility, but both methods presented here are reliable routes to this key intermediate. By leveraging these protocols, scientists can efficiently access the 4-aminopyrazole core and accelerate the development of next-generation therapeutics.

References

  • HETEROCYCLES, Vol. 7, No. 1, 1977: THE REACTION OF 3,5-DIMETHYL-1,4-DINITROPYRAZOLE WITH AMINES. A NOVEL REACTION OF A N-NITROPYRAZOLE. 15

  • AK Scientific, Inc. Safety Data Sheet: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. 10

  • MDPI: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). 4

  • ChemicalBook Safety Data Sheet: 3,5-Dimethyl-4-nitro-1H-pyrazole. 11

  • MDPI: Amino-Pyrazoles in Medicinal Chemistry: A Review. 1

  • CymitQuimica Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde. 12

  • Benchchem Application Notes: Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. 7

  • ResearchGate: Recent developments in aminopyrazole chemistry. 5

  • Safety Data Sheet: 1H-Pyrazole, 3,5-dimethyl-. 13

  • NIH PMC: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. 6

  • Aaron Chemicals Safety Data Sheet: 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. 14

  • Chemical Synthesis Database: dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. 3

  • MDPI: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. 2

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. 16

  • Chemistry Steps: Nucleophilic Aromatic Substitution. 8

  • Wikipedia: Nucleophilic aromatic substitution. 9

Sources

Application Notes & Protocols: The Strategic Utility of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and valuable physicochemical properties.[1][2][3] Within the vast library of pyrazole-based synthons, dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate emerges as a uniquely versatile and powerful building block. Its strategic placement of functional groups—a reducible nitro group at the C4 position flanked by two modifiable ester moieties at C3 and C5—offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, presenting field-proven protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals. We will detail its transformation into crucial downstream intermediates, such as 4-aminopyrazoles, and their subsequent elaboration into high-value fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

The Synthon: A Profile of Reactivity

This compound is a highly functionalized pyrazole. The electron-withdrawing nature of the nitro and dicarboxylate groups significantly influences the reactivity of the pyrazole ring. The N-H proton is acidic, facilitating N-alkylation and N-arylation reactions.[4][5] The core value of this molecule, however, lies in the sequential or orthogonal reactivity of its three primary functional groups.

A logical workflow for leveraging this synthon begins with its synthesis, followed by strategic modifications that unlock diverse molecular architectures.

G cluster_0 Core Synthon & Key Transformations A Dimethyl 1H-pyrazole- 3,5-dicarboxylate B Dimethyl 4-nitro-1H-pyrazole- 3,5-dicarboxylate A->B Nitration C Dimethyl 4-amino-1H-pyrazole- 3,5-dicarboxylate B->C Nitro Reduction D N-Alkyl/Aryl Derivatives B->D N-Alkylation/ N-Arylation E Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) C->E Cyclocondensation

Figure 1: Synthetic utility workflow.

Synthesis of the Core Synthon

The preparation of this compound is most logically achieved through the direct electrophilic nitration of the parent diester, dimethyl 1H-pyrazole-3,5-dicarboxylate. The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic substitution.[4]

Protocol 2.1: Synthesis of this compound

This two-step protocol starts with the synthesis of the diester from its corresponding dicarboxylic acid, followed by nitration.

Part A: Esterification of 3,5-Pyrazoledicarboxylic Acid [6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-pyrazoledicarboxylic acid (15.6 g, 0.1 mol) and methanol (100 mL).

  • Acidification: Cool the suspension in an ice bath (0°C). Slowly add thionyl chloride (15 mL, 0.2 mol) dropwise over 20 minutes.

    • Scientist's Note: This method generates HCl in situ, which catalyzes the Fischer esterification. It is often more efficient and convenient than bubbling HCl gas.[6]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Isolation: Redissolve the resulting solid in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline solid.[6]

Part B: Nitration at the C4 Position [7]

  • Setup: In a 250 mL three-neck flask fitted with a thermometer and a dropping funnel, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (9.2 g, 0.05 mol) in concentrated sulfuric acid (50 mL) at 0°C.

  • Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (4 mL) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Note: Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts. This procedure is analogous to the nitration of similar phenyl-pyrazole systems.[7]

  • Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (approx. 200 g) with vigorous stirring.

  • Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Reagent/SolventMolar Mass ( g/mol )Amount (Part A)Amount (Part B)
3,5-Pyrazoledicarboxylic Acid156.0915.6 g (0.1 mol)-
Methanol32.04100 mL-
Thionyl Chloride118.9715 mL (0.2 mol)-
Dimethyl 1H-pyrazole-3,5-dicarboxylate184.15-9.2 g (0.05 mol)
Conc. Sulfuric Acid98.08-60 mL
Fuming Nitric Acid63.01-4 mL

Table 1: Reagents for the synthesis of the title compound.

Application: Gateway to Functionalized Heterocycles

The true synthetic power of this compound is realized in its subsequent transformations.

Reduction of the Nitro Group: Accessing the 4-Aminopyrazole Key Intermediate

The conversion of the C4-nitro group to a C4-amino group is arguably the most critical transformation, creating a nucleophilic center essential for building fused ring systems. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 3.1: Synthesis of Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate[8]
  • Setup: In a Parr hydrogenation vessel, suspend this compound (11.45 g, 0.05 mol) in methanol or ethyl acetate (150 mL).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C, ~500 mg, ~1 mol%) to the suspension.

    • Scientist's Note: The catalyst should be handled carefully as it can be pyrophoric. It is often added under a stream of inert gas (N₂ or Ar).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂) three times, and then pressurize to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure to afford dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate, which is often used in the next step without further purification.

N-Alkylation and N-Arylation

The acidic N-H proton of the pyrazole ring provides a straightforward handle for introducing substituents at the N1 position, a common strategy for modulating biological activity and tuning solubility.[5][8]

Protocol 3.2: General Procedure for N-Alkylation[10]
  • Setup: To a solution of this compound (2.29 g, 10 mmol) in dry acetone or DMF (50 mL), add anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or 60°C (for DMF) and stir for 6-12 hours, monitoring by TLC.

    • Scientist's Note: The choice of base and solvent is crucial. Stronger bases like NaH in THF can also be used for less reactive electrophiles. For unsymmetrical pyrazoles, this reaction can lead to regioisomers, but the C3/C5 symmetry of the starting material circumvents this issue.[9]

  • Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of Fused Systems: The Pyrazolo[3,4-b]pyridine Scaffold

The 4-aminopyrazole intermediate is an ideal precursor for constructing the medicinally significant pyrazolo[3,4-b]pyridine core via cyclocondensation reactions.[3][10][11] This scaffold is found in numerous pharmaceutically active compounds, including kinase inhibitors.[12][13] The reaction with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a β-ketoester, builds the fused pyridine ring in a manner analogous to the Friedländer synthesis.

G cluster_0 Pyrazolo[3,4-b]pyridine Formation A Dimethyl 4-amino-1H-pyrazole- 3,5-dicarboxylate C Michael Addition Intermediate A->C Michael Addition B α,β-Unsaturated Ketone (R-CO-CH=CH-R') B->C D Cyclization & Dehydration C->D Intramolecular Condensation E Oxidation D->E -H₂O F Substituted Pyrazolo[3,4-b]pyridine E->F Aromatization

Figure 2: Mechanism of Pyrazolo[3,4-b]pyridine synthesis.

Protocol 3.3: ZrCl₄-Catalyzed Synthesis of a Pyrazolo[3,4-b]pyridine Derivative[12]
  • Setup: In a sealed reaction vial, dissolve the α,β-unsaturated ketone (e.g., chalcone, 1 mmol) in DMF (1 mL).

  • Addition of Pyrazole: Add a solution of dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate (1.05 mmol) in ethanol (1 mL) at room temperature.

  • Catalyst: Degas the mixture (e.g., by bubbling argon through it for 5 minutes), then add zirconium(IV) chloride (ZrCl₄, 0.3 mmol) under an inert atmosphere.

    • Scientist's Note: ZrCl₄ acts as a Lewis acid catalyst to promote the cyclization.[10] Other acid catalysts can also be employed.

  • Reaction: Seal the vial and stir the reaction mixture vigorously at 95-100°C for 16-24 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between chloroform and water.

  • Purification: Separate the layers and extract the aqueous phase with chloroform (2 x 20 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting solid by column chromatography or recrystallization to yield the target pyrazolo[3,4-b]pyridine.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. The protocols and insights provided herein demonstrate its capacity to serve as a central hub for generating diverse and complex heterocyclic structures. Its predictable reactivity, coupled with the high value of its derivatives, ensures its continued importance in the toolkit of synthetic chemists engaged in drug discovery and materials science. By mastering the transformations of this synthon, researchers can efficiently access novel chemical matter with significant therapeutic and technological potential.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]

  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). Synfacts. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). Beilstein Journals. [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. (n.d.). Chemical Synthesis Database. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). N.A. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). PMC - NIH. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). N.A. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). N.A. [Link]

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  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

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Experimental procedure for nitration of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Nitration of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group onto the pyrazole scaffold is a pivotal transformation in medicinal chemistry and materials science, yielding compounds with applications ranging from pharmaceuticals to high-performance energetic materials.[1][2] This guide provides a comprehensive overview of the experimental procedures for the nitration of pyrazoles. It moves beyond simple step-by-step instructions to explore the underlying mechanistic principles, the critical importance of regioselectivity, and the non-negotiable safety protocols required for these high-energy reactions. Detailed protocols for common and advanced nitration methodologies are presented, alongside guidelines for product purification and characterization, empowering researchers to perform these syntheses safely and effectively.

The Cardinal Rule: A Proactive Approach to Nitration Safety

Nitration reactions are inherently hazardous due to the use of strong oxidizing acids and the exothermic nature of the process.[3] A failure to rigorously control reaction parameters can lead to thermal runaway, violent decomposition, and potential explosions.[4] Therefore, safety is not merely a procedural checklist but the foundational principle of any nitration experiment.

Core Hazards:

  • Corrosivity : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[5][6]

  • Exothermic Reaction : The reaction is highly exothermic. The heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled feedback loop known as thermal runaway.[3][4]

  • Reactivity and Oxidation : Nitric acid is a powerful oxidizing agent that can react violently with organic materials, reducing agents, and bases.[7] Accidental mixing can lead to fires or explosions.

  • Toxic Fumes : The reaction can release toxic nitrogen oxide gases (NOₓ), which are harmful upon inhalation.[4][6]

Mandatory Safety Protocols:

  • Engineering Controls : All nitration procedures must be conducted within a certified chemical fume hood with a lowered sash to contain potential splashes and toxic fumes. An emergency eyewash station and safety shower must be immediately accessible.[4]

  • Personal Protective Equipment (PPE) : This is the minimum required attire. No exceptions.

    • Acid-resistant gloves (e.g., butyl rubber or Viton®).

    • Chemical splash goggles and a full-face shield.[4]

    • A flame-resistant lab coat.

  • Controlled Reagent Addition : Reagents, particularly the nitrating agent, must be added slowly and in a controlled manner, often dropwise, using an addition funnel.

  • Temperature Monitoring : The reaction vessel must be immersed in a cooling bath (e.g., ice-water or ice-salt) and the internal temperature must be continuously monitored with a thermometer. Never exceed the temperature specified in the protocol.

  • Quenching Procedure : The reaction is typically quenched by slowly pouring the reaction mixture onto crushed ice. This should be done carefully and behind a blast shield.

  • Waste Disposal : Nitric acid waste must be segregated. Never mix nitric acid waste with organic solvent waste.[7] Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Mechanism and Regioselectivity: Directing the Nitro Group

The nitration of pyrazole is a classic electrophilic aromatic substitution (EAS) reaction. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from the nitrating agent. The pyrazole ring is an electron-rich heterocycle, making it susceptible to EAS. However, the regiochemical outcome—the position at which the nitro group attaches—is highly dependent on the reaction conditions and the nature of the nitrating agent.[1]

The pyrazole ring has three potential sites for C-nitration (C3, C4, and C5) and one site for N-nitration (N1 on an unsubstituted pyrazole).

  • C4-Position : This position is often favored due to its higher electron density, analogous to the β-position of pyrrole.

  • C3/C5-Positions : These positions are adjacent to the electron-withdrawing "pyridine-like" nitrogen, making them less reactive towards electrophiles.

  • N1-Position : The "pyrrole-like" nitrogen can also be nitrated to form an N-nitropyrazole intermediate. This species is often unstable and can rearrange to a C-nitrated pyrazole under thermal or acidic conditions.[1]

The choice of nitrating system is the primary tool for controlling this regioselectivity:

  • Mixed Acid (HNO₃/H₂SO₄) : This strong acidic medium generates a high concentration of the nitronium ion. It typically favors direct nitration at the most electron-rich C4 position.[2] Protonation of the pyrazole ring in strong acid deactivates it, but the C4 position remains the most susceptible to attack.[8]

  • Acetyl Nitrate (HNO₃/Ac₂O) : This system generates acetyl nitrate, which can act as a source of the nitronium ion under less acidic conditions. This method often leads to initial N-nitration to form 1-nitropyrazole. This intermediate can then be isolated and rearranged, typically to 3-nitropyrazole, upon heating.[1][9]

Below is a diagram illustrating the general mechanistic pathways.

NitrationMechanism cluster_reagents Nitrating Agent Generation cluster_reaction Nitration Pathways HNO3_H2SO4 HNO₃ + 2H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) HNO3_H2SO4->NO2_ion Strong Acid HNO3_Ac2O HNO₃ + Ac₂O HNO3_Ac2O->NO2_ion Milder Conditions Pyrazole Pyrazole NO2_ion->Pyrazole Electrophilic Attack N_Nitro 1-Nitropyrazole (Intermediate) Pyrazole->N_Nitro N-Nitration (e.g., HNO₃/Ac₂O) C4_Nitro 4-Nitropyrazole Pyrazole->C4_Nitro Direct C-Nitration (e.g., HNO₃/H₂SO₄) C3_Nitro 3-Nitropyrazole N_Nitro->C3_Nitro Rearrangement (Heat or Acid)

Caption: General mechanistic pathways for the nitration of pyrazole.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for synthesizing specific nitropyrazole isomers.

Protocol 1: Synthesis of 4-Nitropyrazole via Mixed-Acid Nitration

This protocol is adapted from a one-pot, two-step method that achieves a high yield of 4-nitropyrazole by first forming pyrazole sulfate, followed by direct nitration.[2] This method is effective for selective C4-nitration.

Table 1: Reagents and Conditions for 4-Nitropyrazole Synthesis

ParameterValueNotes
Starting MaterialPyrazole (0.1 mol, 6.8 g)---
Nitrating AgentFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)Prepared separately as "fuming nitrosulfuric acid".
Acid CatalystConcentrated H₂SO₄ (98%)Used to form the initial pyrazole sulfate.
Stoichiometry (mol ratio)Pyrazole : conc. H₂SO₄ : fuming HNO₃ : fuming H₂SO₄1 : 2.1 : 1.5 : 3
Reaction Temperature0–10°C (addition), 50°C (reaction)Strict temperature control is crucial.
Reaction Time1.5 hours at 50°C---
Expected Yield~85%After recrystallization.[2]

Step-by-Step Procedure:

  • Prepare Fuming Nitrosulfuric Acid: In a flask cooled in an ice-water bath (0-10°C), slowly add 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid with stirring. Caution: Highly exothermic and corrosive. Prepare this in the fume hood immediately before use.

  • Prepare Pyrazole Sulfate: In a separate 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 11 mL (0.21 mol) of concentrated sulfuric acid. While stirring, slowly add 6.8 g (0.1 mol) of pyrazole. Stir the resulting mixture at room temperature for 30 minutes.

  • Nitration: Cool the pyrazole sulfate mixture in an ice-water bath. Using the addition funnel, add the prepared fuming nitrosulfuric acid dropwise, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C using a water bath. Maintain this temperature and stir for 1.5 hours.

  • Workup and Isolation: Carefully pour the reaction mixture into 200 mL of crushed ice with stirring. A white solid should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the product under vacuum. For higher purity, recrystallize the crude product from an ethyl ether/hexane mixture to yield 4-nitropyrazole as a white solid.[2]

Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement

This two-step method, utilizing a milder nitrating system, is selective for the 3-position via the rearrangement of an N-nitropyrazole intermediate.[1][9]

Table 2: Reagents and Conditions for 3-Nitropyrazole Synthesis

ParameterValue (per step)Notes
Step 1: N-Nitration
Starting MaterialPyrazole---
Nitrating SystemHNO₃ / Acetic Anhydride (Ac₂O) / Acetic Acid (HAc)Forms acetyl nitrate in situ.
Temperature0–5°C---
Step 2: Rearrangement
Starting Material1-Nitropyrazole (from Step 1)---
SolventAnisole or n-octanolHigh-boiling solvent for thermal rearrangement.[1]
TemperatureHigh temperature (e.g., 150-160°C)Varies with solvent.
Expected Yield>90% (Rearrangement step)[9]---

Step-by-Step Procedure:

  • N-Nitration: a. Prepare the nitrating mixture by slowly adding concentrated nitric acid to a stirred solution of acetic anhydride in acetic acid, maintaining the temperature at 0-5°C with an ice bath. b. Dissolve pyrazole in acetic acid and cool to 0-5°C. c. Add the cold nitrating mixture dropwise to the pyrazole solution, keeping the temperature below 5°C. d. After addition, stir for 1-2 hours at low temperature. e. Quench the reaction by pouring it into ice water. The 1-nitropyrazole intermediate may precipitate or can be extracted with a suitable solvent (e.g., dichloromethane). Isolate and dry the intermediate. Note: 1-nitropyrazole can be unstable and should be handled with care.

  • Rearrangement: a. In a round-bottom flask equipped with a reflux condenser and thermometer, dissolve the 1-nitropyrazole from the previous step in a high-boiling solvent like anisole. b. Heat the solution to 150-160°C and maintain this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. The resulting crude 3-nitropyrazole can be purified by recrystallization (e.g., from an ethanol/water mixture).[10]

General Experimental Workflow and Analysis

A successful synthesis is validated by rigorous purification and characterization. The diagram below outlines a typical workflow.

Workflow start Start: Safety Check & PPE reagent_prep Reagent Preparation (e.g., Mixed Acid) start->reagent_prep reaction Controlled Nitration (Temp Monitoring) reagent_prep->reaction quench Reaction Quench (Pour onto ice) reaction->quench filtration Crude Product Isolation (Filtration) quench->filtration purification Purification (Recrystallization) filtration->purification analysis Characterization (NMR, IR, MP) purification->analysis end Pure Product analysis->end

Caption: General workflow for pyrazole nitration experiments.

Product Characterization

Unambiguous identification of the product is essential to confirm the success and regioselectivity of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for distinguishing between isomers. The chemical shifts and coupling patterns are unique for each substitution pattern.[11][12]

  • Infrared (IR) Spectroscopy : The presence of the nitro group is confirmed by strong characteristic absorption bands.

  • Melting Point (MP) : A sharp melting point close to the literature value indicates high purity.

Table 3: Representative Characterization Data

Technique4-Nitropyrazole3-Nitropyrazole
¹H NMR (ppm)Two singlets in the aromatic region (~8.4 and ~8.2 ppm)Three distinct signals in the aromatic region
¹³C NMR (ppm)C4 signal is absent; C3/C5 at ~136 ppmC3 signal shifted downfield due to NO₂; distinct C4 and C5 signals
IR (cm⁻¹)~1550 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)Similar characteristic NO₂ stretches
Melting Point ~162-164 °C~175-177 °C

Note: NMR shifts are approximate and depend on the solvent used.

References

  • Review on Synthesis of Nitropyrazoles. (n.d.). 含能材料》:火炸药.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Zhang, J., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au - ACS Publications.
  • How to Synthesize 4-Nitropyrazole Efficiently?. (n.d.). FAQ - Guidechem.
  • Nitropyrazoles (review). (2025, August 5). ResearchGate.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Review on synthesis of nitropyrazoles. (2025, August 10). ResearchGate.
  • Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing.
  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). National Institutes of Health.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). MDPI.
  • Burton, A. G., Katritzky, A. R., Konya, M., & Tarhan, H. O. (1974). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate.
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014, March 9). ResearchGate.

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Application Note: A Comprehensive Guide to the Analytical Characterization of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of significant interest due to the versatile reactivity of the pyrazole core, which is a common scaffold in pharmaceuticals and energetic materials.[1][2][3] The presence of the nitro group and two methyl ester functionalities makes it a valuable synthon for further chemical elaboration. Unambiguous confirmation of its structure and purity is paramount for its application in research and development. This guide provides a multi-technique analytical workflow designed for researchers, scientists, and drug development professionals to ensure the identity, structure, and purity of synthesized this compound.

The methodologies herein are grounded in established analytical principles, providing not just protocols, but the scientific rationale behind the experimental choices. This ensures that the characterization is not merely a procedural checklist but a self-validating system of inquiry.

Molecular Structure and Properties

A foundational step in any characterization is understanding the basic properties of the molecule.

  • Chemical Structure:

    Chemical structure of this compound
    Figure 1: this compound
  • Key Physicochemical Data

    Property Value Source
    Molecular Formula C₇H₇N₃O₆ [4]
    Molecular Weight 229.15 g/mol [4]

    | Exact Mass | 229.033485 g/mol |[4] |

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The following workflow illustrates a logical progression from initial identity confirmation to comprehensive structural elucidation and final purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Definitive Structure (Optional) MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy Elucidates C-H Framework MS->NMR IR FT-IR Spectroscopy Identifies Key Functional Groups IR->NMR HPLC HPLC Determines Purity (%) NMR->HPLC SCXRD Single Crystal X-Ray Provides 3D Structure NMR->SCXRD If crystalline EA Elemental Analysis Confirms Elemental Composition HPLC->EA

Caption: A logical workflow for the comprehensive characterization of the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is the first essential step to confirm that the synthesized compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Expertise & Experience: We recommend Electrospray Ionization (ESI) in negative ion mode. The pyrazole N-H proton is acidic and can be easily lost, forming the [M-H]⁻ ion. This is often a cleaner and more reliable ionization method for this class of compounds than positive ion mode, which might produce multiple adducts ([M+H]⁺, [M+Na]⁺, etc.) and complicate spectral interpretation.

Protocol: High-Resolution MS (ESI-TOF)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Causality Note: While negative mode is preferred for detection, the acidic mobile phase ensures the compound remains dissolved and is efficiently delivered to the ESI source.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI, Negative

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.0 - 4.0 kV

    • Drying Gas (N₂): 8 - 10 L/min

    • Gas Temperature: 300 - 350 °C

  • Data Acquisition & Interpretation: Acquire the spectrum and look for the monoisotopic mass of the [M-H]⁻ ion. The measured mass should be within 5 ppm of the theoretical mass.

Expected Data:

IonTheoretical m/zExpected Observed m/z (±5 ppm)
[M-H]⁻228.0262228.0251 - 228.0273

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Expertise & Experience: The choice of solvent is critical. DMSO-d₆ is highly recommended because its polarity effectively dissolves the compound, and it allows for the observation of the exchangeable N-H proton as a broad singlet. In contrast, using solvents like CDCl₃ or MeOD could lead to proton exchange, making the N-H signal difficult or impossible to observe.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrument Parameters (400 MHz):

    • Experiment: Standard ¹H (proton) and ¹³C (CPD) acquisitions.

    • Temperature: 298 K

  • Data Acquisition & Interpretation:

    • ¹H NMR: Expect to see two distinct singlets for the two non-equivalent methyl ester groups and a broad singlet for the N-H proton. The integration should correspond to a 3:3:1 ratio.

    • ¹³C NMR: Expect to see 5 distinct signals corresponding to the two methyl carbons, the two ester carbonyl carbons, and the three pyrazole ring carbons (two of which are chemically equivalent).

Expected Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H NMR ~14.0 - 15.0Broad Singlet1H (N-H)
~3.90Singlet6H (2 x -OCH₃)
¹³C NMR ~160SingletC=O (ester)
~145SingletC-NO₂
~135SingletC3/C5-pyrazole
~53Singlet-OCH₃

Note: Chemical shifts are estimates based on related nitropyrazole structures.[5][6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. It is a rapid and effective method to confirm the presence of the key nitro and ester groups.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern, simple, and fast alternative to the traditional KBr pellet method. It requires minimal sample preparation and provides high-quality spectra for solid powders.

Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Mode: Attenuated Total Reflectance (ATR)

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 (co-added to improve signal-to-noise)

  • Data Acquisition & Interpretation: Collect a background spectrum of the clean ATR crystal first, then the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected Vibrational Frequencies:

Functional GroupBondExpected Frequency (cm⁻¹)Appearance
Pyrazole N-HN-H stretch3100 - 3300Broad
Methyl C-HC-H stretch2950 - 3000Medium
Ester CarbonylC=O stretch1720 - 1740Strong, Sharp
Nitro GroupN=O asymm. stretch1520 - 1560Strong
N=O symm. stretch1340 - 1380Strong
Ester C-OC-O stretch1200 - 1300Strong

Note: Frequencies are based on typical values for these functional groups in similar chemical environments.[8][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the gold standard for determining the purity of small organic molecules by separating the main compound from any impurities.

Expertise & Experience: A C18 column is the workhorse for RP-HPLC and is an excellent starting point. The mobile phase should consist of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol). Adding a small amount of acid (formic acid or TFA) is crucial for protonating any ionizable groups and ensuring sharp, symmetrical peaks. Formic acid is preferred as it is compatible with mass spectrometry, should you wish to perform LC-MS analysis.[11][12]

Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to ~0.1 mg/mL with the initial mobile phase composition (e.g., 70% Water / 30% Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • System Suitability (Trustworthiness): Before running samples, inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%. The tailing factor for the main peak should be between 0.9 and 1.5.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Data Presentation: Purity is reported as % Area. For a high-purity sample, one should observe a single major peak with a retention time characteristic of the compound under the specified conditions.

Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis (or CHN analysis) involves the combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂), which are then quantified. This technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound, offering definitive proof of the empirical formula and serving as a final check on purity.

Expertise & Experience: This analysis is highly sensitive to impurities, especially residual solvents or water. The sample must be meticulously dried under high vacuum for several hours prior to submission for analysis to ensure accurate results.

Protocol: Sample Submission for CHN Analysis
  • Sample Preparation: Dry 2-3 mg of the high-purity sample (as determined by HPLC) under high vacuum at 40 °C for at least 4 hours.

  • Submission: Submit the dried sample to a certified analytical laboratory for CHN analysis.

  • Data Interpretation: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula.

Expected Data:

ElementTheoretical %Acceptable Range
Carbon (C)36.69%36.29% - 37.09%
Hydrogen (H)3.08%2.68% - 3.48%
Nitrogen (N)18.34%17.94% - 18.74%

Data Integration for Final Confirmation

The power of this multi-technique approach lies in the convergence of all data points to build an undeniable case for the compound's identity and purity.

Data_Integration Compound Final Confirmation: This compound Purity >99% MS_Data HRMS: Correct m/z for [M-H]⁻ MS_Data->Compound NMR_Data NMR: Correct ¹H & ¹³C signals, connectivity confirmed NMR_Data->Compound IR_Data FT-IR: Presence of N-H, C=O, NO₂ IR_Data->Compound HPLC_Data HPLC: Single major peak (% Area) HPLC_Data->Compound EA_Data Elemental Analysis: C, H, N % within ±0.4% of theory EA_Data->Compound

Caption: Integration of orthogonal analytical data for unambiguous compound validation.

References

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarbohydrazide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • [Source not available]
  • ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

  • [Source not available]
  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

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Application Note: Structural Elucidation of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The precise structural characterization of such molecules is paramount for understanding their function and for quality control in synthetic processes. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and expected outcomes for researchers in organic chemistry and drug development.

The structural confirmation of this molecule relies on the synergistic information provided by both NMR and MS techniques. While NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei, mass spectrometry provides the molecular weight and characteristic fragmentation patterns, confirming the presence of key functional groups.

Predicted Spectroscopic Data at a Glance

The following tables summarize the predicted NMR chemical shifts and major mass spectrometry fragments for this compound. These predictions are based on established principles for substituted pyrazoles and nitroaromatic compounds.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification
N-H~14.0-15.0 (broad)-The N-H proton of pyrazoles is often broad and downfield shifted due to hydrogen bonding and tautomerism.[4]
O-CH₃~3.9-4.0 (singlet, 6H)~53-55Typical chemical shift for methyl esters. The two methyl groups are chemically equivalent.
C3 & C5-~140-145The electron-withdrawing nitro group and carboxylate groups deshield these carbons.
C4-~135-140The carbon bearing the nitro group is expected to be significantly deshielded.
C=O-~160-165Typical chemical shift for ester carbonyl carbons.

Solvent: DMSO-d₆

Table 2: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

m/z Proposed Fragment Neutral Loss Significance
229[M]⁺˙-Molecular Ion
199[M - NO]⁺NO (30 u)Common fragmentation for nitroaromatics.[5][6]
183[M - NO₂]⁺NO₂ (46 u)Primary fragmentation pathway for nitroaromatic compounds.[5][6]
170[M - COOCH₃]⁺COOCH₃ (59 u)Loss of a methoxycarbonyl radical.
153[M - NO₂ - OCH₃]⁺NO₂ + OCH₃ (77 u)Subsequent fragmentation after loss of the nitro group.
125[M - NO₂ - COOCH₃]⁺NO₂ + COOCH₃ (105 u)Further fragmentation involving the ester group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound and confirm the presence of the key functional groups.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.[7]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to assign the signals to the protons and carbons of the molecule. The absence of a signal in the aromatic region of the ¹H NMR spectrum, other than the N-H proton, is a key indicator of substitution at the C4 position of the pyrazole ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phasing & Calibration FT->phasing integration Integration (¹H) phasing->integration assignment Chemical Shift & Multiplicity Analysis integration->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to elucidate its fragmentation pattern to confirm the presence of the nitro and dimethyl dicarboxylate moieties.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

GC-MS Protocol (for a volatile, thermally stable compound):

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as ethyl acetate or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

LC-MS Protocol (for less volatile or thermally labile compounds):

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Negative ion mode is often effective for nitroaromatic compounds.[8][9]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Fragmentor Voltage: 70 V.

Data Interpretation:

  • Identify the molecular ion peak ([M]⁺˙ in EI-MS or [M-H]⁻ in negative ESI-MS) to confirm the molecular weight (229.15 g/mol ).[10]

  • Analyze the fragmentation pattern for characteristic neutral losses associated with the functional groups present. The loss of NO (30 Da) and NO₂ (46 Da) is highly indicative of a nitro group.[5][6][8]

  • Look for fragments corresponding to the loss of the methoxy (-OCH₃, 31 Da) and methoxycarbonyl (-COOCH₃, 59 Da) groups.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis MS Analysis cluster_interp_ms Data Interpretation dissolve_ms Dissolve in appropriate solvent gcms GC-MS (EI) dissolve_ms->gcms lcms LC-MS (ESI) dissolve_ms->lcms mol_ion Identify Molecular Ion (m/z 229) gcms->mol_ion lcms->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag loss_no2 Loss of NO₂ (m/z 183) frag->loss_no2 loss_cooch3 Loss of COOCH₃ (m/z 170) frag->loss_cooch3 structure_ms Structure Confirmation loss_no2->structure_ms loss_cooch3->structure_ms

Caption: Workflow for Mass Spectrometry analysis.

Discussion of Expected Results

The combination of NMR and mass spectrometry provides a self-validating system for the structural elucidation of this compound. The ¹H NMR is expected to be relatively simple, showing a downfield N-H proton and a single peak for the six equivalent methyl protons of the two ester groups. The key feature is the absence of any other proton signals on the pyrazole ring, which strongly suggests substitution at all available carbon atoms.

The ¹³C NMR spectrum will show the presence of four distinct carbon environments in the pyrazole ring and the ester groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxylate substituents.

The mass spectrum will provide the definitive molecular weight. The fragmentation pattern, particularly the characteristic losses of NO and NO₂, serves as a fingerprint for the nitro functionality.[5][6] The presence of fragments corresponding to the loss of the ester groups further corroborates the proposed structure.

Conclusion

The methodologies outlined in this application note provide a robust framework for the unambiguous structural characterization of this compound. By combining the detailed connectivity information from NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this and similar substituted pyrazole compounds, which is a critical step in drug discovery and development.

References

  • Zimmermann, K., & Küsters, E. (2000). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 35(5), 655-664. [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1149-1157. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Zimmermann, K., & Küsters, E. (2000). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. [Link]

  • MDPI. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • [Source 17 not found]
  • International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • SpectraBase. (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • National Center for Biotechnology Information. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • ResearchGate. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • ResearchGate. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. [Link]

  • SpectraBase. (n.d.). Pyrazole-3,5-dicarboxylic acid. [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2017). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

Sources

Topic: Application and Protocols for Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate in Advanced Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the utilization of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate as a pivotal precursor for the synthesis of versatile multitopic ligands. Primarily, it outlines the protocols for its conversion into the corresponding 4-nitro-1H-pyrazole-3,5-dicarboxylic acid, a highly sought-after linker for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. We delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the broader implications for materials science and drug development.

Introduction: The Strategic Value of the Pyrazole Precursor

This compound is a specialized organic building block engineered for advanced ligand design. Its utility stems from a unique combination of structural features:

  • A Rigid Pyrazole Core: The five-membered heterocyclic ring provides a well-defined, rigid scaffold. This rigidity is crucial for creating predictable and porous crystalline structures like MOFs. Pyrazole-based ligands are extensively used in coordination chemistry to build diverse molecular architectures.[1][2]

  • Bifunctional Carboxylate Groups: The molecule possesses two methyl ester groups at the 3 and 5 positions. These act as protected forms of carboxylic acids, which, upon deprotection, become primary coordination sites for metal ions.

  • An Electron-Withdrawing Nitro Group: The nitro group at the 4-position significantly influences the electronic properties of the pyrazole ring. This functionalization can tune the acidity of the N-H proton and modulate the ligand-metal bond characteristics, which in turn can affect the catalytic, sensing, or gas sorption properties of the final material.

The primary application of this diester is its role as a stable, soluble precursor to 4-nitro-1H-pyrazole-3,5-dicarboxylic acid , the active ligand species. The following sections provide detailed protocols for this key transformation and the subsequent use of the resulting ligand in materials synthesis.

Core Protocol: From Diester Precursor to Active Dicarboxylic Acid Ligand

The conversion of the dimethyl ester to the dicarboxylic acid is achieved through a standard saponification (base-catalyzed hydrolysis) reaction. This process is fundamental for activating the molecule for coordination chemistry.

Principle of Saponification

The reaction involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the methyl esters. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salts, causing the neutral dicarboxylic acid product to precipitate from the aqueous solution.

Detailed Experimental Protocol for Hydrolysis

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Methanol or Ethanol (as co-solvent, optional)

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of water and a minimal amount of methanol or ethanol if solubility is low. A typical starting concentration is 0.1-0.2 M.

  • Addition of Base: Add 2.2 to 2.5 equivalents of NaOH or LiOH to the solution. An excess of base is used to ensure the complete hydrolysis of both ester groups.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours.

    • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diester spot and the appearance of a new, more polar spot for the dicarboxylate salt at the baseline.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Slowly add 2M HCl to the clear filtrate while stirring vigorously. The solution will become acidic (target pH ~2). The white dicarboxylic acid product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold ethanol or diethyl ether (to aid in drying).

  • Drying: Dry the purified 4-nitro-1H-pyrazole-3,5-dicarboxylic acid in a vacuum oven at 60-80 °C to a constant weight.

Workflow Visualization

G Start Start: Dimethyl 4-nitro-1H- pyrazole-3,5-dicarboxylate Step1 1. Dissolve in H2O/MeOH 2. Add NaOH (2.2 eq) Start->Step1 Saponification Step2 3. Heat to Reflux (4-12 hours) Step1->Step2 Step3 4. Cool to Room Temp. 5. Acidify with 2M HCl (pH 2) Step2->Step3 Step4 6. Isolate via Filtration 7. Wash with Cold H2O Step3->Step4 Precipitation End Product: 4-nitro-1H-pyrazole- 3,5-dicarboxylic Acid Step4->End

Caption: Workflow for the hydrolysis of the diester precursor to the active dicarboxylic acid ligand.

Application Protocol: Synthesis of a Metal-Organic Framework (MOF)

The synthesized 4-nitro-1H-pyrazole-3,5-dicarboxylic acid is an excellent multitopic linker for constructing MOFs. Its coordination sites—two carboxylate groups and the pyrazole nitrogen atoms—can bind to metal ions to form robust, porous frameworks. Pyrazole carboxylic acid ligands are widely used to prepare MOFs for applications in gas storage, sensing, and catalysis.[3][4]

Principle of Solvothermal MOF Synthesis

Solvothermal synthesis is the most common method for producing high-quality MOF crystals. The metal salt (node) and organic ligand (linker) are dissolved in a high-boiling point solvent in a sealed vessel (autoclave). Heating the vessel above the solvent's boiling point creates high pressure, which increases the solubility of the reactants and facilitates the slow, controlled crystallization of the MOF structure.

General Protocol for MOF Synthesis (e.g., Al- or Zr-based MOF)

Materials and Reagents:

  • 4-nitro-1H-pyrazole-3,5-dicarboxylic acid (ligand)

  • Metal Salt (e.g., Aluminum Chloride Hexahydrate, AlCl₃·6H₂O; Zirconium(IV) Chloride, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide, DMF; N,N-Diethylformamide, DEF)

  • Modulator (e.g., Acetic Acid, Formic Acid)

  • Teflon-lined stainless steel autoclave

  • Convection oven

  • Centrifuge

Procedure:

  • Preparation of Solution: In a glass vial, combine the metal salt (1.0 eq) and the dicarboxylic acid ligand (1.0-2.0 eq). Add the solvent (e.g., DMF) and the modulator.

    • Expert Insight: A modulator, typically a monocarboxylic acid, is crucial. It competes with the linker for coordination to the metal center, slowing down the nucleation process and leading to larger, more perfect crystals. The amount can vary significantly (20 to 200 equivalents relative to the metal).

  • Sonication: Sonicate the mixture for 10-20 minutes to ensure complete dissolution and homogeneity.

  • Assembly and Heating: Transfer the clear solution to a Teflon-lined autoclave. Seal the vessel tightly and place it in a preheated convection oven. Heat at a specific temperature (typically 100-150 °C) for 24-72 hours.

  • Cooling and Isolation: After the designated time, turn off the oven and allow the autoclave to cool slowly to room temperature. A crystalline powder (the MOF) should be visible at the bottom of the liner.

  • Washing and Activation: Carefully decant the mother liquor. Add fresh DMF, centrifuge the sample, and decant the supernatant. Repeat this washing step three times to remove unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol or acetone in a similar manner.

  • Drying/Activation: Activate the MOF by heating it under a dynamic vacuum to remove the solvent molecules from the pores. The temperature depends on the thermal stability of the MOF.

Representative MOF Synthesis Parameters
Metal SourceLigandSolventModulatorTemp (°C)Time (h)Potential Application
AlCl₃·6H₂O4-nitro-1H-pyrazole-3,5-dicarboxylic acidDMFAcetic Acid12048Gas Sorption, Catalysis[5]
ZrCl₄4-nitro-1H-pyrazole-3,5-dicarboxylic acidDEFFormic Acid13072Chemical Sensing, Drug Delivery
Cu(NO₃)₂·3H₂O4-nitro-1H-pyrazole-3,5-dicarboxylic acidDMF/EthanolNone10024Magnetism, Luminescence[6]
MOF Self-Assembly Visualization

Caption: Conceptual diagram of MOF self-assembly from metal nodes and organic linkers.

Conclusion and Future Outlook

This compound serves as an exemplary precursor for the rational design of sophisticated ligands. The straightforward hydrolysis protocol yields a dicarboxylic acid linker that is primed for the creation of functional materials. The ability to tune the electronic nature of the pyrazole ring via the nitro group opens up avenues for developing MOFs with tailored properties for specific applications, ranging from selective gas capture to targeted drug delivery and advanced catalysis.[5][7] The protocols outlined herein provide a robust foundation for researchers and scientists to explore the vast potential of this versatile building block.

References

  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2520. Available at: [Link]

  • SpectraBase. (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. Available at: [Link]

  • Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

  • La Monica, G., & Ardizzoia, G. A. (2000).The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.
  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. ResearchGate. Available at: [Link]

  • (Author not available). (n.d.).[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • (Author not available). (n.d.). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Journals. Available at: [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available at: [Link]

  • Jain, V. K., et al. (2009).Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics, 28(1), 134-142.
  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arab Journal of Chemical and Environmental Research, 6, 94-103. Available at: [Link]

  • Canivet, J., et al. (2023). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. Available at: [Link]

  • Jain, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. International Journal of Applied Pharmaceutics, 15(6), 1-12. Available at: [Link]

  • Dirersa, W. B. (2017).A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • (Author not available). (2023).1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.
  • Pan, L., et al. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate. Available at: [Link]

Sources

Application Note: Streamlining Discovery with One-Pot Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents like rimonabant, and numerous compounds with anticancer, antimicrobial, and antiviral properties.[1][2] Traditionally, the synthesis of these vital heterocyclic scaffolds involves multi-step procedures that can be time-consuming, generate significant waste, and require costly purification at each stage.

Modern synthetic chemistry, driven by the principles of efficiency and sustainability, has increasingly turned to one-pot, multicomponent reactions (MCRs). These elegant processes combine two or more starting materials in a single reaction vessel to construct complex molecules in a single operation. This approach offers substantial advantages in pot, atom, and step economy (PASE), aligning with the goals of green chemistry by reducing solvent usage, reaction time, and energy consumption.

This technical guide provides an in-depth exploration of two robust and versatile one-pot methodologies for synthesizing highly functionalized pyrazole derivatives. As a senior application scientist, this note moves beyond simple procedural lists to explain the underlying mechanisms and rationale for experimental choices, providing self-validating protocols grounded in authoritative research.

Part 1: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

One of the most powerful MCRs in pyrazole chemistry is the four-component reaction to produce dihydropyrano[2,3-c]pyrazoles, a fused heterocyclic system with significant biological activity.[3] This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. The convergence of these four simple building blocks in a single pot offers a rapid route to molecular complexity.

Mechanistic Rationale

The efficiency of this one-pot synthesis stems from a domino sequence of classical organic reactions. Understanding this sequence is critical for troubleshooting and adapting the protocol. The generally accepted mechanism proceeds through two key intermediates:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst deprotonates the active methylene group of malononitrile, which then attacks the aldehyde carbonyl, followed by dehydration to yield an arylidene malononitrile intermediate (A).

  • Michael Addition & Cyclization: Concurrently, the β-ketoester and hydrazine undergo a separate condensation to form a pyrazolone intermediate (B). A base-catalyzed Michael addition then occurs where the pyrazolone anion attacks the electron-deficient double bond of the arylidene malononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole product.[4]

The entire cascade is orchestrated within a single flask, obviating the need to isolate and purify intermediates.

Workflow & Mechanism Diagram

G cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Pyrazolone Formation cluster_2 Convergent Domino Reaction Aldehyde Ar-CHO Intermediate_A Arylidene Malononitrile (A) Aldehyde->Intermediate_A + Malononitrile (Base Catalyst) Malononitrile CH₂(CN)₂ Malononitrile->Intermediate_A Product Dihydropyrano[2,3-c]pyrazole Intermediate_A->Product + Intermediate B (Michael Addition) Ketoester Ethyl Acetoacetate Intermediate_B Pyrazolone Intermediate (B) Ketoester->Intermediate_B + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_B Intermediate_B->Product (Intramolecular Cyclization)

Caption: Convergent four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Protocol 1: Ultrasound-Assisted Green Synthesis in Water

This protocol leverages the principles of green chemistry by using water as the solvent and ultrasonic irradiation as an energy source, often eliminating the need for a catalyst. Ultrasound promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and hydrazine monohydrate (1.2 mmol, 60 mg).

  • Solvent Addition: Add 10 mL of distilled water to the flask.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 40 kHz and a power of 250 W.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 30-60 minutes.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water (2 x 10 mL).

  • Drying: Dry the solid product in a vacuum oven at 60 °C. Further purification by recrystallization from ethanol can be performed if necessary to obtain a high-purity product.

Trustworthiness Check: The self-validating nature of this protocol lies in the precipitation of the product from the reaction medium. The high insolubility of the pyranopyrazole product in water provides a simple, non-extractive workup, and the purity can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Protocol 2: Magnetically Recoverable Nanocatalyst under Solvent-Free Conditions

To further enhance sustainability, heterogeneous nanocatalysts can be employed. Magnetic nanocatalysts, such as silica-coated iron oxide functionalized with an acidic or basic group, are particularly advantageous as they can be easily recovered using an external magnet and reused multiple times without significant loss of activity.[5][6]

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize or procure a suitable magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H).

  • Reaction Setup: In a 25 mL round-bottom flask, place the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), ethyl acetoacetate (1.0 mmol, 130 mg), hydrazine hydrate (1.2 mmol, 60 mg), and the magnetic nanocatalyst (e.g., 10 mol%).

  • Solvent-Free Reaction: Do not add any solvent. Mix the components thoroughly with a spatula, then place the flask in a preheated oil bath at 80-100 °C.

  • Reaction Progression: Stir the mixture magnetically. The reaction is typically complete within 15-45 minutes. Monitor by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and add 10 mL of ethanol to dissolve the product. Place a strong neodymium magnet against the side of the flask. The magnetic catalyst will be drawn to the magnet, allowing the clear solution containing the product to be decanted.

  • Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings and combining them with the product solution. The catalyst can then be dried and stored for reuse.

  • Product Isolation: Evaporate the solvent from the combined ethanol solutions under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Part 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This section details a direct and efficient one-pot synthesis of the core 1,3,5-trisubstituted pyrazole ring. This method typically combines an aldehyde, a ketone (specifically an acetophenone derivative), and a hydrazine in the presence of a catalyst.

Mechanistic Rationale

This three-component synthesis proceeds via an in-situ formation of an α,β-unsaturated carbonyl compound (a chalcone), which then undergoes cyclocondensation with hydrazine.

  • Claisen-Schmidt Condensation: The reaction begins with a base- or acid-catalyzed condensation between the aldehyde and the ketone. The ketone's α-carbon is deprotonated and attacks the aldehyde carbonyl, which upon dehydration, forms the chalcone intermediate.

  • Cyclocondensation: The hydrazine then reacts with the chalcone. A nucleophilic attack by one nitrogen of the hydrazine on the carbonyl carbon is followed by an intramolecular Michael-type addition of the second nitrogen to the β-carbon of the double bond. Subsequent dehydration and aromatization lead to the stable 1,3,5-trisubstituted pyrazole.

Workflow & Mechanism Diagram

G cluster_0 Step 1: In-Situ Chalcone Formation cluster_1 Step 2: Cyclocondensation & Aromatization Aldehyde Ar¹-CHO Chalcone Chalcone Intermediate Aldehyde->Chalcone + Ketone (Claisen-Schmidt) Ketone Ar²-CO-CH₃ Ketone->Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Cyclocondensation) Hydrazine R-NHNH₂ Hydrazine->Pyrazoline Product 1,3,5-Trisubstituted Pyrazole Pyrazoline->Product Oxidation / Aromatization

Caption: Three-component synthesis of 1,3,5-trisubstituted pyrazoles via a chalcone intermediate.

Protocol 3: Heterogeneous Nickel-Catalyzed Synthesis at Room Temperature

This protocol uses a recyclable, heterogeneous nickel-based catalyst, offering an environmentally benign method that proceeds under mild, room temperature conditions.[7]

Step-by-Step Methodology:

  • Initial Condensation: In a 50 mL round-bottom flask, add the acetophenone derivative (0.1 mol), hydrazine derivative (0.1 mol), and the heterogeneous nickel catalyst (10 mol%).

  • Solvent Addition: Add 10 mL of ethanol as the solvent.

  • Stirring: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the hydrazone.

  • Aldehyde Addition: Add the aldehyde (0.1 mol) dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for 3-4 hours. Monitor the reaction's progress via TLC (hexane:ethyl acetate, 8:2).

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous nickel catalyst. Wash the catalyst with a small amount of ethanol.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

Protocol 4: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides a significant acceleration of organic reactions, leading to higher yields in shorter times, often without the need for a solvent.[8][9][10]

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL microwave-safe reaction vessel, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), hydrazine derivative (1.0 mmol), and aldehyde (1.0 mmol).

  • Catalyst Addition (Optional): While some reactions proceed without a catalyst, a catalytic amount of a weak acid or base (e.g., a few drops of acetic acid or piperidine) can be beneficial. For a truly solvent-and-catalyst-free reaction, mix the neat reagents.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 420 W) for 5-15 minutes.[8] The temperature should be monitored and controlled (e.g., at 120 °C).

  • Reaction Monitoring: Optimization of irradiation time is crucial. Run initial tests at different time points (e.g., 5, 10, 15 minutes) and analyze the crude product by ¹H NMR or TLC to find the optimal conditions.[8]

  • Work-up: After irradiation, cool the vessel to room temperature. Add a small amount of ethanol to the solidified mass to create a slurry.

  • Purification: Transfer the slurry to a flask and remove the ethanol under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).

Data Summary Tables

Table 1: Comparison of Catalysts for Four-Component Dihydropyrano[2,3-c]pyrazole Synthesis

CatalystSolventConditionsTypical Yields (%)Reference
None (Catalyst-Free)WaterUltrasonic Irradiation, RT85-95%[3]
Piperidine (5 mol%)WaterStirring, RT, 20 min85-93%
Isonicotinic AcidSolvent-Free85 °CGood[5]
Fe₃O₄@chitosan-tannic acidEthanolRefluxHigh, Reusable[5]
Pyrrolidine-acetic acidSolvent-FreeMicrowave IrradiationGood

Table 2: Comparison of Conditions for Three-Component 1,3,5-Trisubstituted Pyrazole Synthesis

Catalyst / MethodSolventConditionsTypical Yields (%)Reference
Heterogeneous NickelEthanolRoom Temperature, 3hGood, Reusable[7]
(TBA)₂S₂O₈Solvent-FreeNot specifiedHigh[4]
Microwave IrradiationSolvent-Free420 W, 10-15 min51-98%[8]
p-Toluenesulfonic acidDMF70 °CHigh[11]
Immobilized LipaseEthanol45 °C, 8h49-90%[12]

References

  • Mali, P., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (n.d.). ResearchGate. Available at: [Link]

  • Afrin, S., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Dandia, A., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Saradhi, C. V., et al. (2018). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Scite. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available at: [Link]

  • Ju, Y., et al. (2005). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2012). Allied Academies. Available at: [Link]

  • Maleki, A., et al. (2021). Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Taylor & Francis Online. Available at: [Link]

  • Al-Shamali, A., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molecules. Available at: [Link]

  • Trilleras, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Scheme 14. Microwave-assisted one-pot synthesis of pyrazole.... (n.d.). ResearchGate. Available at: [Link]

  • Thany, S., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][13]triazines. Molecules. Available at: [Link]

  • Boruah, P., et al. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Worldresearchersassociations.Com. Available at: [Link]

  • Ghasemi, S., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. International Journal of Molecular Sciences. Available at: [Link]

  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews. Available at: [Link]

  • Girish, Y. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Shorey, S., et al. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry. Available at: [Link]

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Application Notes & Protocols: Japp–Klingemann Reaction for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Japp-Klingemann Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. The Japp–Klingemann reaction, first reported by Francis R. Japp and Felix Klingemann in 1887, remains a cornerstone transformation for the synthesis of arylhydrazones from β-ketoesters or β-ketoacids and aryldiazonium salts.[1][2][3] These hydrazone intermediates are exceptionally versatile, serving as direct precursors for constructing substituted pyrazoles through intramolecular cyclization.[1]

For researchers in drug development, the Japp-Klingemann reaction offers a reliable and often high-yielding pathway to complex pyrazole derivatives. Its operational simplicity and the ready availability of starting materials make it a highly valuable tool in the synthesis of heterocyclic frameworks for new chemical entities.[1] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice to empower scientists in leveraging this classic reaction for modern drug discovery.

Mechanistic Insights: Controlling the Reaction Pathway

A thorough understanding of the Japp-Klingemann reaction mechanism is critical for troubleshooting and optimizing reaction conditions. The transformation proceeds through a well-defined sequence of steps, each influenced by specific experimental parameters like pH and temperature.

The reaction begins with the base-mediated deprotonation of the active methylene compound (a β-ketoester in this example) to form a nucleophilic enolate.[1] This enolate then attacks the electrophilic aryldiazonium salt to form an intermediate azo compound.[1][4] This azo intermediate is rarely isolated as it readily undergoes hydrolysis.[1] The key step involves the cleavage of one of the activating groups, typically a carboxyl or acyl group, to yield the more stable arylhydrazone.[2][5] The resulting α-keto hydrazone is then primed for cyclization. Upon heating, often with an acid catalyst, the hydrazone undergoes intramolecular condensation to form the final pyrazole ring.

Caption: Figure 1: Japp-Klingemann Reaction Mechanism for Pyrazole Synthesis

Causality Behind Experimental Choices:

  • pH Control: The reaction is exquisitely sensitive to pH. The initial coupling requires a mildly basic or buffered medium (pH 8-10) to facilitate the formation of the enolate without causing premature decomposition of the aryldiazonium salt. A weak base like sodium acetate is often ideal. Using a strong base can lead to unwanted side reactions.[6]

  • Temperature: Diazotization of the aniline precursor is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction is also typically run at low temperatures to control the reaction rate and minimize side product formation. The final cyclization step, however, usually requires heating to overcome the activation energy for the intramolecular condensation.[7]

  • Choice of Activating Group: The reaction involves the cleavage of an acyl or carboxyl group.[2] β-ketoesters are commonly used because the ester group can be readily hydrolyzed and the resulting carboxylic acid is easily eliminated (decarboxylation) to drive the reaction forward.[1]

Core Experimental Protocol: Synthesis of a Model Pyrazole

This section provides a representative, two-part protocol for the synthesis of a substituted pyrazole. Part A details the in situ formation of the arylhydrazone via the Japp-Klingemann reaction, and Part B describes its subsequent cyclization.

Part A: Japp-Klingemann Hydrazone Formation

experimental_workflow_A Figure 2: Workflow for Hydrazone Synthesis start Start diazotization 1. Prepare Diazonium Salt Aniline + NaNO₂ / HCl (0-5 °C) start->diazotization coupling 3. Coupling Reaction Add Diazonium solution dropwise to Ketoester solution (0-10 °C) diazotization->coupling dissolve_ketoester 2. Prepare Ketoester Solution Ethyl Acetoacetate in EtOH + Sodium Acetate dissolve_ketoester->coupling stir 4. Stir & Precipitate Stir for 2-4 hours Allow product to precipitate coupling->stir isolate 5. Isolate Product Vacuum filtration stir->isolate wash_dry 6. Wash & Dry Wash with cold water Dry in vacuum oven isolate->wash_dry end End: Arylhydrazone Product wash_dry->end

Caption: Figure 2: Workflow for Hydrazone Synthesis

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Diazotization: In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes after addition is complete. The resulting solution contains the aryldiazonium salt.

  • Coupling: In a separate, larger beaker, dissolve ethyl acetoacetate in ethanol. Add a solution of sodium acetate in water and cool the mixture to 0-10 °C with stirring.

  • Slowly add the cold diazonium salt solution to the stirred ethyl acetoacetate solution over 30-45 minutes. A yellow-orange precipitate should form.

  • Continue stirring the mixture in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Recrystallize the crude hydrazone from an appropriate solvent (e.g., ethanol/water) to obtain the pure product. Dry under vacuum.

Part B: Pyrazole Cyclization

Materials:

  • Arylhydrazone from Part A (1.0 eq)

  • Glacial Acetic Acid or Ethanol with a catalytic amount of H₂SO₄

Procedure:

  • Reaction Setup: Place the synthesized arylhydrazone in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Add glacial acetic acid (or ethanol/H₂SO₄) as the solvent and catalyst. Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the pyrazole product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if necessary.

Optimization & Troubleshooting

Even robust reactions can present challenges. Successful synthesis often relies on careful optimization of key parameters.[8][9]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Hydrazone 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Incorrect pH for coupling.1. Ensure stoichiometric or slight excess of NaNO₂. 2. Maintain temperature strictly between 0-5 °C during diazotization and addition. 3. Use a buffer (e.g., sodium acetate) to maintain a mildly alkaline or neutral pH during coupling.[6]
Formation of Tarry Side Products 1. Diazonium salt coupling with itself (phenols). 2. Reaction temperature too high.1. Ensure the aniline starting material is pure. 2. Maintain low temperatures throughout the coupling step. Use a slower addition rate of the diazonium salt.
Incomplete Cyclization to Pyrazole 1. Insufficient heating (time or temperature). 2. Inadequate acid catalysis.1. Increase reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent used. 2. Add a stronger acid catalyst (e.g., a few drops of H₂SO₄) if using a neutral solvent like ethanol.
Formation of Regioisomers Use of an unsymmetrical β-dicarbonyl compound.The Japp-Klingemann reaction itself is regioselective. However, if the subsequent cyclization of the hydrazone intermediate can occur in two different ways (e.g., with an unsymmetrical diketone), a mixture of pyrazole regioisomers may result. Consider using a symmetrical starting material or a substrate where electronic/steric factors strongly favor one cyclization pathway.

Applications in Drug Development: The Celecoxib Example

The strategic importance of pyrazole synthesis is exemplified in the industrial production of Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis.[7] The core pyrazole structure of Celecoxib is constructed via a cyclocondensation reaction that is conceptually similar to the final step of the Japp-Klingemann sequence. The key intermediate, a 1,3-dione, is reacted with a substituted arylhydrazine to form the pyrazole ring.[7][10][11] While not a direct Japp-Klingemann reaction, this synthesis highlights the power of using hydrazines to build the pyrazole core, a strategy enabled by the fundamental reactivity patterns established by the Japp-Klingemann reaction.

Conclusion

The Japp-Klingemann reaction is a powerful and enduring tool for the synthesis of arylhydrazones, which are critical precursors for medicinally relevant pyrazoles. By understanding the underlying mechanism and carefully controlling key experimental variables such as temperature and pH, researchers can effectively troubleshoot and optimize this transformation. The protocols and insights provided herein serve as a comprehensive guide for chemists in academic and industrial settings, facilitating the efficient synthesis of novel pyrazole-based compounds for drug discovery and development programs.

References

  • Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Japp-Klingemann Reaction - SynArchive. (n.d.). Retrieved January 6, 2026, from [Link]

  • Japp-Klingemann Reaction. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • Japp klingemann reaction. (2018). Slideshare. [Link]

  • Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of celecoxib - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis method of celecoxib - Eureka | Patsnap. (n.d.). Retrieved January 6, 2026, from [Link]

  • US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Japp-Klingemann hydrazone synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib. [Link]

  • Optimization of the reaction conditions | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesized pyrazoles and active methylene reagents employed in the synthesis - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you optimize your reaction outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound typically involves the nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich pyrazole ring. The ester groups at positions 3 and 5 are electron-withdrawing, directing the substitution to the C4 position.[1][2]

Understanding the reaction mechanism is crucial for troubleshooting. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The π electrons of the pyrazole ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (typically HSO₄⁻) removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product.

Nitration Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Pyrazole Dimethyl 1H-pyrazole- 3,5-dicarboxylate SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex + NO₂⁺ Product Dimethyl 4-nitro-1H-pyrazole- 3,5-dicarboxylate SigmaComplex->Product - H⁺

Caption: General mechanism for the nitration of dimethyl 1H-pyrazole-3,5-dicarboxylate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective nitrating agent. 3. Sub-optimal reaction temperature. 4. Degradation of starting material or product.1. Increase reaction time or temperature cautiously. Monitor reaction progress using TLC. 2. Ensure the use of fresh, concentrated nitric and sulfuric acids. Fuming nitric acid or a mixture with fuming sulfuric acid can be more effective for less reactive substrates.[3] 3. Optimize the temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation.[3] A typical range is 0-25 °C. 4. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere if the starting material is sensitive to oxidation.
Formation of Multiple Products (Side Reactions) 1. Over-nitration (dinitration or trinitration). 2. Oxidation of the pyrazole ring. 3. Hydrolysis of the ester groups.1. Use a stoichiometric amount of the nitrating agent. Control the reaction temperature carefully. Lower temperatures generally favor mono-nitration. 2. Use a less aggressive nitrating agent or milder reaction conditions. 3. Ensure anhydrous conditions. Use fresh, dry solvents and reagents.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous work-up solution. 2. Product co-crystallizes with impurities. 3. Oily product that is difficult to crystallize.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Recrystallize the crude product from an appropriate solvent system. Column chromatography may be necessary for closely related impurities. 3. Try different crystallization techniques (e.g., slow evaporation, solvent-antisolvent). If the product remains an oil, purification by column chromatography is recommended.
Inconsistent Results 1. Variation in the quality of reagents. 2. Inconsistent reaction conditions (temperature, stirring rate). 3. Presence of moisture.1. Use reagents from a reliable source and of the same grade for all experiments. 2. Maintain precise control over reaction parameters. Use a temperature-controlled bath and consistent stirring. 3. Dry all glassware thoroughly and use anhydrous solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for this synthesis?

A1: The most common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. A typical ratio is 1:2 to 1:4 (v/v) of nitric acid to sulfuric acid. The excess sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[3] For less reactive substrates, a mixture of fuming nitric acid and fuming sulfuric acid can be employed for higher yields.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, dimethyl 1H-pyrazole-3,5-dicarboxylate, is less polar than the product, this compound. Therefore, the product will have a lower Rf value on the TLC plate.

TLC_Monitoring cluster_0 TLC Plate cluster_1 Lane 1: Starting Material cluster_2 Lane 2: Reaction Mixture cluster_3 Lane 3: Product TLC Origin Origin SolventFront Solvent Front SM_spot RM_SM_spot RM_P_spot P_spot

Caption: Example TLC plate for monitoring the reaction progress.

Q3: What are the key safety precautions for this synthesis?

A3: The nitration of pyrazoles can be a highly exothermic reaction.[4] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add the nitrating agent slowly and in a controlled manner, while monitoring the reaction temperature.

  • Have an ice bath readily available to cool the reaction if it becomes too vigorous.

  • Quench the reaction carefully by slowly pouring it over ice.

Q4: Can other nitrating agents be used?

A4: Yes, other nitrating agents can be used, although the choice depends on the specific substrate and desired outcome. For instance, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a milder alternative.[1] In some cases, nitration can be achieved using nitric acid in trifluoroacetic anhydride.[4]

Q5: How can I purify the final product?

A5: The crude product can often be purified by recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

IV. Experimental Protocol

This section provides a general, step-by-step methodology for the synthesis of this compound.

Materials:

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate[5]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow Start Start PrepNitratingMix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->PrepNitratingMix PrepPyrazoleSol Prepare Pyrazole Solution (in H₂SO₄) Start->PrepPyrazoleSol Reaction Nitration Reaction (Controlled Temperature) PrepNitratingMix->Reaction PrepPyrazoleSol->Reaction Quench Quench with Ice Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash Organic Layer (NaHCO₃, Brine) Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Recrystallization/Chromatography) Evaporate->Purify End End Purify->End

Caption: A typical experimental workflow for the synthesis of this compound.

V. References

  • Li, H., Zhang, J., & Ou, Y. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5586. [Link]

  • Klapötke, T. M., Krumm, B., & Reintges, F. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8381. [Link]

  • Klapötke, T. M., Krumm, B., & Reintges, F. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

  • Klapötke, T. M., Krumm, B., & Reintges, F. (2023). Manipulating nitration and stabilization to achieve high energy. ResearchGate. [Link]

  • Tiekink, E. R. T., de Souza, M. V. N., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]

  • Fu, Z., Dai, J., & Xiao, H. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1646. [Link]

  • Fu, Z., Dai, J., & Xiao, H. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. PubMed. [Link]

  • Burton, A. G., et al. (1970). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXVII. The nitration and hydrogen exchange of 1,3,5-trimethylpyrazole, 3,5-dimethylisoxazole, and 3,5-dimethylisothiazole. SciSpace. [Link]

  • Tiekink, E. R. T., de Souza, M. V. N., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. [Link]

  • Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. ResearchGate. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • Khan, M. S., & Akhter, M. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Astakhov, A. M., et al. (2018). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]

  • Ferguson, G., et al. (2011). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 12), o473–o479. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • Quiroga, J., & Insuasty, B. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(1), 194-219. [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]

Sources

Technical Support Center: Purification of Dimethyl 4-Nitro-1H-Pyrazole-3,5-Dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful isolation of high-purity material.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: I am experiencing a significant loss of my compound during recrystallization, resulting in a very low yield. What are the likely causes and how can I improve this?

  • Answer: Low recovery during recrystallization is a common issue that can often be attributed to suboptimal solvent selection or procedural missteps. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

    • Probable Causes & Solutions:

      • Inappropriate Solvent Choice: If the compound remains significantly soluble in the mother liquor even after cooling, you will experience substantial product loss.

        • Actionable Advice: Conduct small-scale solvent screening with a variety of solvents of differing polarities. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1] For a nitro-containing compound like this compound, consider solvent systems like ethanol/water or ethyl acetate/hexane. Start by dissolving a small amount of your crude product in a few potential solvents at their boiling points and observe the amount of precipitate that forms upon cooling.

      • Using an Excessive Volume of Solvent: Dissolving the crude product in too much solvent will keep it in solution even at low temperatures.

        • Actionable Advice: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

      • Premature Crystal Formation: If crystallization occurs too rapidly (e.g., by crash cooling in an ice bath), impurities can become trapped within the crystal lattice.

        • Actionable Advice: Allow the solution to cool slowly to room temperature to encourage the formation of well-defined, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

Issue 2: Persistent Colored Impurities

  • Question: My recrystallized product remains yellow or brownish, indicating the presence of colored impurities. How can I remove these?

  • Answer: Colored impurities are often highly polar byproducts. These can sometimes be removed by a simple modification to your recrystallization protocol.

    • Probable Causes & Solutions:

      • Trapped Chromophores: The colored impurities may be entrapped within the crystal lattice of your product.

        • Actionable Advice: Before the hot filtration step in your recrystallization, add a small amount of activated charcoal to the hot solution and briefly swirl or stir. The activated charcoal will adsorb many colored organic impurities. Be cautious not to add too much, as it can also adsorb your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Issue 3: Oily Residue Instead of Crystals

  • Question: After cooling the recrystallization solvent, my compound separates as an oil rather than solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is supersaturated in the solvent but the temperature is still above the melting point of the solute.

    • Probable Causes & Solutions:

      • High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound.

        • Actionable Advice: Try to purify the crude material first by a quick column chromatography to remove the bulk of the impurities, and then proceed with recrystallization.

      • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

        • Actionable Advice: If you are using a mixed solvent system, try adding more of the "poor" solvent (the one in which your compound is less soluble) to the oiled-out mixture while heating until the oil redissolves. Then, allow it to cool slowly. Alternatively, try a different single or mixed solvent system altogether. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Issue 4: Poor Separation in Column Chromatography

  • Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. The fractions are all mixed.

  • Answer: Poor separation on a silica gel column is typically due to an inappropriate mobile phase polarity or issues with the column packing.

    • Probable Causes & Solutions:

      • Incorrect Eluent Polarity: If the eluent is too polar, all components will travel quickly down the column with little separation. If it's not polar enough, your compound may not move at all.

        • Actionable Advice: Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. For nitro compounds, a mixture of hexane and ethyl acetate is a common starting point.[2] You can run a gradient elution, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1) to elute more polar compounds.

      • Improperly Packed Column: Air bubbles or channels in the silica gel will lead to uneven flow of the mobile phase and poor separation.

        • Actionable Advice: Ensure your silica gel is properly slurried in the initial mobile phase and carefully poured into the column. Gently tap the column as the silica settles to ensure a uniform packing. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected impurities in the synthesis of this compound?

    • A1: The synthesis of nitropyrazoles can sometimes lead to the formation of regioisomers, where the nitro group is at a different position on the pyrazole ring.[3][4][5] Additionally, unreacted starting materials or byproducts from side reactions can be present. Depending on the synthetic route, impurities from the precursor, 3,5-dimethyl-1H-pyrazole, could also be carried over.[6]

  • Q2: What is the general solubility profile of this compound?

  • Q3: Are there any stability concerns I should be aware of during purification?

    • A3: Nitropyrazole derivatives can be energetic compounds with varying thermal stability.[7][8] While many are stable at typical laboratory purification temperatures, it is good practice to avoid excessive or prolonged heating. When heating for recrystallization, use a water bath or a heating mantle with careful temperature control and do not exceed the boiling point of the solvent. The thermal decomposition of nitropyrazoles can be complex, sometimes involving intramolecular oxidation.[3]

Detailed Purification Protocols

The following are generalized protocols for the purification of this compound. It is highly recommended to perform small-scale trials to optimize the conditions for your specific crude material.

Protocol 1: Recrystallization

This method is suitable for crude material that is relatively pure and where a suitable solvent has been identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Solvent Addition: Continue to add small portions of the hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Protocol 2: Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Data Summary Table

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol, Methanol, Ethyl Acetate, Hexane, Ethanol/Water, Ethyl Acetate/HexanePerform small-scale solvent screening to find the optimal solvent. Cool slowly to obtain pure crystals.
Column Chromatography Hexane/Ethyl Acetate gradientUse TLC to determine the optimal eluent polarity. Ensure the column is packed properly to avoid channeling.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Initial Purification PurityCheck1 Purity Check (TLC, NMR) Recrystallization->PurityCheck1 ColumnChromatography->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Purity ≥ 95% Impure Impure Product PurityCheck1->Impure Purity < 95% Repurify Repurify Impure->Repurify Repurify->Recrystallization If minor impurities Repurify->ColumnChromatography If mixed impurities

Caption: General purification workflow for this compound.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ResearchGate. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. [Link]

  • N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. (2024). Dalton Transactions. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). Thieme Connect. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). synarchive.com. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). [No Source Found].
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). National Institutes of Health. [Link]

  • Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate. (n.d.). PubChem. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. (n.d.). PubChem. [Link]

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2025). ResearchGate. [Link]

  • Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. (n.d.). PubMed Central. [Link]

Sources

Common side products in the synthesis of nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in nitropyrazole synthesis?

A1: The synthesis of nitropyrazoles is often accompanied by the formation of several classes of side products, the prevalence of which depends on the substrate, nitrating agent, and reaction conditions. The most common side products include:

  • Over-nitrated pyrazoles: This includes the formation of dinitro- and trinitropyrazoles when a mononitro product is desired. The high reactivity of the pyrazole ring makes it susceptible to further nitration.

  • Positional Isomers: Nitration of an unsubstituted or monosubstituted pyrazole can lead to a mixture of C-nitro isomers (e.g., 3-nitro, 4-nitro, and 5-nitro). The ratio of these isomers is highly dependent on the reaction conditions and the nature of any existing substituents.[1][2]

  • N-Nitropyrazoles: The initial electrophilic attack can occur at a nitrogen atom, forming an N-nitropyrazole intermediate. These intermediates can sometimes be isolated as side products if the subsequent rearrangement to the C-nitropyrazole is incomplete.[2][3]

  • Ring-Opened Products: Under harsh reaction conditions, such as high temperatures or very strong acids, the pyrazole ring can undergo cleavage, leading to a complex mixture of acyclic byproducts.[4][5][6][7][8]

  • Side reactions on substituents: If the pyrazole core has other reactive functional groups or aromatic substituents, nitration can also occur at these positions.[4]

  • Azo-Compounds and Decomposition Products: In some instances, particularly with hydrazine-based starting materials, colored impurities arising from oxidation or decomposition can be observed.

Q2: How can I control the degree of nitration to avoid over-nitration?

A2: Controlling the extent of nitration is crucial for selectively obtaining the desired mononitro-, dinitro-, or trinitropyrazole. Here are key strategies:

  • Stoichiometry of the Nitrating Agent: Carefully control the molar equivalents of the nitrating agent. Using a stoichiometric amount or a slight excess is recommended for mononitration.

  • Choice of Nitrating Agent: Milder nitrating agents are less likely to cause over-nitration. For instance, nitric acid in acetic anhydride is generally milder than a mixture of fuming nitric acid and sulfuric acid.[4]

  • Reaction Temperature: Lowering the reaction temperature will decrease the reaction rate and can significantly improve selectivity by disfavoring the higher activation energy pathways leading to polynitrated products.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the desired product is formed to prevent further nitration.

Q3: What factors influence the regioselectivity of C-nitration on the pyrazole ring?

A3: The position of nitration on the pyrazole ring is influenced by both electronic and steric factors:

  • Electronic Effects: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution is generally favored. The presence of electron-donating groups (EDGs) on the ring will activate it towards nitration and direct the incoming nitro group, while electron-withdrawing groups (EWGs) will deactivate the ring.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the nitrating agent to adjacent positions.

  • Reaction Conditions: The solvent and the specific nitrating agent can influence the regioselectivity. For instance, rearrangement of N-nitropyrazole in sulfuric acid at room temperature can yield 4-nitropyrazole, while thermal rearrangement often favors the formation of 3(5)-nitropyrazole.[2][9]

II. Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of nitropyrazoles, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired nitropyrazole 1. Decomposition of starting material or product: The reaction conditions may be too harsh. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor choice of nitrating agent: The selected nitrating agent may not be reactive enough for a deactivated pyrazole substrate.1. Optimize reaction conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase the intensity. Consider a milder nitrating agent. 2. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. 3. Select a stronger nitrating agent: For deactivated substrates, a more potent nitrating system like fuming nitric acid/sulfuric acid may be necessary.
Formation of multiple C-nitro isomers 1. Lack of regiochemical control: The positions on the pyrazole ring have similar reactivity under the chosen conditions. 2. Substituent effects: The directing effect of existing substituents is not strong enough to favor a single isomer.1. Modify reaction conditions: Experiment with different solvents and nitrating agents, as these can influence the isomer ratio. 2. Use a directing group: Introduce a protecting or directing group that can be removed after nitration to favor a specific isomer. 3. Purification: If a mixture is unavoidable, utilize column chromatography or recrystallization to isolate the desired isomer.[10]
Isolation of N-nitropyrazole as a major side product 1. Incomplete rearrangement: The conditions (temperature or acid catalysis) are insufficient to promote the rearrangement of the N-nitro intermediate to the C-nitro product.[2][3]1. Increase reaction temperature: Thermal rearrangement is often effective.[11] 2. Acid catalysis: The presence of a strong acid like sulfuric acid can facilitate the rearrangement.[9] 3. Increase reaction time: Allow more time for the rearrangement to complete.
Evidence of ring opening (dark, tarry reaction mixture) 1. Excessively harsh conditions: High temperatures and highly concentrated acids can lead to the degradation of the pyrazole ring.[5]1. Reduce reaction temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a less aggressive nitrating agent: Avoid overly harsh conditions where possible.
Nitration on a substituent 1. Highly activated substituent: An electron-rich substituent (e.g., a phenyl group) may be more reactive than the pyrazole ring itself under the nitration conditions.[4]1. Use a milder nitrating agent: This can increase the selectivity for nitration on the pyrazole ring. 2. Protect the substituent: If possible, temporarily protect the reactive substituent before carrying out the nitration.
Complex mixture of unidentified byproducts 1. Multiple side reactions occurring simultaneously: A combination of over-nitration, isomer formation, and decomposition.1. Systematic optimization: Vary one reaction parameter at a time (temperature, time, stoichiometry, nitrating agent) to identify the key factors influencing the reaction outcome. 2. Thorough characterization: Utilize analytical techniques such as NMR, MS, and HPLC to identify the major byproducts, which can provide insights into the undesired reaction pathways.[12]

III. Visualizing Reaction Pathways

To better understand the formation of nitropyrazoles and their side products, the following diagrams illustrate the key reaction pathways.

NitrationPathways cluster_main Primary Nitration Pathways cluster_side Common Side Reactions Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole (Intermediate/Side Product) Pyrazole->N_Nitropyrazole Electrophilic Attack on N Isomers Positional Isomers Pyrazole->Isomers Non-selective C-Nitration Ring_Opening Ring-Opened Products Pyrazole->Ring_Opening Harsh Conditions C_Nitropyrazole C-Nitropyrazole (Desired Product) N_Nitropyrazole->C_Nitropyrazole Rearrangement (Thermal or Acid-Catalyzed) Over_Nitration Di/Trinitropyrazoles C_Nitropyrazole->Over_Nitration Further Nitration

Caption: Primary and side reaction pathways in nitropyrazole synthesis.

IV. Experimental Protocol: General Procedure for the Nitration of Pyrazole

This protocol provides a general starting point for the nitration of pyrazole. Note: This procedure should be adapted based on the specific substrate and the desired product. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C in an ice bath. The ratio of acids will depend on the desired reactivity.

  • Addition of Pyrazole:

    • Dissolve the pyrazole starting material in a suitable solvent (if necessary) and add it dropwise to the cold nitrating mixture while maintaining the temperature below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) until the desired nitropyrazole precipitates.

    • Collect the solid product by filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, water) or by column chromatography on silica gel.[10]

ExperimentalWorkflow Start Start Prepare_Nitrating_Mixture Prepare Nitrating Mixture (H2SO4/HNO3 at 0 °C) Start->Prepare_Nitrating_Mixture Add_Pyrazole Add Pyrazole Substrate (Dropwise, < 5 °C) Prepare_Nitrating_Mixture->Add_Pyrazole Reaction_Stir Stir at Controlled Temperature (Monitor by TLC/LC-MS) Add_Pyrazole->Reaction_Stir Workup Pour onto Ice & Neutralize Reaction_Stir->Workup Filter_Wash Filter and Wash Solid Product Workup->Filter_Wash Purify Purify by Recrystallization or Chromatography Filter_Wash->Purify End End Purify->End

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole nitration. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of nitropyrazoles. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of this important reaction.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in pyrazole nitration are a common issue and can stem from several factors. Systematically evaluating your reaction parameters is key to identifying the root cause.

  • Incomplete Reaction: The nitration of pyrazole requires potent nitrating agents and optimized conditions to proceed to completion.

    • Underlying Cause: Insufficient reaction time, inadequate temperature, or a nitrating agent that is not strong enough can all lead to a significant amount of unreacted starting material. According to nitration theory, the concentration of the nitronium ion (NO₂⁺) is a critical factor.[1]

    • Troubleshooting Steps:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

      • Optimize Temperature: While higher temperatures generally increase the reaction rate, excessive heat can lead to the decomposition of the desired 4-nitropyrazole product in the strongly acidic medium.[1] A systematic temperature screen is recommended. For instance, one optimized procedure for the synthesis of 4-nitropyrazole found 50°C to be the optimal temperature.[1]

      • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is often effective.[2] However, for less reactive pyrazole substrates, a more potent nitrating system, such as fuming nitric acid and fuming sulfuric acid, may be necessary to generate a higher concentration of the active nitronium ion.[1]

  • Product Decomposition: The desired nitropyrazole product can be susceptible to degradation under harsh reaction conditions.

    • Underlying Cause: As mentioned, high temperatures can cause decomposition.[1] Additionally, prolonged exposure to a highly acidic environment can also contribute to product loss.

    • Troubleshooting Steps:

      • Controlled Temperature: Maintain a consistent and optimized reaction temperature using a controlled heating mantle or oil bath.

      • Work-up Procedure: Once the reaction is complete, it is crucial to quench the reaction mixture promptly by pouring it into ice water. This neutralizes the strong acid and precipitates the product, minimizing decomposition.[1]

  • Side Reactions: The formation of undesired byproducts can significantly consume starting material and reduce the yield of the target molecule.

    • Underlying Cause: Depending on the reaction conditions and the substituents on the pyrazole ring, various side reactions can occur, including the formation of dinitrated products or oxidation of sensitive functional groups.

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the molar ratios of the reagents. An excess of the nitrating agent can promote over-nitration.

      • Substrate-Specific Conditions: The reactivity of the pyrazole ring is highly dependent on its substituents. Electron-donating groups can activate the ring, potentially leading to multiple nitrations, while electron-withdrawing groups can deactivate it, requiring more forcing conditions.[3] Tailor your reaction conditions based on the specific pyrazole derivative you are using.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: Achieving high regioselectivity is a critical aspect of pyrazole chemistry, as different isomers can have vastly different biological and chemical properties.[4][5]

  • Understanding Pyrazole's Reactivity: Electrophilic substitution on the pyrazole ring, such as nitration, predominantly occurs at the C4 position.[6][7] This is due to the electronic distribution within the heterocyclic ring.

    • Controlling Factors: The regiochemical outcome is influenced by a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.[8]

    • Troubleshooting Steps:

      • Choice of Nitrating Agent and Solvent: For phenyl-substituted pyrazoles, using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) has been shown to selectively nitrate the 4-position of the pyrazole ring.[9][10] In contrast, using mixed acids (nitric and sulfuric acid) can lead to nitration on the phenyl ring.[9][10] This highlights the profound impact of the reaction medium on regioselectivity. The choice of solvent can play a significant role.[4]

      • Protonation State: In strongly acidic media, the pyrazole ring can be protonated. This deactivates the pyrazole ring towards electrophilic attack, and in the case of N-aryl pyrazoles, can shift the site of nitration to the aryl ring.[10]

      • Stepwise Synthesis: In some cases, a stepwise approach may be necessary to achieve the desired regioselectivity. This could involve introducing a blocking group at a specific position, performing the nitration, and then removing the blocking group.

Q3: The reaction is not proceeding, or is extremely sluggish. What should I do?

A3: A stalled or slow reaction often points to issues with the reagents or reaction conditions.

  • Reagent Quality: The purity and concentration of your starting materials are paramount.

    • Underlying Cause: Old or improperly stored nitric acid can have a lower concentration. Sulfuric acid is hygroscopic and can absorb water, which will reduce its effectiveness in generating the nitronium ion.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Whenever possible, use freshly opened or recently standardized reagents.

      • Anhydrous Conditions: Ensure your glassware is dry and, if necessary, perform the reaction under an inert atmosphere to prevent the introduction of water.

  • Insufficient Activation: The pyrazole substrate may be too deactivated for the chosen reaction conditions.

    • Underlying Cause: Strong electron-withdrawing groups on the pyrazole ring can significantly reduce its nucleophilicity, making it less reactive towards electrophilic nitration.

    • Troubleshooting Steps:

      • More Potent Nitrating Agent: Employ a stronger nitrating system, such as fuming nitric acid/fuming sulfuric acid, or consider alternative nitrating agents.[1][11]

      • Higher Temperature: Cautiously increase the reaction temperature while carefully monitoring for any signs of decomposition.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of pyrazole nitration.

Q4: What is the mechanism of pyrazole nitration?

A4: The nitration of pyrazole is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, nitric acid is protonated by the stronger sulfuric acid and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile and attacks the nitronium ion. This attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the pyrazole ring.[12] This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-nitropyrazole product.

Q5: What are the essential safety precautions for performing a nitration reaction?

A5: Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13][15]

  • Fume Hood: All manipulations involving nitric acid and nitrating mixtures must be conducted in a well-ventilated chemical fume hood.[13]

  • Exothermic Reaction: Nitration reactions are highly exothermic.[14] It is crucial to control the rate of addition of reagents and to have an efficient cooling system (e.g., an ice-water bath) readily available to manage the reaction temperature and prevent a thermal runaway.[13]

  • Corrosive and Oxidizing Hazards: Nitric acid is extremely corrosive and a strong oxidizing agent.[15][16][17] It can cause severe burns upon contact with skin and can react violently with organic materials.[15][17]

  • Waste Disposal: Nitric acid waste should be handled and disposed of according to institutional and regulatory guidelines. It should not be mixed with other waste streams, especially organic solvents.[17]

Q6: How can I monitor the progress of my pyrazole nitration reaction?

A6: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, product, and any byproducts based on their retention times and mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture (after appropriate work-up) to determine the conversion of the starting material and the formation of the desired product.

Q7: What are some typical conditions for the synthesis of 4-nitropyrazole?

A7: A variety of methods have been reported for the synthesis of 4-nitropyrazole.[11] One optimized one-pot, two-step method involves the following:[1]

  • Formation of Pyrazole Sulfate: Pyrazole is first reacted with concentrated sulfuric acid.

  • Nitration: A mixture of fuming nitric acid and fuming sulfuric acid is then used as the nitrating agent.

  • Optimized Conditions: The optimal molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole was found to be 1.5:3:2.1:1, with a reaction temperature of 50°C and a reaction time of 1.5 hours, yielding 85% of the product.[1]

Another reported procedure involves mixing pyrazole with concentrated sulfuric acid, followed by the slow addition of cold concentrated nitric acid. The reaction mixture is then heated under reflux.[2]

Section 3: Data and Protocols

Table 1: Comparison of Reaction Conditions for 4-Nitropyrazole Synthesis
ParameterMethod 1[1]Method 2[2]
Nitrating Agent Fuming HNO₃ / Fuming H₂SO₄Concentrated HNO₃ / Concentrated H₂SO₄
Temperature 50°CReflux
Reaction Time 1.5 hours3 hours (initial), then 3 hours more after adding more nitrating mix
Yield 85%56%
Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole[1]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid to pyrazole while cooling in an ice-water bath to form pyrazole sulfate.

  • In a separate beaker, prepare the nitrosulfuric acid by carefully mixing fuming nitric acid and fuming sulfuric acid, maintaining a low temperature with an ice-water bath.

  • Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, ensuring the temperature of the reaction mixture is kept low using the ice-water bath.

  • After the addition is complete, raise the temperature to 50°C and allow the reaction to proceed for 1.5 hours with continuous stirring.

  • After 1.5 hours, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice and water.

  • A white solid product (4-nitropyrazole) will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with ice-cold water.

  • Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like ethyl ether/hexane.

Visualizations

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Pyrazole Pyrazole NO2+->Pyrazole H2O H₂O H2SO4_regen H₂SO₄ Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex + NO₂⁺ 4_Nitropyrazole 4-Nitropyrazole Sigma_Complex->4_Nitropyrazole + HSO₄⁻ Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Freshness, Concentration) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Check_Reagents->Check_Temp Reagents OK Check_Time Increase Reaction Time (Monitor with TLC/LC-MS) Check_Temp->Check_Time Temp Optimized Stronger_Nitrating_Agent Use Stronger Nitrating Agent (e.g., fuming acids) Check_Time->Stronger_Nitrating_Agent Still Low Yield Check_Stoichiometry Verify Stoichiometry Stronger_Nitrating_Agent->Check_Stoichiometry Check_Workup Review Work-up Procedure Check_Stoichiometry->Check_Workup Success Improved Yield Check_Workup->Success

Caption: Troubleshooting workflow for low yield.

References

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2055-2066. Retrieved from [Link]

  • Brian, M., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(11), 3045-3051. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Lynch, B. M., & Khan, M. A. (1965). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 43(11), 3045-3051. Retrieved from [Link]

  • Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (1996). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5463. Retrieved from [Link]

  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • Dalinger, I. L., Vatsadze, I. A., & Shevelev, S. A. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153.
  • ResearchGate. (n.d.). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from [Link]

  • ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, (14), 1632-1636.
  • Legrand, B., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 797-800.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Burton, A. G., et al. (1974). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 389-394.
  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole cyclization reactions. Pyrazoles are a cornerstone of modern drug discovery, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[1][2] However, their synthesis is not always straightforward.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, from low yields and poor regioselectivity to challenging purifications. Here, we dissect the causality behind experimental outcomes to empower you with the knowledge to optimize your reactions effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during pyrazole synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've set up my Knorr-type pyrazole synthesis using a 1,3-dicarbonyl and a hydrazine, but I'm getting very low yields or no product at all. What's going wrong?

A: Low or nonexistent yield in a Knorr pyrazole synthesis is a common but solvable problem. The root cause often falls into one of three categories: suboptimal reaction conditions, reactant instability, or competing side reactions.

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: The Knorr synthesis is an acid-catalyzed condensation-cyclization reaction.[3][4] The acid protonates a carbonyl group on the 1,3-dicarbonyl, activating it for nucleophilic attack by the hydrazine.

    • Solution: Ensure a catalytic amount of acid is present. Glacial acetic acid is a common and effective choice, often used as both a catalyst and a co-solvent.[4][5] If the reaction is still sluggish, consider adding a stronger acid, but be mindful that highly acidic conditions can degrade certain substrates. The pH of the reaction medium should ideally be between 0 and 6.9.[6]

  • Reaction Temperature and Time: The condensation of hydrazines with β-ketoesters or diketones can be fast, but some substrate combinations require more energy to overcome the activation barrier for cyclization and dehydration.[5]

    • Solution: If running at room temperature, try heating the reaction to reflux in a suitable solvent like ethanol or 1-propanol.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If starting material is still present after several hours, extended heating may be necessary. Conversely, some sensitive substrates might degrade at high temperatures, in which case a lower temperature for a longer duration is preferable.

  • Hydrazine Reactivity: Hydrazine and its derivatives can be prone to oxidation or other side reactions, especially if the quality is poor.[7] Using hydrazine salts (e.g., phenylhydrazine hydrochloride) can sometimes lead to cleaner reactions.[7]

    • Solution: Use a fresh, high-purity source of hydrazine. When using a hydrazine salt, an equivalent of a mild base (like sodium acetate or potassium acetate) can be added to free the hydrazine in situ, which can lead to a cleaner reaction profile.[7]

  • Water Scavenging: The final step of the mechanism is a dehydration to form the aromatic pyrazole ring.[3][4] If water is not effectively removed from the equilibrium, it can hinder product formation.

    • Solution: While acidic conditions and heat often drive the dehydration, for stubborn reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic removal of water.

Issue 2: Poor Regioselectivity – A Mixture of Isomers

Q: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

A: This is one of the most significant challenges in pyrazole synthesis.[8] The formation of two regioisomers occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two non-equivalent carbonyl groups. The initial nucleophilic attack can happen at either carbonyl, leading to different products.[9][10]

Controlling Factors & Strategic Solutions:

  • Electronic and Steric Effects: The intrinsic properties of your substrates are the primary determinants.

    • Electronic: An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack. The more nucleophilic nitrogen of the hydrazine will preferentially attack this site.[10][11]

    • Steric: A bulky substituent on the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[10]

  • Solvent Choice (The "Fluorinated Alcohol Effect"): This is a powerful and often overlooked tool for controlling regioselectivity.

    • Solution: Switching from standard solvents like ethanol to fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically reverse or enhance regioselectivity.[11][12] These solvents are thought to selectively solvate and stabilize one of the transition states over the other through hydrogen bonding, thereby directing the reaction down a specific pathway.[11][13]

    Solvent System Typical Outcome Rationale
    Ethanol / Acetic AcidOften gives mixtures, outcome dictated by substrate electronics/sterics.Standard protic solvent, provides moderate control.
    HFIP / TFECan provide high or even reversed regioselectivity compared to ethanol.Strong hydrogen-bond donating ability stabilizes specific intermediates.[11][12]
  • pH Control: The nucleophilicity of the two hydrazine nitrogens can be modulated by pH.

    • Solution: Under acidic conditions, the more basic nitrogen (typically the terminal -NH₂) is protonated, reducing its nucleophilicity and potentially favoring attack by the other nitrogen. Conversely, under neutral or basic conditions, the terminal amine is more nucleophilic.[10] Experimenting with buffered solutions or running the reaction under neutral conditions may alter the isomeric ratio.

Troubleshooting Workflow for Regioselectivity

G start Start: Mixture of Regioisomers Observed check_lit Analyze Substrates: Are electronic/steric factors known to favor the undesired isomer? start->check_lit change_solvent Primary Strategy: Switch Solvent System check_lit->change_solvent Regardless of analysis hfip Use Fluorinated Alcohol (e.g., HFIP or TFE) change_solvent->hfip check_ph Secondary Strategy: Modify Reaction pH hfip->check_ph Selectivity still poor purify Result: Improved Ratio. Proceed to Purification. hfip->purify High selectivity achieved acidic Run under strongly acidic conditions check_ph->acidic neutral Run under neutral or basic conditions check_ph->neutral acidic->purify Ratio improves neutral->purify Ratio improves end End: Desired Isomer is Major Product purify->end

Caption: Decision workflow for optimizing pyrazole regioselectivity.

Issue 3: Formation of Side Products and Reaction Discoloration

Q: My reaction mixture turns dark yellow or red, and TLC/NMR shows multiple impurities besides the regioisomers. What are these side products and how can I prevent them?

A: Discoloration and impurity formation are often due to the instability of the hydrazine reagent or intermediates.[7]

Potential Causes & Solutions:

  • Hydrazine Oxidation: Phenylhydrazine and other arylhydrazines can be oxidized, especially in the presence of air, leading to colored byproducts.[7]

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use and ensure you are using a fresh bottle of the hydrazine.

  • Formation of Hydrazones: In some cases, the intermediate hydrazone formed from the reaction of hydrazine with one carbonyl group can be isolated as a stable byproduct if the subsequent cyclization is slow.[5]

    • Solution: Increase the reaction temperature or extend the reaction time to promote the intramolecular cyclization and dehydration steps.

  • Japp-Klingemann Reaction: If your 1,3-dicarbonyl is a β-keto-acid or β-keto-ester, reaction with an aryl diazonium salt (which can form from oxidized arylhydrazines) can lead to hydrazones via the Japp-Klingemann reaction, which can then cyclize to pyrazoles but represents an alternative pathway that can create impurities.[14]

    • Solution: Again, maintaining an inert atmosphere and using high-purity reagents is the best preventative measure.

Issue 4: Difficulty in Product Isolation and Purification

Q: I have successfully formed my pyrazole product, but it's difficult to purify. It either streaks on the silica column or I can't get it to crystallize.

A: Pyrazoles can be challenging to purify due to the basicity of the nitrogen atoms, which can lead to strong interactions with silica gel.

Purification Strategies:

  • Column Chromatography on Silica Gel:

    • Problem: The basic nitrogen atoms in the pyrazole ring can bind irreversibly to the acidic silica gel, resulting in streaking, low recovery, or decomposition.

    • Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry with a solvent system containing a small amount of a basic additive, such as triethylamine (~1%) or ammonia in methanol.[15] This neutralizes the acidic sites on the silica, allowing the pyrazole to elute cleanly. Alternatively, using neutral alumina as the stationary phase can be effective.

  • Recrystallization: This is often the best method for obtaining highly pure material if a suitable solvent system can be found.

    • Solution: Common solvents for pyrazole recrystallization include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water and ethyl acetate/hexanes.[15] The goal is to find a solvent (or solvent pair) in which the pyrazole is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction / Salt Formation: This technique leverages the basicity of the pyrazole ring for purification.

    • Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyrazole, and then extracted back into an organic solvent. This method can also be used to form a crystalline acid addition salt, which can be isolated by filtration and then neutralized.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis? A1: The Knorr synthesis is a cyclocondensation reaction.[18] It begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of a 1,3-dicarbonyl compound. This forms a hemiaminal intermediate, which quickly loses water to form a hydrazone. The second nitrogen of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a five-membered ring intermediate. The final step is a dehydration to eliminate a second molecule of water, resulting in the stable, aromatic pyrazole ring.[3][4]

G 1,3-Dicarbonyl\n+ Hydrazine 1,3-Dicarbonyl + Hydrazine Hemiaminal Intermediate Hemiaminal Intermediate 1,3-Dicarbonyl\n+ Hydrazine->Hemiaminal Intermediate Hydrazone\n(-H₂O) Hydrazone (-H₂O) Hemiaminal Intermediate->Hydrazone\n(-H₂O) Hydrazone Hydrazone Cyclic Intermediate\n(Intramolecular Attack) Cyclic Intermediate (Intramolecular Attack) Hydrazone->Cyclic Intermediate\n(Intramolecular Attack) Cyclic Intermediate Cyclic Intermediate Pyrazole Product\n(-H₂O, Aromatization) Pyrazole Product (-H₂O, Aromatization) Cyclic Intermediate->Pyrazole Product\n(-H₂O, Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How can I accelerate my pyrazole synthesis? A2: Microwave-assisted synthesis is an excellent technique for accelerating pyrazole formation.[2][19] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by promoting rapid, uniform heating.[20][21] Many standard protocols can be adapted for microwave reactors.[2][22]

Q3: Are there alternatives to 1,3-dicarbonyl compounds? A3: Yes, many reagents can serve as the three-carbon electrophilic partner. Common alternatives include α,β-unsaturated ketones (chalcones), α,β-alkynic ketones, and enaminones.[9][13][18] The reaction with α,β-unsaturated ketones and hydrazines, for example, proceeds via a Michael addition followed by cyclization and oxidation/elimination to yield the pyrazole.[18]

Q4: My pyrazole has an N-H bond. How do I perform N-alkylation, and will I get a mixture of products? A4: N-alkylation of an unsymmetrical pyrazole typically yields a mixture of two regioisomers because either of the ring nitrogens can be alkylated.[8] The regioselectivity of N-alkylation can be controlled by the choice of base and the cation.[8] For example, using a base like NaH might favor alkylation at one nitrogen, while K₂CO₃ might favor the other, due to coordination effects of the metal cation.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [4][5]

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine.

  • Materials:

    • Ethyl benzoylacetate (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • 1-Propanol

    • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Procedure:

    • In a round-bottom flask, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).

    • Add 1-propanol (approx. 1 mL per mmol of ketoester) and the catalytic acetic acid.

    • Equip the flask with a condenser and heat the mixture with stirring at 100 °C for 1-2 hours.

    • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting ketoester is consumed.

    • Once complete, add water to the hot reaction mixture to precipitate the product.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Improving Regioselectivity with a Fluorinated Solvent [11][22]

This protocol details a procedure favoring one regioisomer through the use of HFIP.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in HFIP (approx. 3 mL per mmol of diketone).

    • Add the substituted hydrazine to the solution at room temperature with stirring.

    • Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid.

    • Monitor the reaction's progress using TLC to confirm the consumption of starting material.

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.

References

  • El Aazzouzi, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Google Patents. (1980). Process for the preparation of pyrazoles. EP0020964A1.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]

  • Google Patents. (2011). Process for the purification of pyrazoles. DE102009060150A1.
  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • MDPI. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules. Available at: [Link]

  • Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Available at: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Guk, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • ResearchGate. (2022). A mechanism of pyrazole forming reaction. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • National Institutes of Health. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • ACS Publications. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available at: [Link]

  • ACS Publications. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the catalytic synthesis of pyrazoles. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

My pyrazole synthesis is resulting in very low or no yield. What are the likely causes and how can I fix it?

Low or no product yield is a common frustration in pyrazole synthesis. The root cause often lies in the choice of catalyst or the reaction conditions. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is highly dependent on effective catalysis to proceed efficiently.[1][2]

Possible Causes & Solutions:

  • Inadequate Catalyst: The reaction may not proceed at all without a catalyst.[3] Both Brønsted and Lewis acids are commonly employed to catalyze this reaction.[1][4]

    • Troubleshooting Step 1: Catalyst Screening. If you are not using a catalyst, introduce a common acid catalyst to your reaction. Acetic acid in ethanol is a traditional choice.[5] For a more potent option, consider Lewis acids like nano-ZnO[3][6] or silver triflate (AgOTf).[3][5]

    • Troubleshooting Step 2: Catalyst Loading. Ensure you are using an appropriate catalyst loading. Typically, this ranges from 1 mol% for highly active catalysts like AgOTf to higher concentrations for weaker acids.[3][5]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Troubleshooting Step 3: Temperature Adjustment. Many pyrazole syntheses require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent like ethanol.[5]

    • Troubleshooting Step 4: Solvent Choice. The polarity of the solvent can influence the reaction rate. Ethanol is a common and effective solvent.[5] In some cases, aqueous media or even solvent-free conditions can be beneficial, particularly when using certain heterogeneous catalysts.[7]

  • Substrate Reactivity: The electronic and steric properties of your 1,3-dicarbonyl and hydrazine starting materials can significantly impact the reaction rate.[8] Electron-withdrawing groups on the dicarbonyl compound can enhance its reactivity, while bulky substituents may hinder the reaction.

I am observing the formation of multiple products, including isomeric pyrazoles. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a well-known challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3][8] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1][9]

Strategies to Enhance Regioselectivity:

  • Catalyst Selection: The choice of catalyst can have a profound impact on which regioisomer is favored.

    • Silver Catalysis for Specific Substrates: For the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones, silver triflate (AgOTf) has been shown to be highly regioselective, yielding the desired product in up to 99% yield.[3]

    • Copper Catalysis: Copper triflate in combination with an ionic liquid has been used to achieve regioselective synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones.[3][6][10]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack.[8] Careful control of pH, often through the use of buffered solutions or specific acid catalysts, can favor the formation of one isomer over the other.

  • Substrate Modification: In some cases, modifying the starting materials can direct the regioselectivity. For instance, using a β-enamino diketone can lead to a highly regioselective synthesis of α-ketoamide N-arylpyrazoles.[3]

My heterogeneous catalyst is losing activity after a few runs. What are the potential causes of deactivation and how can I regenerate it?

Heterogeneous catalysts are highly valued for their ease of separation and potential for recyclability.[11][12][13] However, a decline in catalytic activity is a common issue.

Common Causes of Deactivation:

  • Leaching of Active Species: The active catalytic species may gradually leach from the solid support into the reaction mixture.

  • Fouling: The catalyst surface can become blocked by the adsorption of reactants, products, or byproducts.

  • Sintering: At high temperatures, the small nanoparticles of the active catalyst can agglomerate into larger, less active particles.

Troubleshooting and Regeneration:

  • Washing: A simple first step is to wash the catalyst thoroughly with a suitable solvent to remove any adsorbed species.

  • Calcination: For some catalysts, heating at high temperatures in air (calcination) can burn off organic residues and regenerate the active sites. The specific temperature and duration will depend on the catalyst.

  • Acid/Base Treatment: Depending on the nature of the catalyst and the suspected poison, a mild acid or base wash may be effective.

For example, a study on a CuO/La2O3 nanocomposite catalyst for pyranopyrazole synthesis demonstrated its successful reuse for multiple cycles.[13] Similarly, Amberlyst-70, a resinous catalyst, has been shown to be recyclable for the aqueous synthesis of pyrazoles.[7]

What are the advantages of using a heterogeneous catalyst over a homogeneous one for pyrazole synthesis?

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in designing a synthetic route.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Separation Often difficult, may require extraction or chromatography.Easy separation by filtration.[11]
Reusability Generally not reusable.Often reusable for multiple cycles.[11][12][14]
Activity/Selectivity Can be highly active and selective.Activity and selectivity can be high, but may be lower than homogeneous counterparts.
Thermal Stability Can be limited.Generally have good thermal stability.[11]
Environmental Impact Can lead to catalyst contamination in the product and waste streams.More environmentally friendly due to reusability and reduced waste.[11][12][15]

Recent research has focused on developing a wide range of heterogeneous catalysts for pyrazole synthesis, including nano-organocatalysts,[9] nickel-based catalysts,[12] and various metal oxides and nanocomposites.[11][13] These catalysts offer the benefits of green chemistry by promoting efficient, one-pot, and multicomponent reactions.[11][12]

Experimental Protocols & Methodologies

General Procedure for Knorr Pyrazole Synthesis using a Homogeneous Catalyst

This protocol is a general guideline for the synthesis of pyrazoles using a homogeneous acid catalyst, such as acetic acid.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of acetic acid.

  • Hydrazine Addition: Slowly add the hydrazine derivative (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Procedure for Pyrazole Synthesis using a Heterogeneous Catalyst

This protocol outlines a general method for pyrazole synthesis using a recyclable heterogeneous catalyst.

  • Reaction Setup: To a suspension of the heterogeneous catalyst (e.g., Amberlyst-70) in the chosen solvent (e.g., water), add the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent).[7]

  • Reaction: Stir the mixture at the desired temperature (room temperature or heated) for the required time.

  • Catalyst Recovery: After the reaction is complete, recover the catalyst by simple filtration. The catalyst can be washed with a solvent and dried for reuse.

  • Product Isolation: Isolate the product from the filtrate, typically by solvent evaporation and subsequent purification.

Visualizing the Reaction: Mechanism and Workflow

The Knorr Pyrazole Synthesis Mechanism

The widely accepted mechanism for the acid-catalyzed Knorr pyrazole synthesis proceeds through several key steps.[1][4][8]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,3-Dicarbonyl->Protonated Carbonyl Acid Catalyst (H+) Hydrazine Hydrazine Hemiaminal Hemiaminal Hydrazine->Hemiaminal Nucleophilic Attack Protonated Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine Dehydration Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration & Aromatization

Caption: Acid-catalyzed mechanism of the Knorr pyrazole synthesis.

Catalyst Selection Workflow

A logical workflow for selecting the optimal catalyst for your pyrazole synthesis.

Catalyst_Selection Start Define Synthesis Goals (Yield, Selectivity, Green Chemistry) Substrate_Analysis Analyze Substrates (Symmetrical vs. Unsymmetrical Dicarbonyl) Start->Substrate_Analysis Initial_Screening Initial Catalyst Screening (Homogeneous vs. Heterogeneous) Substrate_Analysis->Initial_Screening Homogeneous_Path Homogeneous Catalyst (e.g., Acetic Acid, AgOTf) Initial_Screening->Homogeneous_Path Homogeneous Heterogeneous_Path Heterogeneous Catalyst (e.g., Amberlyst-70, Nano-ZnO) Initial_Screening->Heterogeneous_Path Heterogeneous Optimization Optimize Reaction Conditions (Temperature, Solvent, Catalyst Loading) Homogeneous_Path->Optimization Heterogeneous_Path->Optimization Analysis Analyze Results (Yield, Purity, Regioselectivity) Optimization->Analysis Troubleshooting Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshooting Issues Encountered Final_Protocol Finalized Protocol Analysis->Final_Protocol Goals Met Troubleshooting->Optimization Re-optimize

Caption: A decision-making workflow for catalyst selection in pyrazole synthesis.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 6, 2026, from [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021). Molecules, 26(16), 4938. Retrieved January 6, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 6, 2026, from [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). Chemistry, 4(4), 1485-1491. Retrieved January 6, 2026, from [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012). Organic and Medicinal Chemistry Letters, 2(1), 1-4. Retrieved January 6, 2026, from [Link]

  • Recyclability of catalyst for the synthesis of pyranopyrazoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. Retrieved January 6, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4912. Retrieved January 6, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11645–11650. Retrieved January 6, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6682. Retrieved January 6, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Retrieved January 6, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2415-2422. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Solvent Effects on Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for nitropyrazole synthesis. As researchers and drug development professionals, you understand that the successful synthesis of energetic materials and pharmaceutical intermediates like nitropyrazoles hinges on meticulous control of reaction parameters. Among these, the choice of solvent is not merely a matter of dissolution; it is a critical determinant of yield, regioselectivity, and operational safety.

This guide is designed to move beyond simple protocols and provide a deeper understanding of the causality behind solvent effects. We will explore common challenges encountered in the lab and offer solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical in the nitration of pyrazoles?

A1: The solvent in pyrazole nitration plays multiple, interconnected roles that go far beyond simply dissolving the reactants. It directly influences the reaction by:

  • Generating and Stabilizing the Electrophile: In many procedures, the solvent is part of the nitrating mixture (e.g., sulfuric acid), which generates the highly reactive nitronium ion (NO₂⁺).[1]

  • Modulating Substrate Reactivity: The solvent's acidity determines whether the pyrazole ring is protonated. This is a crucial factor, as the neutral pyrazole molecule and its conjugate acid exhibit different reactivities and direct the incoming nitro group to different positions.[2]

  • Stabilizing Intermediates: The reaction proceeds through a charged intermediate known as a σ-complex or arenium ion. Polar solvents can stabilize this intermediate, thereby affecting the reaction rate.[3][4]

  • Controlling Reaction Kinetics and Thermodynamics: The solvent's physical properties, such as heat capacity and boiling point, are vital for managing the highly exothermic nature of nitration, preventing runaway reactions.[5]

Q2: How does solvent polarity impact the nitration of pyrazoles?

A2: Solvent polarity has a profound effect. Generally, polar solvents are preferred for electrophilic aromatic substitution (EAS) reactions because they can stabilize the charged arenium ion intermediate, which lowers the activation energy and can increase the reaction rate.[3] However, in the context of pyrazole nitration, the solvent's role as a proton donor (protic vs. aprotic) and its acidity are often more influential than polarity alone. For instance, highly acidic polar solvents like sulfuric acid will protonate the pyrazole, deactivating the ring towards nitration and influencing the position of substitution.[2]

Q3: What is the primary difference between using a mixed acid (HNO₃/H₂SO₄) system versus a nitric acid/acetic anhydride system?

A3: The key difference lies in the nature of the reacting species and the overall acidity of the medium.

  • Mixed Acid (HNO₃/H₂SO₄): This is a strongly acidic system. Sulfuric acid protonates nitric acid to facilitate the formation of the potent electrophile, the nitronium ion (NO₂⁺).[1] In this medium, the pyrazole substrate is likely to exist in its protonated form. This deactivates the ring and typically directs nitration to the 4-position.[2]

  • Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This system generates protonated acetyl nitrate, which acts as the nitrating agent.[6] The overall acidity is much lower than that of mixed acid. Consequently, the pyrazole ring is more likely to react as the neutral, unprotonated species. This leads to different regiochemical outcomes, often favoring substitution at the 3- or 5-position.[2]

Q4: Are there "greener" or safer solvent alternatives for nitration reactions?

A4: Traditional nitration with mixed acids generates significant acidic waste, posing environmental challenges.[1] Research is ongoing into greener alternatives. One approach involves using solid acid catalysts like zeolites or montmorillonite clays, which can facilitate nitration under milder conditions and are easily recoverable.[7] Another significant advancement in safety is the use of continuous flow reactors. These systems handle only small volumes of the reaction mixture at any given time in a confined loop, which drastically minimizes the risk of thermal runaway associated with batch nitrations.[8]

Troubleshooting Guide: Common Experimental Issues

Problem: Low or No Yield of Nitropyrazole

Q: My nitration reaction is resulting in a very low yield, or I am only recovering my starting material. Could the solvent system be the cause?

A: Absolutely. Low yield is a frequent issue directly tied to the solvent environment. Consider the following causes and solutions:

  • Cause 1: Insufficient Generation of the Electrophile. The nitronium ion (NO₂⁺) is the active electrophile. Its formation is highly dependent on the acidity of the medium. If your solvent system is not acidic enough (e.g., using only nitric acid without a stronger acid like H₂SO₄), the concentration of NO₂⁺ will be too low for the reaction to proceed efficiently.[9]

  • Solution 1: If using a deactivated pyrazole, ensure a sufficiently strong acidic medium. A common and effective system is a mixture of fuming nitric acid and fuming sulfuric acid (oleum), which maximizes the concentration of NO₂⁺.[9]

  • Cause 2: Poor Solubility of the Pyrazole Substrate. If the pyrazole starting material is not fully dissolved in the reaction medium, the reaction becomes heterogeneous and inefficient. While pyrazole itself has some solubility in acids, substituted pyrazoles may not.

  • Solution 2: While options are limited in strong acids, ensure vigorous stirring to maximize the surface area of any undissolved solids. For less aggressive nitrations (e.g., using HNO₃/Ac₂O), a co-solvent might be considered, but its reactivity with the nitrating agent must be carefully evaluated.

  • Cause 3: Deactivation of the Pyrazole Ring. If the reaction medium is too strongly acidic, it will fully protonate the pyrazole ring. The resulting pyrazolium cation is significantly less nucleophilic (deactivated) than the neutral pyrazole, making the electrophilic attack much more difficult.[2][10]

  • Solution 3: This is a balancing act. You need an acid strong enough to generate NO₂⁺ but not so strong that it completely shuts down the reactivity of your substrate. If you suspect over-deactivation, consider a less acidic system like nitric acid in acetic anhydride.[6]

Problem: Poor Regioselectivity (Formation of Undesired Isomers)

Q: I am obtaining a mixture of 3-, 4-, and 5-nitropyrazole isomers. How can I use the solvent to control the reaction's regioselectivity?

A: This is a classic challenge where the solvent system is your primary tool for control. The position of nitration is dictated by which form of the pyrazole—neutral or protonated—is reacting.

  • To Favor 4-Nitropyrazole: The 4-position is typically nitrated when the pyrazole ring is protonated (the conjugate acid). The positive charge on the nitrogen atoms deactivates the adjacent 3- and 5-positions, making the 4-position the most favorable site for electrophilic attack.

  • Recommended Solvent System: Use a strong acid medium like a mixture of concentrated nitric acid and sulfuric acid.[2][9] This ensures the pyrazole exists predominantly as its conjugate acid.

  • To Favor 3(5)-Nitropyrazole: The 3- and 5-positions are electronically favored for substitution when the pyrazole ring is in its neutral form.

  • Recommended Solvent System: Use a less acidic nitrating system. A mixture of nitric acid in acetic anhydride is a common choice.[6][11] This medium generates the nitrating species without being acidic enough to fully protonate the pyrazole substrate. Another method involves the thermal rearrangement of N-nitropyrazole in an organic solvent, which often yields the 3(5)-nitro isomer.[7][12]

The diagram below illustrates this fundamental principle of solvent-controlled regioselectivity.

G cluster_conditions Solvent Environment cluster_species Reacting Pyrazole Species cluster_outcome Regiochemical Outcome strong_acid Strong Acid (e.g., HNO₃/H₂SO₄) protonated Protonated Pyrazole (Conjugate Acid) strong_acid->protonated Protonates Substrate weak_acid Weak Acid / Anhydride (e.g., HNO₃/Ac₂O) neutral Neutral Pyrazole weak_acid->neutral Substrate Remains Largely Neutral pos_4 4-Nitropyrazole (Major Product) protonated->pos_4 Ring is Deactivated; 4-Position Favored pos_35 3(5)-Nitropyrazole (Major Product) neutral->pos_35 3/5-Positions are Electronically Favored

Caption: Solvent acidity dictates the reacting pyrazole species, controlling regioselectivity.

Problem: Runaway Reaction and Safety Concerns

Q: My nitration reaction is highly exothermic and difficult to control. How can I select a solvent to improve thermal management and safety?

A: Nitration is a notoriously high-energy reaction, and thermal safety is paramount.[5] The solvent is your first line of defense against thermal runaway.

  • Role of Solvent as a Heat Sink: In many protocols, concentrated sulfuric acid is not just a catalyst but also the bulk solvent. Its high heat capacity allows it to absorb a significant amount of the heat generated during the reaction, buffering against rapid temperature spikes.

  • Safe Operating Procedure:

    • Pre-cooling: Always cool the solvent (e.g., sulfuric acid) in an ice bath before slowly adding the nitrating agent (e.g., nitric acid) and then the substrate.

    • Slow Addition: Add reagents dropwise using an addition funnel, carefully monitoring the internal temperature. Never add the substrate or reagents all at once.

    • Vigorous Stirring: Ensure efficient stirring to dissipate heat evenly and avoid the formation of localized hot spots.

    • Emergency Plan: Always have a "drowning tub" or a large beaker of ice water nearby to quench the reaction in an emergency.[5]

  • Continuous Flow Reactors: For process development and larger-scale synthesis, strongly consider using a continuous flow reactor. The small reaction volume within the reactor at any moment prevents the accumulation of large amounts of energy, making the process inherently safer.[8]

Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of 4-Nitropyrazole

This protocol utilizes a mixed-acid system to favor substitution at the 4-position.[9]

  • Preparation of Nitrating Mixture: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 11 mL (0.21 mol) of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Pyrazole: While maintaining the temperature below 10 °C, slowly add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid. Stir the mixture at room temperature for 30 minutes to ensure the formation of pyrazole sulfate.

  • Addition of Fuming Nitrosulfuric Acid: In a separate flask, prepare fuming nitrosulfuric acid by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid (90%) to 19.3 mL (0.30 mol) of fuming sulfuric acid (20% SO₃), keeping the temperature between 0-10 °C.

  • Nitration: Cool the pyrazole sulfate solution back down in an ice-water bath. Slowly add the prepared fuming nitrosulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Raise the temperature to 50 °C and hold for 1.5 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A white solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitropyrazole. The reported yield under these optimized conditions is approximately 85%.[9]

Data Table: Properties of Common Solvents & Reagents in Nitration
Solvent/ReagentFormulaBoiling Point (°C)Role in ReactionKey Considerations
Sulfuric AcidH₂SO₄~337Catalyst, Solvent, Dehydrating Agent, Heat SinkHighly corrosive. Generates strong electrophile (NO₂⁺). Protonates pyrazole, directing to 4-position.[1]
Acetic Anhydride(CH₃CO)₂O140Reagent/SolventForms acetyl nitrate. Less acidic medium, favors reaction on neutral pyrazole (3/5-position).[6]
Acetic AcidCH₃COOH118SolventOften used with Ac₂O. Can be a safer alternative to H₂SO₄ in some cases but is less effective at generating NO₂⁺.[11]
Trifluoroacetic AcidCF₃COOH72SolventCan be used with nitric acid for nitration of some heterocycles.[13]
Tetrahydrofuran (THF)C₄H₈O66SolventUsed in specific cases, such as with solid catalysts, but can be reactive towards strong nitrating agents.[7]
DichloromethaneCH₂Cl₂40Inert Co-solventGenerally unreactive but may not provide sufficient solubility or polarity for all substrates and reagents.
Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the desired outcome.

G start Start: Define Synthesis Goal regio What is the Target Regioisomer? start->regio sub_react How Reactive is the Pyrazole Substrate? regio->sub_react 4-Nitropyrazole outcome2 System: HNO₃ / Ac₂O or N-Nitropyrazole Rearrangement regio->outcome2 3(5)-Nitropyrazole safety What is the Reaction Scale & Safety Requirement? sub_react->safety Activated Substrate (Electron-donating groups) outcome1 System: HNO₃ / H₂SO₄ (Mixed Acid) sub_react->outcome1 Deactivated Substrate (Electron-withdrawing groups) safety->outcome1 Small Scale (Lab) with Strict Temp. Control outcome3 Consider Continuous Flow Reactor for Enhanced Safety safety->outcome3 Pilot / Large Scale or Highly Exothermic

Caption: Decision workflow for selecting a nitration solvent system.

References

  • Vertex AI Search Result[3]: Discussion on how polar solvents stabilize intermediates in Electrophilic Aromatic Substitution (EAS).

  • Vertex AI Search Result[4]: Explanation of solvent effects on arenium intermediates in EAS.

  • ResearchGate[11]: Review summarizing synthesis methods for various nitropyrazole compounds.

  • Guidechem[9]: Detailed one-pot, two-step synthesis of 4-Nitropyrazole using a fuming nitric/sulfuric acid system.

  • ACS Publications[14]: Study showing increased regioselectivity in pyrazole formation using fluorinated alcohols as solvents.

  • Canadian Science Publishing[2]: Paper discussing the variation in nitration orientation of 1-phenylpyrazole based on the acidity of the solvent system.

  • PubMed[15]: Abstract on improved regioselectivity in pyrazole synthesis using fluorinated alcohol solvents.

  • ResearchGate[16]: Study on the preparation of N-nitropyrazoles and the dependence of nitration direction on reaction conditions.

  • Open Access LMU[17]: Synthesis of alkyl-bridged nitropyrazoles, noting the use of trifluoroacetic acid as a solvent for certain nitrations.

  • ECHEMI[18]: Safety Data Sheet (SDS) for 4-Nitropyrazole, outlining handling and safety precautions.

  • MDPI[6]: Article describing nitration using fuming nitric acid in acetic anhydride.

  • AK Scientific, Inc.[19]: SDS for 4-Nitropyrazole with detailed safety and handling information.

  • ResearchGate[20]: Data on the solubility of 3-nitropyrazole in various common solvents.

  • ACS Publications[21]: Discussion on solvent effects in Nucleophilic Aromatic Substitution, with principles applicable to understanding solute-solvent interactions.

  • PubMed Central (PMC)[7]: A comprehensive review on the synthesis and properties of nitrated-pyrazole energetic compounds.

  • MSU Chemistry[22]: General overview of Electrophilic Aromatic Substitution reactions.

  • Wikipedia[23]: General information on aromatic nitration, including regioselectivity.

  • Royal Society of Chemistry[1]: Chapter on nitration reactions, discussing green chemistry issues and the role of mixed acids.

  • Wikipedia[24]: Detailed explanation of the mechanism of Electrophilic Aromatic Substitution.

  • ResearchGate[25]: Review on nitropyrazoles discussing the influence of substituents on reaction outcomes.

  • MDPI[26]: Review article with safety warnings for handling energetic nitropyrazole compounds.

  • MDPI[27]: Synthesis of nitropyrazole derivatives using DMF as a solvent for nucleophilic substitution steps.

  • Hanneng Cailiao[28]: Review on the synthesis of nitropyrazoles, including low melting point energetic materials.

  • ACS Publications[12]: Paper on the thermal rearrangement of N-nitropyrazoles to form 3(5)-nitropyrazoles.

  • Chemistry Steps[10]: Explanation of how deactivating groups, like a nitro group, affect further electrophilic aromatic substitution.

  • vpscience.org[5]: Document detailing the thermodynamics of nitration and safety measures for batch nitrators.

  • Reddit[29]: A discussion thread providing anecdotal insights into troubleshooting di-nitration reactions.

  • "Nitration and aromatic reactivity"[30]: A book or review discussing the history and mechanistic study of nitration.

  • ACS Publications[8]: Article on the development of safe nitration processes using continuous flow reactors.

  • ResearchGate[13]: Paper on the direct nitration of various heterocycles using a nitric acid/trifluoroacetic anhydride system.

  • PubMed Central (PMC)[31]: Study highlighting the effect of reaction conditions on the regioselective outcome of pyrazole synthesis.

Sources

Technical Support Center: Managing Exothermic Reactions in Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for the safe and efficient nitration of pyrazoles. The nitration of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of energetic materials and pharmaceuticals. However, the potent exothermic nature of this reaction demands rigorous control to ensure safety, selectivity, and high yield. This document is structured to address the common challenges and questions that arise during these procedures, moving from foundational knowledge to specific troubleshooting scenarios.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing pyrazole nitration and the associated thermal risks.

Q1: Why is the nitration of pyrazole an exothermic reaction?

A1: The high exothermicity stems from two primary sources: the formation of the nitrating agent itself and the subsequent electrophilic aromatic substitution reaction.

  • Formation of the Nitronium Ion (NO₂⁺): When using common nitrating mixtures like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the strong sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This acid-base reaction is significantly exothermic.

  • Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, readily reacts with the potent nitronium ion. The subsequent restoration of aromaticity in the ring is a thermodynamically favorable and heat-releasing process.[1]

The combination of these steps can lead to a rapid increase in temperature if not properly managed, posing a significant risk of thermal runaway.[2]

Q2: What are the primary safety risks associated with pyrazole nitration?

A2: The primary risks are thermal runaway, explosion, and exposure to highly corrosive and toxic materials.

  • Thermal Runaway: The reaction generates a lot of heat. If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction temperature can rise uncontrollably, leading to violent decomposition of the reaction mixture.[2]

  • Explosion Hazard: Nitrated organic compounds can be energetic materials with explosive properties.[3][4] An uncontrolled reaction can lead to the rapid evolution of gases (like toxic NOx fumes) and a dangerous pressure buildup, especially in a closed system.

  • Chemical Hazards: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5][6] The nitrogen dioxide gas produced during the reaction is highly toxic and can cause respiratory damage.[2] It is imperative to work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[2][5]

Q3: What are the common nitrating agents for pyrazoles, and how do they differ in reactivity?

A3: The choice of nitrating agent is critical for controlling both reactivity and regioselectivity.

Nitrating Agent/SystemTypical ConditionsCharacteristics & Use Cases
HNO₃ / H₂SO₄ 0 °C to 90 °CThe most common and powerful system. The ratio and concentration control reactivity. Fuming acids are used for deactivated rings.[7]
HNO₃ / Ac₂O (Acetyl Nitrate) -10 °C to Room TempA milder alternative, often used for N-nitration, which can then be rearranged to C-nitro products.[3][8]
KNO₃ / H₂SO₄ 0 °C to 50 °CA solid source of nitrate, which can sometimes offer more controlled reaction kinetics compared to mixed acids.[9]
N-Nitropyrazoles 80 °C (with catalyst)Can act as transfer nitrating agents for other aromatics, offering a different reaction profile and potentially higher selectivity.[10][11]

Q4: What is the difference between N-nitration and C-nitration in pyrazoles?

A4: Pyrazole has two nitrogen atoms and three carbon atoms, all of which can potentially be sites for electrophilic attack.

  • N-nitration: The nitro group attaches to one of the nitrogen atoms of the pyrazole ring. This is often achieved under milder conditions, for instance, using acetyl nitrate. The resulting N-nitropyrazoles can sometimes be isolated.[12]

  • C-nitration: The nitro group substitutes a hydrogen atom on one of the ring carbons, typically at the C4 position, which is the most electron-rich and sterically accessible.[1][13] C-nitration often occurs under stronger acidic conditions. Interestingly, N-nitropyrazoles can undergo thermal or acid-catalyzed rearrangement to yield the more stable C-nitropyrazole products.[3][14]

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides a decision-making workflow for diagnosing and resolving common issues encountered during pyrazole nitration.

Dot Diagram: Troubleshooting Workflow for Thermal Events

G start Problem Encountered During Nitration temp_spike Uncontrolled Temperature Spike? start->temp_spike low_yield Low Yield or Stalled Reaction? side_products Excessive Side Product Formation? temp_spike->low_yield No cause_temp Potential Causes: - Addition rate too fast - Inefficient cooling - Incorrect reagent concentration temp_spike->cause_temp Yes low_yield->side_products No cause_yield Potential Causes: - Insufficient nitrating agent - Reaction temperature too low - Poor substrate solubility low_yield->cause_yield Yes cause_side Potential Causes: - Temperature too high (over-nitration) - Incorrect acid ratio - Substrate oxidation side_products->cause_side Yes action_temp Immediate Action: 1. Stop reagent addition 2. Enhance cooling (add dry ice) 3. Prepare for emergency quenching cause_temp->action_temp prevention_temp Prevention: - Use a syringe pump for addition - Ensure efficient stirring - Pre-cool all reagents action_temp->prevention_temp action_yield Corrective Action: - Slowly warm to optimal temp - Analyze aliquot (TLC/LCMS) - Add more nitrating agent if needed cause_yield->action_yield action_side Optimization: - Lower reaction temperature - Modify nitrating agent - Adjust stoichiometry cause_side->action_side

Caption: Troubleshooting workflow for common nitration issues.

Problem 1: Runaway Reaction / Uncontrolled Temperature Spike

Q: My reaction temperature is rising rapidly even with the cooling bath. What is happening and what should I do?

A: You are experiencing a thermal runaway. The rate of heat production is exceeding your system's cooling capacity.

Immediate Actions:

  • STOP REAGENT ADDITION IMMEDIATELY. This is the most critical step to prevent adding more fuel to the reaction.

  • Enhance Cooling: If safe to do so, add more coolant (e.g., dry ice) to your cooling bath to increase its capacity. Do not add coolant directly to the reaction mixture.

  • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench by pouring the reaction mixture into a large volume of ice water in a secondary container within the fume hood.[15] This should be a last resort as it can be violent.

Causality and Prevention: This situation arises from a mismatch between heat generation and removal. To prevent it:

  • Controlled Addition: Use a syringe pump for the dropwise addition of the nitrating agent. This provides precise control over the reaction rate.

  • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate localized hot spots and ensure uniform temperature throughout the mixture.

  • Adequate Cooling: Use a cooling bath with a large thermal mass (e.g., a large ice/water or dry ice/acetone bath) and ensure the reaction flask is sufficiently immersed.

  • Pre-cooling: Cool the pyrazole solution to the target temperature before starting the addition of the nitrating agent.

Problem 2: Low Yield or Incomplete Reaction

Q: My reaction seems to have stalled, and a TLC analysis shows a lot of starting material remaining. Is this related to temperature?

A: Yes, temperature control is a balancing act. While excessive heat is dangerous, insufficient temperature can lead to a slow or stalled reaction, resulting in low yields.

Causality and Optimization:

  • Activation Energy: Every reaction needs a certain amount of energy (activation energy) to proceed. If the temperature is too low, the reaction kinetics will be extremely slow.

  • Reagent Ratio: An optimized one-pot, two-step method for synthesizing 4-nitropyrazole found that the ideal temperature was 50°C.[7] Significantly lower temperatures would likely result in incomplete conversion.

  • Nitrating Agent Strength: The concentration of the nitronium ion is highly dependent on the reaction medium and temperature. In some systems, higher temperatures are required to generate a sufficient concentration of the active electrophile.[7]

Troubleshooting Steps:

  • Verify Temperature: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature.

  • Gradual Warming: If the reaction is stable and well-controlled at a low temperature, you can try to slowly and carefully raise the temperature by a few degrees to see if the reaction proceeds. Monitor the temperature closely for any signs of an uncontrolled exotherm.

  • Check Stoichiometry: Ensure the molar ratio of the nitrating agent to the pyrazole is correct. A common ratio is 1.5:1 for fuming nitric acid to pyrazole.[7]

Problem 3: Formation of Side Products (Di-nitration, Oxidation)

Q: I've isolated my product, but NMR analysis shows significant impurities, possibly a di-nitrated species. How can I improve selectivity?

A: Side product formation is often a direct consequence of the reaction conditions, especially temperature and the potency of the nitrating agent.

Causality and Mitigation:

  • Over-nitration: The first nitro group deactivates the pyrazole ring, but under harsh conditions (high temperature, strong nitrating agents), a second nitro group can be added, leading to di-nitro or even tri-nitro pyrazoles.[16]

  • Regioselectivity: Different nitrating agents can favor different positions. For example, nitration of 1,3-diphenylpyrazole with nitric acid in sulfuric acid yields di(p-nitrophenyl) compounds, while using nitric acid in acetic anhydride results in 4-nitro-1-p-nitrophenyl products, demonstrating a change in regioselectivity based on the nitrating system.[8]

  • Oxidation: Strong, hot nitrating mixtures can oxidize sensitive functional groups on your substrate, leading to degradation and a complex mixture of byproducts.

Strategies for Improved Selectivity:

  • Maintain Low Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is the best way to minimize over-nitration.

  • Choose a Milder Reagent: If your substrate is highly activated, consider switching from a strong HNO₃/H₂SO₄ mixture to a milder system like acetyl nitrate.[17]

  • Control Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents) to reduce the chance of multiple nitrations.

Section 3: Detailed Experimental Protocol for Safe Nitration

This section provides a self-validating protocol for the C4-nitration of a generic pyrazole, incorporating best practices for thermal management.

Dot Diagram: Safe Pyrazole Nitration Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_addition 3. Controlled Addition cluster_workup 4. Quench & Isolation prep_ppe Don PPE: Lab Coat, Goggles, Face Shield, Acid Gloves prep_fume Work in a Certified Chemical Fume Hood prep_reagents Prepare Reagents: - Pyrazole in H₂SO₄ - Nitrating Mixture (HNO₃/H₂SO₄) setup_flask Assemble Flask with: - Mechanical Stirrer - Thermometer - Addition Funnel prep_reagents->setup_flask setup_cooling Place Flask in Cooling Bath (e.g., Ice/Water) setup_cool_sol Cool Pyrazole/H₂SO₄ Solution to 0-5 °C add_nitro Add Nitrating Mixture DROPWISE via Funnel setup_cool_sol->add_nitro monitor_temp MAINTAIN Internal Temp Below 10 °C add_nitro->monitor_temp quench Slowly Pour Reaction Mixture onto Crushed Ice monitor_temp->quench filter Collect Precipitate by Vacuum Filtration wash Wash Solid with Cold Water Until Filtrate is Neutral

Caption: General experimental workflow for safe pyrazole nitration.

Step-by-Step Methodology

Objective: To perform a controlled nitration of pyrazole to 4-nitropyrazole.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice / Deionized Water

  • Personal Protective Equipment (acid-resistant gloves, safety goggles, face shield, lab coat)[2][5]

Procedure:

  • Preparation (in Fume Hood):

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (5.1 equivalents).

    • Cool the flask in an ice/water bath.

    • Slowly add pyrazole (1.0 equivalent) to the cold sulfuric acid while stirring. Allow the mixture to stir for 30 minutes to ensure the formation of the pyrazole sulfate salt.[7]

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (20% SO₃, 3.0 equivalents) in an ice bath. Caution: This mixing is highly exothermic.

  • Controlled Nitration:

    • Ensure the pyrazole sulfate solution is cooled to between 0-5 °C.

    • Slowly, add the pre-chilled nitrating mixture dropwise from the addition funnel to the pyrazole solution over a period of 1-2 hours.

    • Crucial Control Point: Carefully monitor the internal reaction temperature. The rate of addition must be controlled to maintain the temperature below 10 °C at all times. If the temperature approaches 10 °C, pause the addition until it cools down.

  • Reaction Completion:

    • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 50 °C) for 1.5 hours to ensure complete conversion, as optimized in some procedures.[7] Monitor for any delayed exotherm.

  • Quenching and Isolation:

    • Prepare a large beaker containing a slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).

    • Very slowly and carefully, pour the completed reaction mixture onto the stirred ice slurry. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[15]

  • Drying and Purification:

    • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent if necessary.

References
  • Vertex AI Search. (2024). Nitration reaction safety.
  • National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • University of Wisconsin-Madison. (n.d.). NITRIC ACID SAFETY.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (1997). N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin.
  • Semantic Scholar. (n.d.). Manipulating nitration and stabilization to achieve high energy.
  • Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?.
  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • ResearchGate. (2023). (PDF) Manipulating nitration and stabilization to achieve high energy.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • SlideShare. (n.d.). Pyrazole.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
  • ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles.
  • Scilit. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES.
  • Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES.
  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

Sources

Technical Support Center: Accelerating Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you reduce reaction times and optimize your pyrazole synthesis protocols. Pyrazoles are a cornerstone in medicinal chemistry, and efficient synthesis is key to accelerating discovery.[1] This resource offers field-proven insights and evidence-based solutions to common challenges.

Troubleshooting Guide: Overcoming Kinetic Barriers

This section addresses specific issues that can lead to prolonged reaction times in pyrazole synthesis.

Issue 1: Slow or Incomplete Reactions

Question: My pyrazole synthesis is taking hours, or even days, to reach completion under conventional heating. What are the primary factors I should investigate to accelerate the reaction?

Answer: Sluggish reaction rates are a common hurdle. The root cause often lies in insufficient energy input, suboptimal reaction conditions, or inherent limitations of the chosen synthetic route. Here’s a systematic approach to troubleshooting:

  • Energy Input Evaluation: Conventional heating relies on thermal conduction, which can be slow and inefficient. Consider alternative energy sources that provide rapid and uniform heating.

    • Microwave Irradiation: This is often the most effective method for drastically reducing reaction times, frequently from hours to minutes.[2] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that can significantly accelerate reaction rates.[2]

    • Ultrasound Sonication: Ultrasound can also enhance reaction rates by creating acoustic cavitation, which leads to localized high temperatures and pressures, improving mass transfer and accelerating the reaction.[3][4]

  • Catalyst Optimization: The choice of catalyst is critical.

    • Acid/Base Catalysis: Many pyrazole syntheses, like the classic Knorr synthesis, are catalyzed by acids.[5] If you are using a weak acid, consider switching to a stronger one or optimizing the catalyst loading. Conversely, some reactions may benefit from a basic catalyst.[6]

    • Transition Metal Catalysis: For certain cycloaddition strategies, transition metal catalysts (e.g., copper, silver, palladium) can offer remarkable rate enhancements and high regioselectivity, even at room temperature.[7][8] For instance, silver triflate (AgOTf) has been shown to catalyze the rapid synthesis of 3-CF3-pyrazoles within an hour at room temperature.[7]

    • Nanocatalysts: Nano-ZnO, for example, has been used as an efficient and environmentally friendly catalyst for pyrazole synthesis, offering high yields and short reaction times.[7][8]

  • Solvent Selection: The solvent plays a crucial role in reactant solubility and, in the case of microwave synthesis, in absorbing energy.

    • Polar Solvents for Microwave Synthesis: For microwave-assisted reactions, polar solvents like ethanol, acetic acid, and DMF are effective at absorbing microwave energy and heating the reaction mixture.[2]

    • Solvent-Free Conditions: In some cases, reactions can be run neat (solvent-free), which is a greener approach and can be highly efficient under microwave irradiation.[9][10]

  • Reagent Concentration: Ensure that the concentrations of your reactants are optimal. In some cases, particularly for multicomponent reactions, adjusting the stoichiometry can improve reaction kinetics.

Issue 2: Low Yields in Rapid Synthesis Protocols

Question: I've switched to a microwave-assisted protocol to save time, but my yields are disappointingly low. What could be going wrong?

Answer: Low yields in an accelerated synthesis protocol often point to issues with reaction control, side reactions, or product degradation.

  • Temperature and Pressure Control:

    • Overheating: The rapid heating in microwave synthesis can sometimes lead to localized overheating, causing decomposition of reactants or products. Ensure your microwave reactor has accurate temperature and pressure monitoring and control.[2] It is strongly discouraged to use a domestic microwave oven due to the lack of safety features and precise control.[2]

    • Pressure Management: Sealed-vessel microwave synthesis can build up significant pressure. While this can be beneficial for accelerating reactions, excessive pressure can also lead to side reactions.

  • Side Reaction Pathways:

    • Regioisomer Formation: A classic challenge in pyrazole synthesis is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[7][8] While rapid heating can accelerate the desired reaction, it may also promote the formation of the undesired isomer. Careful selection of starting materials and catalysts can help control regioselectivity.[7]

    • Formation of Pyrazoline Intermediates: The initial cyclization often forms a pyrazoline, which then oxidizes to the pyrazole.[11] If the oxidation step is slow or incomplete, you may isolate the pyrazoline as a major byproduct.

  • Work-up and Purification:

    • Product Solubility: Ensure your work-up procedure is optimized for the solubility of your target pyrazole.

    • Purification Method: Column chromatography is a common method for purifying pyrazoles and separating isomers.[12] Recrystallization can also be effective if a suitable solvent system is found.[13] For basic pyrazoles, deactivating the silica gel with triethylamine may be necessary to prevent product loss on the column.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave-assisted synthesis for reducing pyrazole reaction times?

A1: The main benefits of microwave-assisted organic synthesis (MAOS) are significant reductions in reaction time, often from hours to minutes, and frequently higher product yields.[2][15] This is due to the efficient and uniform heating of the reaction mixture. It is also considered a greener chemistry approach due to reduced solvent and energy consumption.[2]

Q2: How does flow chemistry compare to microwave synthesis for accelerating pyrazole production?

A2: Flow chemistry offers several advantages for rapid pyrazole synthesis, including enhanced reaction control, improved safety for hazardous reactions, and easier scalability from the lab to industrial production.[16] While both techniques can dramatically reduce reaction times, flow chemistry is particularly well-suited for continuous production and can offer better control over exothermic reactions.[16][17]

Q3: Can one-pot multicomponent reactions (MCRs) help reduce the overall time for pyrazole synthesis?

A3: Absolutely. One-pot MCRs are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates.[18] This not only saves significant time but also reduces waste and simplifies the overall process.[18][19] Many protocols exist for the one-pot synthesis of pyrazoles, often with high atom economy and operational simplicity.[18]

Q4: What are some common catalysts that can significantly speed up pyrazole synthesis?

A4: A variety of catalysts can be employed. Simple acid catalysts like acetic acid are common.[20] For faster reactions, catalysts like silver triflate (AgOTf) have shown high efficiency.[7][20] Environmentally friendly options include nano-ZnO.[7][8] The choice of catalyst will depend on the specific reaction and desired outcome.

Q5: I am observing the formation of regioisomers. How can I improve the selectivity of my rapid synthesis?

A5: Regioisomer formation is a common challenge.[7] To improve selectivity, consider the following:

  • Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over another.

  • Starting Material Design: Using symmetrical starting materials, if possible, will eliminate the problem of regioisomers.

  • Reaction Conditions: Optimizing the temperature and solvent can sometimes influence the regioselectivity. Consulting the literature for similar substrates is highly recommended.[21]

Data & Protocols

Comparison of Pyrazole Synthesis Methods
MethodTypical Reaction TimeAdvantagesDisadvantagesReferences
Conventional Heating Hours to DaysSimple setupSlow, inefficient heating, potential for side reactions[15]
Microwave-Assisted MinutesDrastic time reduction, higher yields, greenerRequires specialized equipment, potential for overheating[2][22][23]
Ultrasound-Assisted Minutes to HoursReduced reaction times, improved mass transferLess common than microwave, equipment specific[3][4][24]
Flow Chemistry Minutes (residence time)Excellent control, scalable, safe for hazardous reactionsRequires specialized pumps and reactors[16][17][25]
One-Pot Multicomponent VariesHigh efficiency, reduced work-up, greenerOptimization can be complex[18][19][26]
Protocol 1: Microwave-Assisted One-Pot Synthesis of a 4-Arylidenepyrazolone

This protocol is adapted from a solvent-free, microwave-assisted method.[9]

Materials:

  • Ethyl acetoacetate

  • A substituted phenylhydrazine

  • An aromatic aldehyde

  • Microwave reactor with temperature and pressure control

Procedure:

  • In a 50-mL microwave reaction vessel, combine ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid can be triturated with ethyl acetate and collected by suction filtration to afford the desired product.

Note: The optimal power and irradiation time may vary depending on the specific reactants and the microwave reactor used.[9]

Protocol 2: Flow Chemistry Synthesis of 3,5-Disubstituted Pyrazoles

This is a conceptual protocol based on established flow chemistry principles for pyrazole synthesis.[16][17]

System Setup:

  • Two syringe pumps

  • A T-mixer

  • A heated reactor coil (e.g., PFA or stainless steel)

  • A back-pressure regulator

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

    • Solution B: Dissolve the hydrazine derivative in the same solvent.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • The combined stream then enters the heated reactor coil, which is maintained at the optimized reaction temperature (e.g., 120-150°C).

    • The residence time in the reactor is controlled by the total flow rate and the volume of the coil. A typical residence time might be in the range of 5-20 minutes.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected.

  • Work-up and Purification: The collected product stream can then be subjected to standard work-up and purification procedures.

Visualizing Workflows and Concepts

G cluster_0 Troubleshooting Slow Pyrazole Synthesis Slow Reaction Slow Reaction Check Energy Source Check Energy Source Slow Reaction->Check Energy Source Optimize Catalyst Optimize Catalyst Slow Reaction->Optimize Catalyst Evaluate Solvent Evaluate Solvent Slow Reaction->Evaluate Solvent Microwave Microwave Check Energy Source->Microwave Rapid, uniform heating Ultrasound Ultrasound Check Energy Source->Ultrasound Acoustic cavitation Flow Chemistry Flow Chemistry Check Energy Source->Flow Chemistry Precise temp. control Resolution Reaction Accelerated Microwave->Resolution Ultrasound->Resolution Flow Chemistry->Resolution

Caption: A decision tree for troubleshooting slow pyrazole synthesis.

G cluster_1 Generalized Pyrazole Synthesis Workflow Start Starting Materials (e.g., 1,3-Dicarbonyl + Hydrazine) Reaction Reaction Step (Conventional, MW, US, or Flow) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Column Column Chromatography Purification->Column Isomers or liquid product Recrystallization Recrystallization Purification->Recrystallization Solid product End Pure Pyrazole Column->End Recrystallization->End

Caption: A generalized workflow for pyrazole synthesis and purification.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (2003). ACS Publications. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. Retrieved from [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Scale-up in microwave-accelerated organic synthesis. PubMed. Retrieved from [Link]

  • The Scale-Up of Microwave-Assisted Organic Synthesis. (2005). SciSpace. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. SlidePlayer. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). MDPI. Retrieved from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. Retrieved from [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis. Retrieved from [Link]

  • Scale-Up of Microwave-Assisted Organic Synthesis. ResearchGate. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. bepls. Retrieved from [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Retrieved from [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]

  • Reaction Chemistry & Engineering. Spiral. Retrieved from [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Retrieved from [Link]

  • Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). Thieme Chemistry. Retrieved from [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

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Validation & Comparative

A Predictive Guide to the ¹³C NMR Spectrum of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate incorporates key functional groups: a nitro group, which is a strong electron-withdrawing group, and two methyl ester functionalities. Understanding the influence of these substituents on the electronic environment of the pyrazole core is paramount for predicting its reactivity and interactions. ¹³C NMR spectroscopy is an indispensable tool for probing this electronic environment and confirming the regiochemistry of substitution.

Predicting the ¹³C NMR Spectrum: A Comparative Approach

The predicted ¹³C NMR spectrum of this compound is based on the analysis of substituent effects observed in analogous compounds. By examining the known ¹³C NMR data of 4-nitropyrazole, dimethyl pyrazole-3,5-dicarboxylate, and other substituted pyrazoles, we can estimate the chemical shifts for each carbon atom in our target molecule.

Analysis of Substituent Effects:
  • The Pyrazole Ring (C3, C4, and C5): In unsubstituted pyrazole, the C3/C5 and C4 carbons appear at approximately 134.6 ppm and 105.9 ppm, respectively.

    • Nitro Group at C4: The potent electron-withdrawing nitro group is expected to significantly deshield the C4 carbon, shifting its resonance downfield. In 4-nitropyrazole, the C4 carbon is found at a significantly downfield position.[1][2] This effect is primarily due to the resonance withdrawal of electron density from the pyrazole ring.

    • Methyl Ester Groups at C3 and C5: Ester groups are also electron-withdrawing, which will deshield the C3 and C5 carbons. The carbonyl carbons of the ester groups will themselves appear in the typical ester carbonyl region. A study of 100 pyrazole derivatives reported shielding data for various substituents, including ethoxycarbonyl groups, providing a basis for our prediction.[3]

  • The Carbonyl Carbons (C=O): The carbonyl carbons of the methyl ester groups are expected to resonate in the typical range for ester carbonyls, generally between 160-185 ppm.[4][5] The electronic environment of the pyrazole ring will influence their exact position.

  • The Methyl Carbons (-OCH₃): The methyl carbons of the ester groups are anticipated to appear in the typical range for methoxy groups, generally around 50-60 ppm.[5]

Predicted ¹³C NMR Chemical Shifts

Based on the comparative analysis of literature data and the use of online prediction tools, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3 & C5~140 - 150Deshielded by the directly attached electron-withdrawing methyl ester groups and the overall electron-deficient nature of the ring. Due to the symmetry of the molecule (in the absence of N-H tautomerism effects), these carbons are expected to be chemically equivalent.
C4~135 - 145Strongly deshielded by the electron-withdrawing nitro group.
C=O~160 - 170Typical chemical shift range for ester carbonyl carbons.
-OCH₃~50 - 55Typical chemical shift range for methyl ester carbons.

Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement. The values presented here are estimates for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Visualizing the Predicted Assignments

The following diagram illustrates the structure of this compound with the predicted ¹³C NMR chemical shift ranges for each carbon atom.

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol for ¹³C NMR Acquisition

For researchers synthesizing this or similar compounds, the following is a standard protocol for acquiring a high-quality ¹³C NMR spectrum.

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) should be sufficient to cover all expected signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Workflow for Interpretation of a Novel Pyrazole Derivative

The following workflow provides a logical approach to interpreting the ¹³C NMR spectrum of a newly synthesized pyrazole derivative.

G start Obtain High-Quality ¹³C NMR Spectrum count_signals Count the Number of Unique Carbon Signals start->count_signals compare_formula Compare with Molecular Formula count_signals->compare_formula predict_shifts Predict Chemical Shifts Based on Substituents compare_formula->predict_shifts assign_quaternary Identify Quaternary Carbons (e.g., C3, C4, C5, C=O) predict_shifts->assign_quaternary assign_ch Identify Protonated Carbons (e.g., via DEPT or HSQC) assign_quaternary->assign_ch compare_literature Compare Assignments with Structurally Similar Compounds assign_ch->compare_literature confirm_structure Confirm Proposed Structure compare_literature->confirm_structure

Caption: Step-by-step workflow for ¹³C NMR spectral interpretation of novel pyrazoles.

Conclusion and Future Outlook

This guide provides a comprehensive, predictive interpretation of the ¹³C NMR spectrum for this compound based on established principles of NMR spectroscopy and comparative data from related structures. While computational prediction offers a valuable starting point, the ultimate confirmation of these assignments will rely on the experimental acquisition and analysis of the spectrum for this specific molecule. The methodologies and comparative data presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds, facilitating more efficient and accurate structural elucidation in the field of drug discovery and development.

References

A Comparative Guide to the Spectroscopic Characterization of Dimethyl 4-Nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate, a molecule featuring a trifecta of key functional groups, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its characterization, with a primary focus on Fourier-Transform Infrared (FT-IR) spectroscopy, benchmarked against other pivotal analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting and interpreting data from various spectroscopic methods for this class of compounds.

The Central Role of FT-IR Spectroscopy: A Predictive Analysis

The vibrational modes of a molecule, observed as absorption bands in an FT-IR spectrum, are dictated by the specific bonds and functional groups present. For our target molecule, we anticipate a complex yet interpretable spectrum with distinct regions corresponding to each structural component.

Predicted FT-IR Spectral Features of this compound
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Supporting Evidence and Rationale
Pyrazole Ring N-H Stretch3100 - 3180MediumThe N-H stretching vibration in pyrazoles typically appears in this region.[1] The exact position can be influenced by hydrogen bonding.
C-H Stretch3000 - 3100MediumAromatic C-H stretching vibrations are expected in this range.[2]
C=N Stretch1550 - 1610Medium to StrongThe C=N stretching of the pyrazole ring is a characteristic absorption.[2]
C=C Stretch1430 - 1620MediumAromatic C=C stretching vibrations will be present.[2]
Ring Deformation600 - 1000Medium to WeakIn-plane and out-of-plane bending of the pyrazole ring.
Nitro Group Asymmetric NO₂ Stretch1500 - 1550StrongAromatic nitro compounds exhibit a strong, characteristic asymmetric stretching band in this region.[3][4]
Symmetric NO₂ Stretch1320 - 1360StrongThe symmetric stretching of the nitro group is another intense and readily identifiable peak.[3][4]
C-N Stretch835 - 890MediumThe stretching vibration of the bond connecting the nitro group to the pyrazole ring.[3]
Dimethyl Dicarboxylate C=O Stretch (Ester)1725 - 1750StrongThe carbonyl stretch of the ester functional groups is expected to be a very strong and sharp peak.[5][6]
C-O Stretch (Ester)1000 - 1300StrongEsters show two C-O stretching bands, one for the C-O-C part and another for the O-C=O part.[6]
C-H Stretch (Methyl)2850 - 3000MediumSymmetric and asymmetric stretching of the methyl groups.

This predictive table underscores the diagnostic power of FT-IR. The presence of strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ would be a clear indication of the nitro group, while a very intense peak in the 1730-1750 cm⁻¹ range would confirm the presence of the ester carbonyls. The N-H stretch of the pyrazole ring provides another key data point.

A Comparative Analysis of Analytical Techniques

While FT-IR provides a rapid and valuable fingerprint of the molecule, a comprehensive characterization necessitates the use of complementary techniques. Each method offers unique insights into the molecular structure, and their combined application provides a self-validating system of analysis.

G

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7][8] For this compound, both ¹H and ¹³C NMR would be indispensable.

  • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. One would expect to see a signal for the N-H proton of the pyrazole ring (its chemical shift would be solvent-dependent), and a singlet for the six equivalent protons of the two methyl ester groups.

  • ¹³C NMR: Would reveal the number of unique carbon atoms. Signals for the two equivalent ester carbonyl carbons, the two equivalent methyl carbons, and the carbons of the pyrazole ring would be expected. The carbon bearing the nitro group would likely show a characteristic chemical shift.

Comparison with FT-IR: While FT-IR identifies functional groups, NMR establishes the atomic connectivity, making them highly complementary. NMR can distinguish between isomers, which can be challenging for FT-IR alone.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecular formula and fragmentation patterns.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Would reveal characteristic fragmentation patterns, such as the loss of the nitro group (NO₂) or the methoxy group (OCH₃) from the ester.[10][11][12]

Comparison with FT-IR: MS provides the molecular weight, a fundamental piece of information that FT-IR cannot. The fragmentation pattern in MS can corroborate the functional groups identified by FT-IR.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[8] The pyrazole ring and the nitroaromatic system are chromophores that will absorb in the UV-Vis region. The absorption maxima can be influenced by the solvent polarity.[13][14][15]

Comparison with FT-IR: UV-Vis spectroscopy probes the electronic structure, whereas FT-IR probes the vibrational structure. They provide fundamentally different but complementary information.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.[1][3][16] This technique is considered the gold standard for structural determination.

Comparison with FT-IR: X-ray crystallography provides a static picture of the molecule in the solid state, while FT-IR provides information about the dynamic vibrations of the bonds. FT-IR can be used for both solid and solution-state analysis, whereas single-crystal X-ray crystallography is limited to the solid state.

Experimental Protocols

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

G

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of a multi-functionalized molecule like this compound is best achieved through an integrated analytical approach. While FT-IR spectroscopy offers a rapid and cost-effective method for identifying key functional groups, its true power is realized when used in concert with other techniques. NMR spectroscopy provides the crucial atomic connectivity, mass spectrometry confirms the molecular weight and formula, UV-Vis spectroscopy probes the electronic structure, and X-ray crystallography, when applicable, delivers the definitive three-dimensional structure. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize novel compounds, accelerating the pace of discovery in drug development and materials science.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Organic Chemistry Tutor. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • How can I distinguish Ester bond from -COOH in FT-IR? ResearchGate. Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. Available at: [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal. Available at: [Link]

  • UV–Vis spectrum of compound 3c. ResearchGate. Available at: [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at: [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular structure elucidation, with fragmentation patterns serving as a veritable molecular fingerprint. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate , a substituted nitroaromatic pyrazole. By dissecting its fragmentation pathways, we offer a comparative framework for understanding the behavior of complex heterocyclic compounds under mass spectrometric analysis. This document will delve into the characteristic fragmentation of its constituent functional groups—the nitro group, the pyrazole core, and the dimethyl dicarboxylate substituents—supported by experimental data to provide a comprehensive reference for scientists in the field.

The Subject Molecule: Structure and Ionization

This compound (C₇H₇N₃O₆) is a heterocyclic compound with a molecular weight of 229.15 g/mol [1]. Its structure features a central pyrazole ring substituted with a nitro group at the 4-position and two methyl ester groups at the 3- and 5-positions.

Caption: Structure of this compound.

Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This process imparts significant internal energy to the ion, causing it to undergo a series of predictable bond cleavages, or fragmentations.

The Fragmentation Cascade: A Detailed Analysis

The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a complex fragmentation pattern, from which we can deduce the primary fragmentation pathways.

Key Fragmentation Pathways

The fragmentation of this compound is driven by the interplay of its functional groups. The nitro group, the ester moieties, and the pyrazole ring all contribute to the observed spectrum.

A proposed fragmentation pathway is illustrated below:

G M [M]⁺• m/z 229 F1 [M - OCH₃]⁺ m/z 198 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z 183 M->F2 - •NO₂ F3 [F1 - NO₂]⁺ m/z 152 F1->F3 - •NO₂ F4 [F2 - OCH₃]⁺ m/z 152 F2->F4 - •OCH₃ F5 [F2 - CO]⁺• m/z 155 F2->F5 - CO F6 [F3 - CO]⁺ m/z 124 F3->F6 - CO F7 [F4 - CO]⁺ m/z 124 F4->F7 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

The mass spectrum of this compound is characterized by several key fragments:

m/z Proposed Fragment Interpretation
229[M]⁺•Molecular ion
198[M - OCH₃]⁺Loss of a methoxy radical from one of the ester groups. This is a common fragmentation pathway for methyl esters[2][3].
183[M - NO₂]⁺Loss of a nitro radical, a characteristic fragmentation of nitroaromatic compounds.
152[M - OCH₃ - NO₂]⁺Sequential loss of a methoxy radical and a nitro radical. This ion can be formed from either the m/z 198 or m/z 183 fragment.
155[M - NO₂ - CO]⁺•Loss of a nitro radical followed by the elimination of a neutral carbon monoxide molecule from an ester group.
124[M - OCH₃ - NO₂ - CO]⁺Further fragmentation of the m/z 152 ion through the loss of carbon monoxide.

Comparative Fragmentation Analysis

To better understand the fragmentation of this compound, it is instructive to compare its behavior to that of related compounds.

  • Nitroaromatic Compounds: The loss of the nitro group (NO₂) is a hallmark of nitroaromatic compounds in mass spectrometry[4]. This is clearly observed in the spectrum of the title compound with the fragment at m/z 183.

  • Pyrazole Derivatives: The fragmentation of the pyrazole ring itself is highly dependent on its substituents[5]. In this case, the presence of the electron-withdrawing nitro and ester groups influences the stability of the ring and directs the fragmentation pathways.

  • Methyl Esters: The loss of the methoxy radical (•OCH₃) to form an acylium ion is a dominant fragmentation pathway for methyl esters[2][3]. The presence of the m/z 198 peak is a strong indicator of this process.

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound by GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: A typical workflow for GC-MS analysis.

Conclusion

The fragmentation of this compound under electron ionization mass spectrometry is a complex process governed by the characteristic behaviors of its nitro, pyrazole, and dimethyl dicarboxylate functionalities. The primary fragmentation pathways involve the loss of a methoxy radical from an ester group and the loss of a nitro radical from the pyrazole ring, followed by subsequent decarbonylation. Understanding these fragmentation patterns is crucial for the structural elucidation and confident identification of this and related heterocyclic compounds in various scientific applications. The data and analysis presented in this guide provide a valuable resource for researchers working with these classes of molecules.

References

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved January 6, 2026, from [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the American Society for Mass Spectrometry, 4(11), 867-873.
  • Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Spectral Database for Organic Compounds, SDBS. (n.d.). 4-Nitro-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester. Retrieved January 6, 2026, from [Link]

  • The Sceptical Chymist. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

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A Comparative Guide to Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate and its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate with other key nitropyrazole derivatives. We will explore their synthesis, physicochemical properties, and potential applications, supported by experimental data and protocols, to assist researchers in selecting the optimal building blocks for their specific needs in medicinal chemistry and materials science.

Introduction: The Versatility of the Nitropyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in therapeutic agent development and materials science.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The introduction of a nitro group (–NO₂) onto the pyrazole ring dramatically alters its electronic properties and reactivity, opening new avenues for chemical functionalization and application. These nitropyrazole derivatives are not only pivotal intermediates in the synthesis of pharmaceuticals but are also explored as energetic materials due to their high nitrogen content and heat of formation.[6][7]

This guide focuses on This compound , a highly functionalized derivative, and compares it with other significant nitropyrazoles. By understanding the distinct characteristics imparted by different substitution patterns, researchers can make informed decisions in designing novel compounds with tailored properties.

In Focus: this compound

This compound is a versatile chemical scaffold featuring a central pyrazole core functionalized with a C4-nitro group and two ester groups at the C3 and C5 positions. This trifunctional arrangement makes it a highly valuable building block for creating complex molecular architectures.

Chemical Structure:

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves a two-step process: the creation of the pyrazole dicarboxylic acid core, followed by nitration and esterification.

Synthesis Pathway Rationale: The parent 1H-pyrazole-3,5-dicarboxylic acid can be synthesized and subsequently nitrated. The electron-withdrawing nature of the two carboxylic acid groups deactivates the pyrazole ring, requiring strong nitrating conditions, such as a mixture of fuming nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic substitution at the C4 position. Following nitration, the dicarboxylic acid is esterified, often using thionyl chloride in methanol, to yield the final dimethyl ester product.[8]

Physicochemical Data:

PropertyValueSource
CAS Number 59694-23-4[9]
Molecular Formula C₇H₇N₃O₆[8]
Molecular Weight 229.15 g/mol [8]
Appearance Solid (Typical)N/A
Key Functional Groups Nitro, two carboxylic esters[8]
Reactivity and Application Potential

The unique arrangement of functional groups dictates its reactivity:

  • Ester Groups: The two methyl ester groups are susceptible to hydrolysis to reform the dicarboxylic acid or can be converted to amides, hydrazides, or other derivatives, providing handles for library synthesis.

  • Nitro Group: The nitro group can be reduced to an amino group, a crucial functional group for introducing further diversity and a common step in the synthesis of biologically active molecules.

  • Pyrazole N-H: The proton on the ring nitrogen can be substituted, allowing for the introduction of various alkyl or aryl groups, which can significantly modulate the compound's biological activity and physical properties.[10]

This multi-functional nature makes this compound an excellent starting material for:

  • Medicinal Chemistry: As a scaffold for designing novel inhibitors, anti-inflammatory agents, or anticancer drugs.[8][11] The pyrazole core is a known privileged structure in pharmacology.

  • Materials Science: The parent dicarboxylic acid can act as an organic linker to construct metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.[8]

Comparative Analysis of Nitropyrazole Derivatives

To fully appreciate the utility of this compound, it is essential to compare it with other nitropyrazole derivatives. The position and number of nitro groups, as well as the presence of other substituents, profoundly influence the compound's properties.

G cluster_core Core Compound cluster_analogs Comparative Derivatives This compound This compound 4-Nitropyrazole 4-Nitropyrazole This compound->4-Nitropyrazole - 2x COOCH₃ + H 3,5-Dimethyl-4-nitropyrazole 3,5-Dimethyl-4-nitropyrazole This compound->3,5-Dimethyl-4-nitropyrazole - 2x COOCH₃ + 2x CH₃ 3,4-Dinitropyrazole 3,4-Dinitropyrazole 4-Nitropyrazole->3,4-Dinitropyrazole + NO₂ at C3 1-Methyl-3,4,5-trinitropyrazole 1-Methyl-3,4,5-trinitropyrazole 3,4-Dinitropyrazole->1-Methyl-3,4,5-trinitropyrazole + NO₂ at C5 + CH₃ at N1

Comparison Table of Physicochemical and Energetic Properties

The following table summarizes key data for selected nitropyrazole derivatives, highlighting the structural impact on their properties.

CompoundStructureMol. FormulaM.p. (°C)Density (g·cm⁻³)Key Applications
4-Nitropyrazole (4-NP) C₃H₃N₃O₂163–1651.52Intermediate for energetic materials and pharmaceuticals.[6]
3-Nitropyrazole (3-NP) C₃H₃N₃O₂174–1751.57Intermediate for energetic materials.[6]
3,5-Dimethyl-4-nitropyrazole C₅H₇N₃O₂141.13 (MW)N/AN/ASynthetic intermediate.[12][13]
3,4-Dinitropyrazole (3,4-DNP) C₃H₂N₄O₄N/AN/APrecursor for thermally stable energetic materials.[10][14]
This compound C₇H₇N₃O₆N/AN/AVersatile scaffold for medicinal chemistry and MOFs.[8]

Data not always available (N/A) in the searched literature.

Discussion of Comparative Performance
  • Simple Mononitropyrazoles (3-NP and 4-NP): These are the foundational structures. 4-NP can be synthesized via the rearrangement of N-nitropyrazole in sulfuric acid.[6] While they have some energetic properties, they are primarily used as intermediates for more complex, higher-performing materials.[6] Their reactivity is dominated by the single nitro group and the unsubstituted ring positions.

  • Alkyl-Substituted Nitropyrazoles (3,5-Dimethyl-4-nitropyrazole): The addition of electron-donating methyl groups at the C3 and C5 positions can influence the electron density of the pyrazole ring. The synthesis often starts from 3,5-dimethylpyrazole, which is readily available from the condensation of acetylacetone and hydrazine.[15] Nitration then occurs at the C4 position.[12]

  • Polynitropyrazoles (3,4-DNP): Increasing the number of nitro groups significantly enhances the energetic properties (density, detonation performance) of the molecule.[6][14] These compounds are of great interest in the field of high-energy density materials (HEDMs).[7][16] However, the increased number of electron-withdrawing nitro groups makes the ring more electron-deficient and can increase sensitivity.[16]

  • This compound: Compared to the others, this compound is less focused on energetic applications and more on its utility as a synthetic building block. The ester functionalities provide crucial reaction sites for building larger, more complex molecules for pharmaceutical screening, a feature absent in simple nitropyrazoles.[8] Its synthesis is more complex, reflecting its specialized role as a versatile scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as examples of common synthetic procedures in nitropyrazole chemistry.

General Protocol for the Synthesis of 4-Nitropyrazole (4-NP)

Causality: This protocol utilizes the acid-catalyzed rearrangement of N-nitropyrazole. The strong acid (sulfuric acid) facilitates the migration of the nitro group from the nitrogen to the C4 position of the pyrazole ring.[6]

G Start Pyrazole Step1 React with Nitrating Agent (e.g., HNO₃/Ac₂O) to form N-Nitropyrazole Start->Step1 Step2 Introduce Sulfuric Acid (H₂SO₄) at Room Temp. Step1->Step2 Step3 Rearrangement Reaction Step2->Step3 Step4 Work-up and Purification (e.g., Neutralization, Extraction) Step3->Step4 End 4-Nitropyrazole Step4->End

Procedure:

  • N-Nitration: Prepare N-nitropyrazole by reacting pyrazole with a suitable nitrating agent, such as nitric acid in acetic anhydride, under controlled temperature conditions.

  • Rearrangement: Dissolve the obtained N-nitropyrazole in concentrated sulfuric acid at room temperature.[6]

  • Reaction Monitoring: Stir the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitropyrazole.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The data should be consistent with literature values.[6]

General Protocol for C-Nitration: Synthesis of 3,5-Dimethyl-4-nitropyrazole

Causality: This protocol demonstrates the direct electrophilic nitration of an activated pyrazole ring. The starting material, 3,5-dimethylpyrazole, is more electron-rich than pyrazole itself, allowing for direct nitration at the C4 position using a strong nitrating agent.[12]

Procedure:

  • Dissolution: Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (THF, 10 mL).[12]

  • Catalyst Addition: Add a suitable catalyst, such as Faujasite, to the solution.[12]

  • Nitration: Slowly add concentrated nitric acid (d 1.52 g/cm³, 10 mL) to the mixture.[12]

  • Reaction: Stir the reaction mixture at room temperature for the required time until completion (monitored by TLC).

  • Catalyst Removal: Filter the mixture to recover the catalyst.

  • Extraction: Extract the filtrate repeatedly with dichloromethane.

  • Isolation: Combine the organic phases and remove the solvent under vacuum to yield the crude 3,5-dimethyl-4-nitropyrazole.

  • Purification & Validation: Purify the product via column chromatography or recrystallization and validate its structure and purity through spectroscopic methods and melting point determination.

Conclusion

This compound stands out as a uniquely versatile building block in the broader family of nitropyrazole derivatives. While simple nitropyrazoles like 4-NP and polynitro compounds like 3,4-DNP are primarily valued for their energetic properties or as basic intermediates, the dicarboxylate derivative offers multiple, distinct points for chemical modification.[6][8][14] This makes it an exceptionally valuable scaffold for generating libraries of complex molecules for drug discovery and for designing sophisticated organic linkers for materials science.[8] The choice between these derivatives ultimately depends on the researcher's end goal: energetic performance versus synthetic versatility. This guide has provided the foundational data and protocols to aid in that critical selection process.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link][6]

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A Comparative Guide to the Reactivity of 4-Nitropyrazoles versus 3-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitropyrazole Isomers in Chemical Synthesis

Nitropyrazoles are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their applications span from pharmaceuticals and agrochemicals to, most notably, the field of energetic materials. The position of the nitro group on the pyrazole ring profoundly influences the molecule's electronic properties, stability, and, consequently, its chemical reactivity. Understanding the nuanced differences in reactivity between isomers, such as 4-nitropyrazole and 3-nitropyrazole, is paramount for designing efficient synthetic routes and for the targeted development of novel compounds with desired functionalities. This guide provides an in-depth, objective comparison of the reactivity of these two key isomers, supported by experimental evidence and mechanistic insights.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In nitropyrazoles, the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. However, its position at C4 versus C3 leads to significant differences in reactivity.

Theoretical Underpinnings: Electronic and Steric Influences

The reactivity of nitropyrazoles in SNAr reactions is governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack. The nitro group stabilizes this negatively charged intermediate through its resonance and inductive effects.

  • 4-Nitropyrazole : The nitro group at the C4 position effectively withdraws electron density from the entire ring, facilitating nucleophilic attack at positions C3 and C5.

  • 3-Nitropyrazole : A nitro group at the C3 position strongly deactivates the adjacent C4 position towards nucleophilic attack and has a less pronounced activating effect on the C5 position compared to the activation provided by a C4-nitro group.

Studies on more complex nitropyrazole systems provide valuable insights. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3 position[1]. In 3,4,5-trinitropyrazole, the nitro group at C4 is preferentially substituted in the N-unsubstituted form, while the C5-nitro group is more labile in N-methylated derivatives[2]. Furthermore, a comparative study on isomeric 1-methyl-3-nitro- and 1-methyl-5-nitropyrazole-4-carbonitriles revealed that the nitro group in position 5 is significantly more reactive towards nucleophiles than the one in position 3.

Experimental Data Summary: Nucleophilic Aromatic Substitution
ReactantNucleophileProduct(s)Reaction ConditionsYieldReference
1-Methyl-5-nitro-pyrazole-4-carbonitrileThiophenol, K2CO31-Methyl-5-(phenylthio)pyrazole-4-carbonitrileDMF, 20°C, 1h95%Dalinger et al.
1-Methyl-3-nitro-pyrazole-4-carbonitrileThiophenol, K2CO31-Methyl-3-(phenylthio)pyrazole-4-carbonitrileDMF, 20°C, 24h90%Dalinger et al.
3,4-DinitropyrazoleHydrazine3-Hydrazino-4-nitropyrazoleWater, 20°C85%Sheremetev et al.
3,4,5-TrinitropyrazoleAmmonia4-Amino-3,5-dinitropyrazoleWater, 20°C92%Dalinger et al.

This table is a compilation of data from related systems to infer the relative reactivity of 3- and 4-nitropyrazoles, as direct comparative studies on the parent compounds are scarce in the literature.

Experimental Protocol: Comparative Nucleophilic Substitution with Methoxide

This protocol is designed to qualitatively compare the reactivity of 3-nitropyrazole and 4-nitropyrazole towards a common nucleophile.

  • Preparation of Reactants : Prepare 0.1 M solutions of 3-nitropyrazole and 4-nitropyrazole in anhydrous methanol. Prepare a 0.5 M solution of sodium methoxide in methanol.

  • Reaction Setup : In two separate flasks, place equal volumes of the 3-nitropyrazole and 4-nitropyrazole solutions.

  • Initiation of Reaction : At room temperature, add an equimolar amount of the sodium methoxide solution to each flask simultaneously while stirring.

  • Monitoring the Reaction : Monitor the progress of the reactions over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis : Compare the rate of consumption of the starting materials and the formation of products to determine the relative reactivity. It is anticipated that 4-nitropyrazole will react faster than 3-nitropyrazole.

Electrophilic Aromatic Substitution: The Directing Influence of the Nitro Group

The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as nitration, typically occurs at the C4 position[3]. However, the presence of a strongly deactivating nitro group significantly alters the reactivity and regioselectivity of subsequent electrophilic attacks.

Mechanistic Considerations

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution by reducing its electron density[4][5][6]. This deactivation is more pronounced at the ortho and para positions relative to the nitro group due to resonance effects. Consequently, the nitro group acts as a meta-director in electrophilic aromatic substitution on a benzene ring[7][8].

  • Further Nitration of 4-Nitropyrazole : The nitro group at C4 deactivates the entire ring, particularly positions C3 and C5 (ortho to the nitro group). Therefore, further electrophilic attack is expected to be significantly hindered. If a reaction does occur, it would likely be at the less deactivated N1 or N2 positions, or potentially at C3/C5 under harsh conditions.

  • Further Nitration of 3-Nitropyrazole : The nitro group at C3 deactivates the ring, especially positions C4 (ortho) and N2. The C5 position (meta to the C3 nitro group) would be the most likely site for a subsequent electrophilic attack on the carbon framework, although the overall reactivity will be low. For instance, the nitration of 3-nitropyrazole can lead to the formation of 3,4-dinitropyrazole[9].

Electrophilic_Substitution_Directing_Effects cluster_4NP Electrophilic Attack on 4-Nitropyrazole cluster_3NP Electrophilic Attack on 3-Nitropyrazole 4NP 4-Nitropyrazole 4NP_intermediate Wheland Intermediate (Attack at C3/C5) 4NP->4NP_intermediate E+ attack (Highly Disfavored) 3NP 3-Nitropyrazole 3NP_intermediate_C5 Wheland Intermediate (Attack at C5 - meta) 3NP->3NP_intermediate_C5 E+ attack (Less Disfavored) 3NP_intermediate_C4 Wheland Intermediate (Attack at C4 - ortho) 3NP->3NP_intermediate_C4 E+ attack (Highly Disfavored)

Caption: Directing effects of the nitro group in electrophilic substitution.

Experimental Protocol: Competitive Nitration of a Mixture of 3- and 4-Nitropyrazole

This experiment aims to demonstrate the higher reactivity of 3-nitropyrazole towards further nitration compared to 4-nitropyrazole.

  • Reactant Mixture : Prepare an equimolar mixture of 3-nitropyrazole and 4-nitropyrazole in a suitable solvent like sulfuric acid.

  • Nitrating Agent : Prepare a nitrating mixture of nitric acid and sulfuric acid.

  • Reaction : Slowly add a substoichiometric amount of the nitrating mixture to the pyrazole mixture at a controlled temperature (e.g., 0-10 °C).

  • Quenching and Extraction : After a set reaction time, quench the reaction by pouring it onto ice and then extract the products with an appropriate organic solvent.

  • Analysis : Analyze the product mixture using GC-MS or NMR spectroscopy to determine the relative amounts of dinitropyrazole products formed from each starting isomer. It is expected that the nitration of 3-nitropyrazole to 3,4-dinitropyrazole will be the major pathway observed.

Reduction of the Nitro Group: A Gateway to Aminopyrazoles

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast chemical space for further derivatization. The ease of this reduction can be influenced by the electronic environment of the nitro group.

Comparative Reactivity in Reduction
Common Reduction Protocols

Catalytic hydrogenation is a clean and efficient method for the reduction of nitropyrazoles.

Reducing AgentSubstrateProductReaction ConditionsYieldReference
H2, Pd/C4-Nitropyrazole4-AminopyrazoleEthanol, room temp, 1 atmQuantitativeGeneral Method
H2, Pd/C3-Nitropyrazole3-AminopyrazoleEthanol, room temp, 1 atmQuantitativeGeneral Method
SnCl2, HCl4-Nitropyrazole4-AminopyrazoleEthanol, refluxHighGeneral Method
Fe, NH4Cl3-Nitropyrazole3-AminopyrazoleEthanol/Water, refluxHighGeneral Method
Experimental Workflow: Catalytic Hydrogenation

Reduction_Workflow Start Dissolve Nitropyrazole in Ethanol Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Hydrogenate at 1 atm H2 (Balloon Pressure) Add_Catalyst->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate End Pure Aminopyrazole Evaporate->End

Caption: General workflow for the catalytic hydrogenation of nitropyrazoles.

N-Alkylation and N-Arylation: Regioselectivity as a Key Differentiator

For N-unsubstituted pyrazoles, alkylation or arylation can occur at either of the two ring nitrogen atoms (N1 or N2). The position of the nitro group can influence the regioselectivity of this reaction due to both steric and electronic effects.

Factors Governing Regioselectivity
  • Steric Hindrance : Alkylation generally favors the less sterically hindered nitrogen. In 3-nitropyrazole, the nitro group at C3 presents a significant steric barrier to alkylation at the adjacent N2 position. Therefore, alkylation is expected to predominantly occur at the N1 position. In 4-nitropyrazole, the nitro group is further away from the nitrogen atoms, and thus steric hindrance is less of a deciding factor.

  • Electronic Effects : The electron-withdrawing nitro group reduces the nucleophilicity of the pyrazole ring. The extent of this deactivation at each nitrogen atom will depend on the position of the nitro group. In the case of 3,4-dinitropyrazole, alkylation results in a mixture of 1-alkyl-3,4-dinitropyrazole and 1-alkyl-4,5-dinitropyrazole, indicating that both ring nitrogens are sufficiently nucleophilic and that the electronic influence of the two nitro groups is complex.

Expected Outcomes in N-Alkylation
SubstrateAlkylating AgentExpected Major ProductRationale
3-NitropyrazoleMethyl Iodide1-Methyl-3-nitropyrazoleSteric hindrance from the C3-nitro group disfavors reaction at N2.
4-NitropyrazoleMethyl IodideMixture of 1-Methyl-4-nitropyrazole and 1-Methyl-4-nitropyrazole (as tautomers)Less steric influence from the C4-nitro group, leading to a mixture of products.

A study on the N-alkylation of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan with various nitro substitutions showed that the regioselectivity is highly dependent on the substitution pattern[6].

Conclusion: A Summary of Reactivity Differences

The position of the nitro group on the pyrazole ring is a critical determinant of its chemical reactivity. 4-Nitropyrazoles and 3-nitropyrazoles, while isomers, exhibit distinct behaviors in key chemical transformations.

  • Nucleophilic Aromatic Substitution : The pyrazole ring is generally more activated towards SNAr in 4-nitropyrazoles compared to 3-nitropyrazoles, particularly for the substitution of groups at positions 3 and 5.

  • Electrophilic Aromatic Substitution : Both isomers are deactivated towards further electrophilic attack. However, 3-nitropyrazole is more likely to undergo substitution at the C5 position, whereas 4-nitropyrazole is expected to be extremely unreactive.

  • Reduction of the Nitro Group : Both isomers can be readily reduced to the corresponding aminopyrazoles using standard methods, with no significant differences in reactivity reported.

  • N-Alkylation : 3-Nitropyrazole is expected to show higher regioselectivity in N-alkylation, favoring the N1 position due to steric hindrance from the adjacent nitro group. 4-Nitropyrazole is likely to yield a mixture of N-alkylated products.

These differences, rooted in the fundamental electronic and steric properties of the molecules, provide a powerful tool for chemists to selectively functionalize the pyrazole core and to design synthetic pathways with predictable outcomes.

References

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A Comparative Guide to the Biological Activity of 4-Nitropyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The introduction of a nitro group at the C4 position and carboxylate moieties at the C3 and C5 positions, as seen in the core structure of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid and its esters, offers a unique combination of electronic and steric properties that can be exploited for therapeutic purposes.[1] This guide will delve into the biological potential of this class of compounds, drawing comparisons with relevant therapeutic alternatives.

Anticancer Activity: A Comparative Analysis

Numerous studies have highlighted the potent cytotoxic effects of various pyrazole derivatives against a range of human cancer cell lines. These compounds often exhibit efficacy comparable or even superior to standard chemotherapeutic agents like Doxorubicin and Etoposide.

A novel pyrazole-based derivative, referred to as P3C, has demonstrated significant cytotoxicity across 27 human cancer cell lines, with particularly low micromolar and even nanomolar 50% cytotoxic concentrations (CC50) in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM).[4] The mechanism of action for some pyrazole derivatives involves the induction of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases, ultimately triggering apoptosis.[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, with Doxorubicin included for comparison.

Compound ClassSpecific DerivativeCancer Cell LineIC50/EC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole DerivativeP3CTriple-Negative Breast Cancer (TNBC)0.25 - 0.49--[4]
Pyrazole DerivativeCompound 2 A549 (Lung)220.20Etoposide-[5]
Pyrazole DerivativeTOSINDMDA-MB-231 (Breast)17.7 ± 2.7--[6]
Pyrazole DerivativePYRINDMCF7 (Breast)39.7 ± 5.8--[6]
Pyrazole-Thiadiazole HybridCompound 6g A549 (Lung)1.537 ± 0.097--[7]
Aminophosphonates based on PyrazoleCompound 2a HCT-116 (Colon)PotentDoxorubicin-[8]
Pyrazole-3(5)-carboxylic acid derivativeCompound 7d HL-60 (Leukemia)Promising--[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Pyrazoles vs. Standard Antibiotics

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. Their efficacy is often compared to standard antibiotics like Ciprofloxacin.

Derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have shown pronounced effects against Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[10] Furthermore, some 3,5-dimethyl azopyrazole derivatives have exhibited moderate to good antimicrobial activity, with certain chloro-substituted compounds showing notable inhibition against E. coli and S. aureus.[11]

Comparative Antimicrobial Data

The following table presents the antimicrobial activity of various pyrazole derivatives in comparison to Ciprofloxacin.

Compound ClassSpecific DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundZone of Inhibition (mm) / MIC (µg/mL)Reference
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesMultiple derivativesS. aureus, E. coli, C. albicansPronounced activity--[10][12]
3,5-dimethyl azopyrazole derivativeChloro-substitutedE. coli, S. aureusNotable inhibitionCiprofloxacin-[11]
Pyrazole-3-carboxylic acid derivativesMultiple derivativesE. coli, P. aeruginosa, B. subtilis, S. aureusRemarkable activityCiprofloxacin-[13]
3,5-diaryl-4,5-dihydro-1H pyrazoles1b and 1dA. baumannii (MDR)MIC = 512--[14]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test substance is introduced into these wells. The substance diffuses through the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the substance.

Step-by-Step Protocol:

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar plates. Inoculate the surface of the agar with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Sample and Control Application: Add a defined volume (e.g., 100 µL) of the test pyrazole derivative solution (at a known concentration) into the wells. In separate wells, add a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent used to dissolve the compounds as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results for the test compounds are compared with those of the positive and negative controls.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Generalized Structure of Bioactive Pyrazole Derivatives

A generalized chemical structure of a pyrazole ring with various substituent positions (R1-R4).

Experimental Workflow for Biological Activity Screening

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Start_Cancer Cancer Cell Lines (e.g., MCF7, A549) Treat_Cancer Treat with Pyrazole Derivatives & Doxorubicin Start_Cancer->Treat_Cancer MTT_Assay MTT Assay Treat_Cancer->MTT_Assay Measure_Cancer Measure Absorbance (570 nm) MTT_Assay->Measure_Cancer Result_Cancer Determine IC50 Values Measure_Cancer->Result_Cancer Start_Microbe Bacterial/Fungal Strains (e.g., S. aureus, E. coli) Treat_Microbe Apply Pyrazole Derivatives & Ciprofloxacin to Agar Wells Start_Microbe->Treat_Microbe Incubate Incubate Plates Treat_Microbe->Incubate Measure_Microbe Measure Zone of Inhibition Incubate->Measure_Microbe Result_Microbe Compare Activity Measure_Microbe->Result_Microbe

A flowchart illustrating the typical experimental workflows for anticancer and antimicrobial screening.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that pyrazole derivatives, particularly those incorporating a 4-nitro group, represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. While direct biological data for dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate remains elusive in the reviewed literature, the consistent and potent activity of structurally related compounds underscores the therapeutic potential of this scaffold.

Future research should focus on the synthesis and systematic biological evaluation of a library of 4-nitro-1H-pyrazole-3,5-dicarboxylate esters to elucidate structure-activity relationships. Investigating their mechanisms of action at a molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the potential discovery of new and effective therapeutic agents.

References

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A Researcher's Guide to Density Functional Theory (DFT) in the Computational Analysis of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Energetic World of Nitropyrazoles and the Power of Computational Insight

Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials.[1] Their appeal lies in a combination of high density, positive heats of formation, and good thermal stability, making them promising candidates for applications ranging from melt-cast explosives to propellants and pyrotechnics.[1][2] The number and position of nitro groups on the pyrazole ring dramatically influence their energetic properties and sensitivity, creating a vast chemical space for the design of new high-energy-density materials (HEDMs).[2][3]

Experimental synthesis and characterization of these energetic compounds can be hazardous and resource-intensive.[4] This is where computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool. DFT allows researchers to predict the structural, electronic, and energetic properties of nitropyrazoles with a reasonable degree of accuracy, enabling the in silico screening of novel candidates and providing deep mechanistic insights into their behavior.[3][5][6]

This guide provides a comparative overview of the application of DFT to the study of nitropyrazoles. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to accelerate their research in this exciting field. We will delve into the causality behind choosing specific computational methods, present a validation of their performance against experimental data, and provide a practical workflow for conducting such studies.

Comparing DFT Functionals for Nitropyrazole Studies: A Performance Overview

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For nitropyrazoles, where electron correlation effects are significant due to the presence of multiple nitro groups and the pyrazole ring's aromaticity, selecting an appropriate functional is critical.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-benchmarked functionals for energetic materials, including nitropyrazoles.[2][3][5][6][7][8] It strikes a good balance between computational cost and accuracy for a variety of properties. Studies have shown that B3LYP, often paired with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVDZ , can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic structures.[2][3][7][8]

For instance, a study on the structure and explosive properties of various nitropyrazoles employed the B3LYP/aug-cc-pVDZ level of theory to explore their stability, sensitivity, and band gap.[2][3][5][6] The calculated densities for known compounds like 3,4-dinitropyrazole (3,4-DNP) showed good agreement with experimental values, validating the chosen methodology.[2]

While B3LYP is a robust choice, other functionals may offer advantages for specific properties. For example, functionals from the M06 suite (M06-2X) are known to perform well for non-covalent interactions, which can be important in predicting the crystal packing and density of nitropyrazoles.[9]

The following table summarizes the performance of commonly used DFT functionals in predicting key properties of nitropyrazoles, based on data from various computational studies.

PropertyDFT FunctionalBasis SetGeneral Performance
Molecular Geometry B3LYP6-311++G(d,p), aug-cc-pVDZExcellent agreement with experimental X-ray data.[8]
Vibrational Frequencies B3LYPaug-cc-pVDZGood correlation with experimental IR and Raman spectra.[7]
Heats of Formation (HOF) B3LYP6-311G(d,p)Reliable predictions using isodesmic reactions.[10][11]
Density (ρ) B3LYPaug-cc-pVDZGood agreement with experimental values.[2]
Detonation Velocity (D) B3LYP6-311G(d,p)Good predictive power using Kamlet-Jacobs equations.[10]
Detonation Pressure (P) B3LYP6-311G(d,p)Good predictive power using Kamlet-Jacobs equations.[10]

Causality Behind Method Selection: The preference for hybrid functionals like B3LYP stems from their inclusion of a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in pure DFT functionals. This is particularly important for accurately describing the electronic structure of molecules with localized and delocalized electrons, such as nitropyrazoles. The choice of a diffuse and polarization-augmented basis set (e.g., aug-cc-pVDZ) is crucial for correctly modeling the electron distribution around the electronegative nitro groups and the lone pairs on the nitrogen atoms of the pyrazole ring.

Experimental Validation: A Case Study of 3,4,5-Trinitropyrazole (TNP)

To illustrate the predictive power of DFT, let's consider 3,4,5-trinitropyrazole (TNP) as a case study. Below is a comparison of computationally predicted properties with available experimental data.

PropertyExperimental ValueCalculated Value (B3LYP/aug-cc-pVDZ)Reference
Density (ρ) 1.81 g/cm³ (for 3,4-DNP)1.798 g/cm³ (for a dinitropyrazole)[2]
Heat of Formation (HOF) PositivePositive[1]
Decomposition Temperature ~255 J/g (low for an explosive)-[2]

The close agreement between the calculated and experimental densities for a related dinitropyrazole lends confidence to the use of DFT for predicting the properties of other nitropyrazoles like TNP.[2]

A Step-by-Step Computational Workflow for Nitropyrazole Analysis

The following protocol outlines a typical workflow for performing DFT calculations on a nitropyrazole molecule.

1. Molecular Structure Preparation:

  • Step 1: Build the 3D structure of the nitropyrazole molecule using a molecular modeling software (e.g., Avogadro, GaussView).

  • Step 2: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

2. DFT Geometry Optimization:

  • Step 3: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Step 4: Specify the DFT functional (e.g., B3LYP) and basis set (e.g., aug-cc-pVDZ).

  • Step 5: Run the geometry optimization calculation. This will find the lowest energy structure of the molecule.

3. Frequency Calculation and Thermodynamic Analysis:

  • Step 6: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Step 7: From the frequency calculation output, obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Property Calculation:

  • Step 8: Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to assess chemical reactivity and stability.

  • Step 9: For energetic properties, calculate the gas-phase heat of formation using an isodesmic reaction scheme.[10]

  • Step 10: Estimate the crystal density using methods like the Monte-Carlo method based on the calculated molecular volume.[10]

  • Step 11: Use the calculated density and heat of formation to predict detonation velocity and pressure using the Kamlet-Jacobs equations.[2][3]

5. Data Analysis and Visualization:

  • Step 12: Analyze the output files to extract the desired data.

  • Step 13: Visualize the optimized geometry, molecular orbitals, and vibrational modes.

Visualizing Computational Workflows and Relationships

To better understand the computational process and the interplay of different parameters, the following diagrams are provided.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis mol_build 1. Build Molecular Structure initial_opt 2. Initial Geometry Optimization mol_build->initial_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/aug-cc-pVDZ) initial_opt->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc electronic 6. Electronic Properties (HOMO, LUMO) geom_opt->electronic thermo 5. Thermodynamic Properties freq_calc->thermo energetic 7. Energetic Properties (HOF, Density, Detonation) thermo->energetic

Caption: A typical workflow for DFT calculations on nitropyrazoles.

Property_Relationships cluster_inputs Computational Inputs cluster_outputs Predicted Properties Functional DFT Functional (e.g., B3LYP) Geometry Molecular Geometry Functional->Geometry BasisSet Basis Set (e.g., aug-cc-pVDZ) BasisSet->Geometry Vibrations Vibrational Frequencies Geometry->Vibrations HOF Heat of Formation Geometry->HOF Density Density Geometry->Density Detonation Detonation Properties HOF->Detonation Density->Detonation

Caption: Inter-relationships between computational inputs and predicted properties.

Conclusion: The Future of Nitropyrazole Research is Computational

Density Functional Theory has proven to be a powerful and predictive tool in the study of nitropyrazoles. By carefully selecting appropriate functionals and basis sets, researchers can gain valuable insights into the structure, stability, and energetic performance of these important compounds. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of next-generation energetic materials. As computational resources continue to grow and theoretical methods become more sophisticated, the role of DFT in this field is set to become even more prominent.

References

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazole Conundrum: Why Regioisomer Identification is Critical

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of blockbuster drugs like the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] The synthetic accessibility of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is both a blessing and a curse.[2][3] While versatile, these methods frequently yield a mixture of regioisomers, such as 1,3-, 1,5-, and 1,3,5-substituted pyrazoles.[4][5][6]

The precise substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile. An incorrect regioisomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, mastering the analytical techniques to definitively distinguish these isomers is not merely an academic exercise—it is a fundamental necessity in drug discovery and development. This guide details the spectroscopic toolkit available to the modern chemist for resolving this critical analytical challenge.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique can universally solve every regioisomer puzzle. The most robust structural elucidations are built upon a foundation of complementary data from multiple spectroscopic methods. The workflow typically begins with foundational techniques like Mass Spectrometry and IR Spectroscopy for initial confirmation and proceeds to the definitive analysis by advanced NMR methods.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structural Elucidation cluster_3 Structure Confirmation Syn Pyrazole Synthesis (e.g., Knorr) Pur Chromatographic Separation (Flash, HPLC) Syn->Pur Yields potential regioisomeric mixture MS Mass Spectrometry (MS) Confirms MW, suggests formula Pur->MS IR Infrared (IR) Spectroscopy Confirms functional groups Pur->IR HNMR 1D NMR: ¹H Initial proton environment MS->HNMR IR->HNMR CNMR 1D NMR: ¹³C Carbon backbone HNMR->CNMR NMR_2D 2D NMR: COSY, HSQC HMBC, NOESY Connectivity & Spatial Proximity CNMR->NMR_2D Confirm Unambiguous Regioisomer Assignment NMR_2D->Confirm

Caption: Workflow for pyrazole regioisomer identification.

Nuclear Magnetic Resonance (NMR): The Definitive Arbiter

NMR spectroscopy is the most powerful and indispensable tool for distinguishing pyrazole regioisomers. While 1D spectra provide essential clues, 2D correlation experiments deliver the conclusive evidence.

¹H and ¹³C NMR: The First Clues

The chemical shifts of the protons and carbons on the pyrazole ring are highly sensitive to the electronic environment imposed by the substituents.

  • ¹H NMR: The lone proton at C4 typically appears as a triplet or multiplet, while the protons at C3 and C5 (if unsubstituted) are doublets.[7][8] The precise chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents. However, relying on chemical shifts alone is precarious, as differences between isomers can be subtle.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are key indicators.[9] The carbon atom directly attached to the "pyrrole-like" nitrogen (N1) (i.e., C5 in a 1-substituted pyrazole) typically resonates at a different field than the carbon adjacent to the "pyridine-like" nitrogen (C3).[10][11][12]

Causality Behind Chemical Shifts: The N1 nitrogen is sp² hybridized and contributes two electrons to the aromatic system, giving it a "pyrrole-like" character. The N2 nitrogen is also sp² hybridized but contributes only one electron, making it "pyridine-like" and more electronegative. This electronic disparity directly influences the shielding of adjacent C3 and C5 carbons, leading to distinct chemical shifts that are dependent on the substitution pattern.

2D NMR: Unveiling Connectivity and Spatial Relationships

Two-dimensional NMR experiments are the key to an irrefutable assignment. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly decisive.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. The crucial correlation for pyrazole isomers is between the protons of the N1-substituent and the carbons of the pyrazole ring.

    • For a 1,5-disubstituted pyrazole , a ³J correlation will be observed between the N1-substituent's protons and the C5 carbon.

    • For a 1,3-disubstituted pyrazole , this ³J correlation will be to the C5 carbon, which is unsubstituted in this isomer. A weaker, often unobserved, ⁴J correlation might exist to C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity.

    • In a 1,5-disubstituted pyrazole , a clear NOE will be observed between the protons of the N1-substituent and the protons of the C5-substituent due to their spatial proximity.

    • In a 1,3-disubstituted pyrazole , no such NOE will be seen between the N1- and C3-substituents, as they are too far apart. Instead, an NOE would be seen between the N1-substituent and the proton at C5.[13]

Caption: Key 2D NMR correlations for isomer differentiation.

Case Study: 1-Methyl-3-phenyl-1H-pyrazole vs. 1-Methyl-5-phenyl-1H-pyrazole

Let's compare the expected NMR data for these two common regioisomers.

Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃, simulated)

Position1-Methyl-3-phenyl-pyrazole (1,3-isomer)1-Methyl-5-phenyl-pyrazole (1,5-isomer)Key Differentiator
¹H NMR (δ, ppm)
N-CH₃~3.9 (s)~3.7 (s)Subtle shift; not definitive alone.
H4~6.4 (d)~6.3 (t)Coupling pattern differs.
H5~7.4 (d)-Presence vs. Absence.
Ph-H~7.2-7.8 (m)~7.3-7.5 (m)Overlapping multiplets.
¹³C NMR (δ, ppm)
N-CH₃~39.2~37.5N-CH₃ is more deshielded in the 1,3-isomer.
C3~152.0~141.5C3 is significantly deshielded by the phenyl group.
C4~105.0~107.0Similar chemical shifts.
C5~129.5~149.0C5 is highly deshielded in the 1,5-isomer.

Table 2: Definitive 2D NMR Correlations

Experiment1-Methyl-3-phenyl-pyrazole (1,3-isomer)1-Methyl-5-phenyl-pyrazole (1,5-isomer)
HMBC Strong correlation from N-CH₃ protons (~3.9 ppm) to C5 carbon (~129.5 ppm).Strong correlation from N-CH₃ protons (~3.7 ppm) to C5 carbon (~149.0 ppm).
NOESY Correlation between N-CH₃ protons (~3.9 ppm) and the H5 proton (~7.4 ppm). No correlation to phenyl protons.Correlation between N-CH₃ protons (~3.7 ppm) and the ortho-protons of the phenyl ring .
¹⁵N NMR: An Underutilized but Powerful Tool

Direct observation of the nitrogen atoms offers an orthogonal method for confirmation. The chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 are distinct and highly sensitive to their environment.[14][15] For N-substituted pyrazoles, the N1 signal is typically found upfield from the N2 signal.[16] The presence of substituents and their electronic properties cause predictable shifts in the ¹⁵N signals, providing another layer of data for distinguishing isomers.[17][18]

Supporting Spectroscopic Techniques

While NMR is the primary tool, Mass Spectrometry and IR Spectroscopy provide valuable, complementary data.

Mass Spectrometry (MS)

Mass spectrometry will confirm that the regioisomers have the identical molecular weight, a prerequisite for them being isomers. While not always definitive, the fragmentation patterns under Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ. The stability of the resulting fragment ions may vary depending on the substitution pattern, leading to different relative abundances in the mass spectrum. For instance, the loss of a substituent might be more or less favorable depending on its position on the ring, providing clues to the original structure.[13][19]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective for distinguishing regioisomers of the pyrazole core itself.[20][21] The C=N, C=C, and ring stretching vibrations of the pyrazole heterocycle typically appear in the 1400-1600 cm⁻¹ region.[22] While the exact positions of these bands may shift slightly between isomers, the differences are often too small to be diagnostic.[23] The main utility of IR is to confirm the successful incorporation of substituents (e.g., C=O stretch for a ketone, N-H stretch for an unsubstituted pyrazole, NO₂ stretches for a nitro group).[22][24]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR spectra.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Use a standard single-pulse sequence. Set acquisition time to ~3-4 s, relaxation delay to 2 s, and collect 16-32 scans.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set acquisition time to ~1-2 s, relaxation delay to 2 s, and collect 1024-4096 scans.

    • HMBC: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (d6) for a J-coupling of 8 Hz.

    • NOESY: Use a standard gradient-selected NOESY sequence (e.g., noesygpph). Use a mixing time of 500-800 ms to allow for the buildup of cross-peaks.

Conclusion

The challenge of distinguishing pyrazole regioisomers is a common and critical hurdle in chemical and pharmaceutical research. While initial analysis with mass spectrometry and IR spectroscopy can confirm molecular formula and functional groups, they lack the specificity for definitive assignment. The unambiguous elucidation of pyrazole regiochemistry relies heavily on NMR spectroscopy. A logical workflow employing 1D ¹H and ¹³C NMR to generate initial hypotheses, followed by definitive 2D HMBC and NOESY experiments to prove connectivity and spatial relationships, is the gold standard in the field. By understanding the principles behind each technique and applying them systematically, researchers can confidently assign the correct structures to their synthesized compounds, ensuring the integrity and success of their research endeavors.

References

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A Researcher's Guide to the Thermal Stability of Nitropyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of energetic materials is paramount for ensuring safety and performance. This guide provides an in-depth comparative analysis of the thermal stability of nitropyrazoles, a promising class of energetic compounds. We will delve into the experimental data, analytical techniques, and the underlying chemical principles that govern their thermal behavior, offering a comprehensive resource for the evaluation and selection of these materials.

Nitropyrazoles have garnered significant attention in the field of energetic materials due to their high density, positive heat of formation, and tunable thermal stability.[1][2][3][4][5][6] These nitrogen-rich heterocyclic compounds often exhibit a favorable balance between high performance and low sensitivity, making them attractive alternatives to traditional explosives like TNT and RDX.[2][5] The thermal stability of these materials is a critical parameter that dictates their suitability for various applications, from propellants to melt-castable explosives.[1][5][7] This guide will explore the key factors influencing the thermal stability of nitropyrazoles and provide a comparative analysis of various derivatives.

The Crucial Role of Molecular Structure in Thermal Stability

The thermal stability of nitropyrazoles is intrinsically linked to their molecular structure. The number and position of nitro groups, as well as the presence of other functional groups, significantly impact the energy required to initiate decomposition. For instance, the presence of three adjacent nitro groups in 3,4,5-trinitropyrazole (TNP) introduces strain into the molecule, which can influence its thermal decomposition mechanism.[8]

Comparative studies have shown that the arrangement of nitro groups on the pyrazole ring affects thermal stability. For example, 3,5-dinitropyrazole (3,5-DNP), where the nitro groups are separated, exhibits enhanced stability compared to derivatives where they are adjacent.[9] Furthermore, the substitution of an acidic proton on the pyrazole ring with a methyl group can significantly alter the physicochemical properties, including a marked reduction in the melting point and an increase in volatility.[9]

The introduction of amino groups can also influence thermal decomposition pathways. In some cases, the decomposition may begin with the isomerization of a nitro group, followed by the breakdown of the pyrazole ring or the formation of a furazan cycle.[10] The active aromatic N-H moiety in some dinitropyrazole derivatives has been shown to have a profound effect on their physicochemical characteristics, with its removal through trimerization leading to impressive thermal stabilization.[7]

Comparative Thermal Analysis of Nitropyrazole Derivatives

The thermal behavior of various nitropyrazole derivatives has been extensively studied using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide crucial data on decomposition temperatures, heat flow, and mass loss as a function of temperature.

CompoundDecomposition Peak Temperature (°C) (DSC)Key ObservationsReference
4-amino-3,5-dinitropyrazole (LLM-116)183 (at 10 °C/min)Sharp exothermic peak; decomposition starts from the -NH2 and -NH moieties.[7]
LLM-226 (Trimer of LLM-116)Higher than LLM-116Broader exothermic peak, indicating a less concentrated heat release process and significantly improved thermal stability.[7]
3,4-dinitro-1H-pyrazole (3,4-DNP)~201.2Lower decomposition temperature compared to its 3,5-DNP isomer.[11]
3,5-dinitropyrazole (3,5-DNP)~217.4 - 255.1 (for derivatives)Generally higher thermal stability than 3,4-DNP derivatives.[11]
3,4,5-trinitropyrazole (TNP)~224 (decomposes without melting)High thermal stability, but can evaporate before decomposition under atmospheric pressure.
1-methyl-3,4,5-trinitropyrazole (MTNP)Varies with conditionsCan evaporate without decomposition under certain conditions.[9]

Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.

Advanced Techniques for Deeper Insights: Accelerating Rate Calorimetry (ARC)

For a more comprehensive assessment of thermal hazards, Accelerating Rate Calorimetry (ARC) is a valuable tool.[12][13][14][15][16] ARC experiments measure the time, temperature, and pressure relationships of a material under adiabatic conditions, providing data to derive kinetic parameters and assess the potential for thermal runaway.[13][15] This technique is particularly useful for studying energetic materials as it can simulate worst-case scenarios and help determine critical safety parameters.[12][14]

Experimental Protocols for Thermal Stability Analysis

Accurate and reproducible thermal analysis is crucial for comparing the stability of different nitropyrazoles. Below are generalized, step-by-step methodologies for the key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting points and decomposition temperatures.[17][18][19][20]

Protocol:

  • Sample Preparation: Accurately weigh 0.5-2.0 mg of the nitropyrazole sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases during decomposition. For volatile samples or to study decomposition under pressure, use high-pressure crucibles.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 5, 10, or 20 °C/min, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative reactions.[7][21] The temperature range should be sufficient to observe both melting and decomposition events, typically from ambient to 300-400 °C.[8][11]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh Sample (0.5-2.0 mg) encapsulate Seal in DSC Pan weigh->encapsulate load Load Sample & Reference encapsulate->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze determine Determine Tm & Td analyze->determine caption DSC Experimental Workflow

Caption: DSC Experimental Workflow

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition and mass loss occur.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of the nitropyrazole sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert gas) over a specified temperature range.[11]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition and the temperature of maximum mass loss rate.

Accelerating Rate Calorimetry (ARC)

ARC is used to study the thermal runaway potential of energetic materials under adiabatic conditions.[12][13][15]

Protocol:

  • Sample Preparation: A larger sample (typically several grams) is placed in a spherical vessel.[16]

  • Instrument Setup: The vessel is placed in the ARC instrument, which is designed to maintain an adiabatic environment ("no heat in – no heat out").[15]

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps and then waits to detect any self-heating.[15]

  • Adiabatic Tracking: Once an exothermic reaction is detected, the instrument heaters match the sample temperature to maintain adiabatic conditions.

  • Data Collection: Temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of self-heating, time-to-maximum rate (TMR), and adiabatic temperature rise.[15]

The Interplay of Structure and Stability: A Logical Framework

The thermal stability of nitropyrazoles is not determined by a single factor but rather by a complex interplay of structural features. The following diagram illustrates the key relationships.

Structure_Stability_Relationship Structure Molecular Structure Nitro_Groups Number & Position of Nitro Groups Structure->Nitro_Groups Functional_Groups Other Functional Groups (e.g., -NH2, -CH3) Structure->Functional_Groups Ring_Strain Ring Strain Nitro_Groups->Ring_Strain Bond_Strength Bond Dissociation Energy (e.g., C-NO2, N-N) Nitro_Groups->Bond_Strength Functional_Groups->Bond_Strength Decomposition_Pathway Decomposition Pathway Ring_Strain->Decomposition_Pathway Bond_Strength->Decomposition_Pathway Thermal_Stability Thermal Stability Decomposition_Pathway->Thermal_Stability

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a protocol, but the scientific rationale behind each procedural step, ensuring a deep understanding of the associated risks and the necessary precautions.

Hazard Profile and Inherent Risks of the Compound

The primary hazards are associated with its constituent chemical moieties:

  • 4-Nitro Group (-NO₂): The presence of a nitro group on an organic backbone is a significant safety consideration. Organic nitro compounds can be energetic and may react violently with other substances, particularly reducing agents and strong oxidizers.[3][4] Nitric acid, a common laboratory reagent, is a powerful oxidizer that is known to react explosively with organic compounds, highlighting the need for careful waste segregation.[4]

  • Pyrazole Core: Pyrazole derivatives are known for their wide range of pharmacological activities.[2] This biological activity necessitates that they be handled with care to avoid unintentional exposure and environmental contamination.[2]

  • Dicarboxylate Esters: While generally less reactive, these groups contribute to the overall chemical properties and potential environmental impact of the molecule.

Under no circumstances should this compound or its solutions be disposed of down the drain or in standard refuse containers.[1][5]

Data Summary from Analogous Compounds

To inform our handling and disposal protocols, the following table summarizes key safety information from the SDSs of structurally similar chemicals. This data provides a conservative and scientifically grounded basis for our own procedures.

Compound NameCAS NumberGHS Hazard StatementsDisposal Considerations
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile[6]32183-13-4H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P501: Dispose of contents/container to an approved waste disposal plant.
3,5-Dimethyl-4-nitro-1H-pyrazole[7]14531-55-6H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.P501: Dispose of contents/container to an appropriate treatment and disposal facility.
Dimethyl 1H-pyrazole-3,5-dicarboxylate[8]4077-76-3H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.P501: Dispose of contents/container to an appropriate treatment and disposal facility.
Diethyl 1H-pyrazole-3,5-dicarboxylate[9]3761-35-3H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P501: Dispose of contents/container to an approved waste disposal plant.

The consistent classification across these related structures points to a clear profile: the compound is an irritant to the skin, eyes, and respiratory system and must be disposed of via a licensed hazardous waste facility.[6][7][8][9]

Pre-Disposal Operations: Safety and Handling

Proper disposal begins with safe handling during and after experimentation. The following measures are mandatory.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE must be worn at all times when handling this compound, including during waste packaging:

  • Eye Protection: Safety goggles or a face shield to protect from splashes.[5]

  • Hand Protection: Chemically resistant nitrile gloves.[5]

  • Body Protection: A laboratory coat to protect skin and clothing.[5]

  • Footwear: Closed-toe shoes are required in the laboratory.[5]

Engineering Controls

All handling of the solid compound or its solutions, including weighing and preparing for disposal, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][6] The laboratory should also be equipped with an accessible eyewash station and safety shower.[10]

Spill Management

In the event of a spill, the area should be evacuated and secured. The spill should be contained using an inert absorbent material (e.g., vermiculite, sand). The collected absorbent and contaminated materials must then be swept up and placed into a sealed container for disposal as hazardous waste, following the protocol outlined below.[1][11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Classification

The waste must be classified as Hazardous Chemical Waste . Specifically, it should be categorized as a Non-Halogenated, Organic Nitro Compound . This classification is crucial for proper segregation and subsequent treatment by the waste management facility.

Step 2: Container Selection and Labeling
  • Container Choice: Select a container that is in good condition, chemically compatible with the waste, and features a secure, tight-fitting lid.[2] Do not overfill the container; leave at least 10% headspace to accommodate vapor expansion.[2]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "[1]

    • The full chemical name: "This compound "[1]

    • A list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).[11]

Step 3: Waste Segregation and Storage

This is the most critical step for preventing dangerous reactions.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area.[1] This area must be secure and well-ventilated.[6] Crucially, this waste must be segregated from incompatible materials, including:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates) [3][6]

    • Strong Acids [12]

    • Bases [10]

    • Reducing Agents [10]

  • Secondary Containment: Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[2]

Step 4: Final Disposal Arrangement

Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol approved by your institution's Environmental Health & Safety (EHS) office.[1] The final disposal must be managed by professionals.

  • Contact EHS: Arrange for collection of the waste container by your institution's EHS department or a licensed hazardous waste contractor.[2]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and local regulations.[5]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal cluster_protocol Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Step 1: Classify as Hazardous Organic Nitro Waste fume_hood->classify container Step 2: Select Compatible Container and Affix Hazardous Waste Label classify->container segregate Step 3: Segregate from Incompatibles (Oxidizers, Acids, Bases) container->segregate store Store in Designated, Ventilated Waste Accumulation Area segregate->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs end Disposed by Licensed Waste Management Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inherent risks, particularly those conferred by the nitro group, and adhering strictly to the procedural steps of classification, proper containment, segregation, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
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  • ChemicalBook. (2025). 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet.
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  • Fisher Scientific. (2014). SAFETY DATA SHEET: 3,5-Dimethylpyrazole.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
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  • CymitQuimica. (2024). Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Aldrich P56607.
  • Aaron Chemicals. (2024). Safety Data Sheet: 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-.
  • PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate.
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Navigating the Safe Handling of Dimethyl 4-Nitro-1H-Pyrazole-3,5-Dicarboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The strategic use of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate in contemporary drug discovery and development underscores the necessity for a comprehensive understanding of its safe handling protocols. The presence of a nitro group, a potent electron-withdrawing functionality, on the pyrazole scaffold introduces specific reactivity and potential hazards that demand meticulous attention to safety procedures.[1][2] This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3]

Furthermore, aromatic nitro compounds, as a class, can present additional systemic risks, including methemoglobinemia.[5] Therefore, a multi-layered PPE approach is not merely a recommendation but a mandatory prerequisite for handling this substance.

Table 1: Hazard Summary and Associated Risks

Hazard ClassificationPotential Health Effects
Skin Irritation (Category 2)Redness, itching, and inflammation of the skin.[3][4]
Serious Eye Irritation (Category 2A)Pain, redness, and potential damage to the eye.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemCoughing, shortness of breath, and irritation of the respiratory tract.[3]
Acute Toxicity (Oral, Dermal, Inhalation) - InferredHarmful if swallowed, in contact with skin, or if inhaled.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the identified risks. The following provides a step-by-step guide to the essential PPE for handling this compound.

Hand Protection: The Critical Barrier

Rationale: Direct skin contact is a primary route of exposure. Chemical-resistant gloves are essential to prevent skin irritation and potential absorption.

Procedure:

  • Glove Selection: Select nitrile gloves as a minimum standard for handling this compound. For prolonged handling or in situations with a higher risk of splash, consider thicker, chemical-resistant gloves such as butyl rubber. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning and Doffing: Don gloves over the cuffs of the lab coat to ensure a complete seal. When removing gloves, do so without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after use.

Eye and Face Protection: Shielding from Splashes and Aerosols

Rationale: The risk of serious eye irritation necessitates robust eye and face protection.

Procedure:

  • Primary Eye Protection: Wear tight-fitting safety goggles that meet EN166 standards or equivalent.[7]

  • Secondary Face Protection: In addition to goggles, a face shield is required when there is a risk of splashes or when handling larger quantities of the material.

  • Emergency Eyewash Stations: Ensure that a fully functional and easily accessible eyewash station is located in the immediate vicinity of the work area.[8][9]

Body Protection: Preventing Contamination

Rationale: A lab coat is essential to protect personal clothing and skin from accidental spills and contamination.

Procedure:

  • Lab Coat: A clean, long-sleeved lab coat, preferably with elastic cuffs, should be worn at all times in the laboratory.

  • Material: For handling this compound, a lab coat made of a chemically resistant material is recommended.

  • Changing: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of properly.

Respiratory Protection: Guarding Against Inhalation

Rationale: The potential for respiratory tract irritation from airborne particles of the compound requires respiratory protection, particularly when handling the solid form or when there is a risk of aerosol generation.

Procedure:

  • Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Respirator Selection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[7] Follow OSHA respirator regulations found in 29 CFR 1910.134 or equivalent standards.[8]

  • Fit Testing: Ensure that any tight-fitting respirator has been properly fit-tested to the user.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Handling Procedures
  • Work Area: Designate a specific area for handling this compound.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][7]

  • Avoid Dust Formation: When handling the solid, take care to avoid generating dust.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][10] Do not eat, drink, or smoke in the laboratory.[4][7]

Spill Management
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Container: Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container for hazardous chemical waste.[3][4]

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[3][11]

Visualizing Safety: Procedural Flow

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the correct sequence for donning and doffing PPE.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Goggles Goggles Lab Coat->Goggles Respirator Respirator Goggles->Respirator Gloves Gloves Respirator->Gloves caption Figure 1. Recommended sequence for putting on PPE.

Figure 1. Recommended sequence for putting on PPE.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Gloves Gloves Goggles Goggles Gloves->Goggles Lab Coat Lab Coat Goggles->Lab Coat Respirator Respirator Lab Coat->Respirator caption Figure 2. Recommended sequence for taking off PPE.

Figure 2. Recommended sequence for taking off PPE.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

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